versutoxin
Description
Properties
CAS No. |
114264-83-4 |
|---|---|
Molecular Formula |
C41H42N4O6 |
Synonyms |
versutoxin |
Origin of Product |
United States |
Foundational & Exploratory
Versutoxin: A Technical Guide to its Discovery, Isolation, and Characterization from Hadronyche versuta
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versutoxin (δ-hexatoxin-Hv1a), a potent neurotoxin isolated from the venom of the Australian Blue Mountains funnel-web spider, Hadronyche versuta, has garnered significant scientific interest due to its specific and potent action on voltage-gated sodium channels. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound. It includes in-depth experimental protocols, a summary of key quantitative data, and visual representations of its mechanism of action and the experimental workflows involved in its study. This document is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
Introduction
The venom of the Australian funnel-web spider, Hadronyche versuta, is a complex cocktail of bioactive peptides. Among these, this compound stands out as the major neurotoxic component responsible for the potentially fatal symptoms of envenomation in primates.[1] Initially referred to as δ-atracotoxin-Hv1 (δ-ACTX-Hv1), the toxin is a 42-amino acid polypeptide.[2] Its primary molecular target is the voltage-gated sodium channel (VGSC), where it slows inactivation, leading to prolonged action potentials and excessive neurotransmitter release.[3][4] This potent and specific activity makes this compound a valuable pharmacological tool for studying the structure and function of sodium channels, as well as a potential lead compound for the development of novel therapeutics and bioinsecticides.[5]
Physicochemical and Toxicological Properties
This compound is a tightly folded polypeptide with a molecular weight of approximately 4862.72 Da.[6] Its structure is characterized by a triple-stranded antiparallel β-sheet and a cystine knot motif, which confers significant stability to the molecule.[1][7]
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Weight | 4862.72 Da | [6] |
| Apparent Kᵢ (reduction of TTX-S Na⁺ current) | 37 nM | [3] |
| Shift in V½ of steady-state inactivation | -7 mV (at 32 nM) | [3] |
| Non-inactivating Na⁺ current component | 14 ± 2% of maximal current (at 32 nM) | [3] |
| LD₅₀ (Lethal Dose, 50%) | Not explicitly reported in reviewed literature | |
| IC₅₀ (Half-maximal inhibitory concentration) | Not explicitly reported for specific Nav subtypes |
Experimental Protocols
Venom Milking from Hadronyche versuta
The collection of venom from Hadronyche versuta is the initial and crucial step for the isolation of this compound.
Methodology:
-
Spider Anesthetization: Spiders are safely anesthetized using carbon dioxide gas to immobilize them and ensure the safety of the handler.
-
Venom Gland Stimulation: A mild, non-lethal electrical stimulus is applied to the chelicerae of the spider. This stimulation induces the contraction of the muscles surrounding the venom glands, causing the expulsion of venom.
-
Venom Collection: The venom droplets that form on the tips of the fangs are carefully collected using a fine glass capillary tube.
-
Sample Processing: The collected venom is immediately diluted in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water) to prevent degradation and then centrifuged to remove any cellular debris. The supernatant containing the soluble venom components is then lyophilized (freeze-dried) for long-term storage and subsequent purification.
Isolation and Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying this compound from the crude venom.[8] This technique separates peptides based on their hydrophobicity.
Methodology:
-
Sample Preparation: Lyophilized crude venom is reconstituted in a suitable aqueous solvent, typically 0.1% (v/v) trifluoroacetic acid (TFA) in water (Solvent A). The sample is filtered through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for peptide separation.
-
Mobile Phases:
-
Solvent A: 0.1% (v/v) TFA in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing Solvent B concentration is applied to elute the bound peptides. A typical gradient might be from 0% to 60% Solvent B over 60 minutes at a flow rate of 1 mL/min.
-
Detection: The elution of peptides is monitored by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Fractions corresponding to the absorbance peaks are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry to identify the fraction containing this compound.
Electrophysiological Characterization using Whole-Cell Patch-Clamp
The functional effects of purified this compound on voltage-gated sodium channels are characterized using the whole-cell patch-clamp technique on isolated neurons, such as rat dorsal root ganglion (DRG) neurons.[3][4]
Methodology:
-
Cell Preparation: DRG neurons are enzymatically and mechanically dissociated and plated on glass coverslips for recording.
-
Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate sodium currents, potassium channel blockers (e.g., CsCl or TEA) and calcium channel blockers (e.g., CdCl₂) can be added.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a neuron.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of around -80 mV.
-
Voltage protocols are applied to elicit sodium currents. For example, depolarizing voltage steps from the holding potential to various test potentials (e.g., -60 mV to +40 mV) are used to record current-voltage relationships and inactivation kinetics.
-
-
Toxin Application: Purified this compound is applied to the bath solution at known concentrations, and the effects on the sodium current are recorded and analyzed.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
This compound exerts its neurotoxic effects by specifically targeting and modifying the function of voltage-gated sodium channels.[3][4] It binds to neurotoxin receptor site 3 on the extracellular side of the channel, a site also targeted by α-scorpion and sea anemone toxins.[5] The binding of this compound leads to a slowing or removal of the fast inactivation process of the sodium channel.[3][4]
This disruption of normal channel gating results in a persistent inward sodium current during membrane depolarization. The consequences of this are a prolongation of the action potential duration and repetitive firing of neurons, leading to a massive and uncontrolled release of neurotransmitters at nerve terminals. This hyperexcitability of the nervous system is responsible for the clinical symptoms of envenomation.[7]
Visualizations
Experimental Workflow for this compound Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Conclusion
This compound from Hadronyche versuta is a powerful tool for neuroscience research and a promising scaffold for drug design. The detailed methodologies and data presented in this guide provide a solid foundation for researchers aiming to work with this potent neurotoxin. Further studies to determine its precise LD₅₀ and IC₅₀ values across a range of sodium channel subtypes will be crucial for a more complete understanding of its pharmacological profile and for advancing its potential therapeutic applications.
References
- 1. Electrophysiological analysis of tetrodotoxin-resistant sodium channel pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating molecular mechanisms of protoxin-II state-specific binding to the human NaV1.7 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Selective alteration of sodium channel gating by Australian funnel-web spider toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
The Structural Elucidation of Delta-Hexatoxin-Hv1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-hexatoxin-Hv1a (δ-HXTX-Hv1a), also known as versutoxin, is a potent neurotoxin isolated from the venom of the Australian funnel-web spider, Hadronyche versuta. This 42-amino acid polypeptide is a valuable pharmacological tool due to its specific action on voltage-gated sodium channels (Nav), making it a subject of significant interest in neuroscience and drug development. The elucidation of its three-dimensional structure has been pivotal in understanding its mechanism of action and has provided a blueprint for the design of novel therapeutics. This technical guide provides an in-depth overview of the experimental methodologies employed in the structural elucidation of δ-HXTX-Hv1a, from venom extraction to high-resolution structure determination and functional characterization.
Introduction
Delta-hexatoxin-Hv1a is a member of the delta-atracotoxin family of spider toxins, which are known to cause prolonged action potentials and spontaneous repetitive firing in neurons.[1] This is achieved by binding to neurotoxin receptor site-3 on voltage-gated sodium channels, which slows their inactivation and causes a hyperpolarizing shift in the voltage-dependence of activation.[1] The determination of the high-resolution structure of δ-HXTX-Hv1a was essential to understand the molecular basis of this interaction. The primary structure was determined by classical protein chemistry techniques, while the three-dimensional solution structure was solved using nuclear magnetic resonance (NMR) spectroscopy.[2] This guide will detail the key experimental protocols and present the quantitative data that have collectively defined our current understanding of this important neurotoxin.
Experimental Protocols
Venom Extraction and Toxin Purification
The journey to elucidating the structure of δ-HXTX-Hv1a begins with the careful collection of venom from the Hadronyche versuta spider.
Experimental Workflow for Venom Extraction and Purification
Caption: Workflow for the extraction and purification of δ-HXTX-Hv1a.
Protocol:
-
Venom Milking: Venom is extracted from adult female Hadronyche versuta spiders via electrical stimulation of the cheliceral ganglia.[3][4][5] A capillary tube is placed over the fang tip to collect the venom droplets.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude venom is diluted in an aqueous solution containing 0.1% trifluoroacetic acid (TFA) and subjected to RP-HPLC on a C18 column.[6][7] Elution is performed using a linear gradient of acetonitrile in 0.1% TFA.[8] The fraction containing δ-HXTX-Hv1a is identified by its characteristic retention time.
-
Lyophilization: The purified toxin fraction is lyophilized to remove the solvent and obtain the pure peptide in a stable, powdered form.[8]
Primary Structure Determination: Edman Degradation
The amino acid sequence of δ-HXTX-Hv1a was determined using automated Edman degradation.[9]
Experimental Workflow for Edman Degradation
Caption: Workflow for determining the primary structure of δ-HXTX-Hv1a.
Protocol:
-
Reduction and S-Carboxymethylation: To enable sequencing, the four disulfide bonds of the native toxin are reduced, typically with dithiothreitol (DTT), and the resulting free cysteine residues are alkylated by S-carboxymethylation using iodoacetic acid. This prevents the reformation of disulfide bonds.
-
Automated Edman Degradation: The linearized, S-carboxymethylated peptide is subjected to automated Edman degradation in a gas-phase protein sequencer. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted to a stable phenylthiohydantoin (PTH)-amino acid.
-
PTH-Amino Acid Identification: The released PTH-amino acid is identified by RP-HPLC by comparing its retention time to that of known standards. This process is repeated for subsequent residues to determine the complete amino acid sequence.
Molecular Mass Determination: Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) was used to determine the precise molecular weight of the intact toxin, confirming the amino acid sequence and the presence of four disulfide bonds (a mass difference of 8 Da compared to the fully reduced form).[8][10]
Protocol:
-
Sample Preparation: The purified toxin is dissolved in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to facilitate ionization.
-
ESI-MS Analysis: The sample solution is infused into the electrospray source of a mass spectrometer. The instrument settings (e.g., capillary voltage, cone voltage, and desolvation gas flow) are optimized to obtain a stable signal and high-quality mass spectrum.
-
Data Analysis: The resulting mass spectrum, which shows a series of multiply charged ions, is deconvoluted to determine the average molecular mass of the toxin.
Three-Dimensional Structure Determination: NMR Spectroscopy
The solution structure of δ-HXTX-Hv1a was determined using two-dimensional proton (¹H) NMR spectroscopy.[11]
Experimental Workflow for NMR Structure Determination
References
- 1. Electrophysiological analysis of the neurotoxic action of a funnel-web spider toxin, delta-atracotoxin-HV1a, on insect voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Australian funnel-web spider (Hadronyche valida) being milked for venom. This spider is used for spider venom research. Droplets of venom exude from t Stock Photo - Alamy [alamy.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Versutoxin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versutoxin (VTX), a neurotoxin from the venom of the Australian funnel-web spider Hadronyche versuta, is a potent modulator of voltage-gated sodium channels (NaV).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on NaV channel gating and kinetics. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular interactions of toxins with ion channels and their potential as pharmacological tools. This document details the binding site of this compound, its electrophysiological effects, and the experimental protocols used to elucidate its mechanism.
Introduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[2][3] Their complex structure, consisting of a large α-subunit with four homologous domains (I-IV), provides multiple binding sites for neurotoxins.[3][4][5] These toxins are invaluable tools for studying the structure-function relationships of ion channels.[6][7] this compound, also known as δ-hexatoxin-Hv1a (formerly δ-atracotoxin-Hv1), is a polypeptide toxin that selectively targets these channels, leading to potent neurotoxic effects in mammals.[6][8] Understanding its mechanism of action can provide insights into NaV channel function and potentially inform the design of novel therapeutics.[8]
Mechanism of Action
Binding to Neurotoxin Receptor Site 3
This compound exerts its effects by binding to neurotoxin receptor site 3 on the α-subunit of voltage-gated sodium channels.[8] This site is located on the extracellular loop connecting the S3 and S4 segments of domain IV.[4] The S4 segment of domain IV acts as a voltage sensor and is critically involved in the process of fast inactivation.[4] By binding to this site, this compound is thought to trap the voltage sensor in its deactivated position, thereby impairing fast inactivation.[4] This mechanism is similar to that of α-scorpion and sea anemone toxins, which also bind to site 3.[1][9] Although this compound shares a functional similarity with these toxins, it does not share structural homology, possessing a unique inhibitor cystine knot (ICK) motif.[6][8]
Effects on Sodium Channel Gating and Kinetics
The primary effect of this compound on voltage-gated sodium channels is the slowing or complete removal of fast inactivation.[1][6][9] This leads to a persistent, non-inactivating sodium current during prolonged membrane depolarization.[1] In addition to inhibiting inactivation, this compound also causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels are more likely to open at more negative membrane potentials.[9] The toxin has also been observed to increase the rate of recovery from inactivation.[1][9]
These modifications of channel gating are selective for tetrodotoxin-sensitive (TTX-S) sodium channels. This compound has no effect on tetrodotoxin-resistant (TTX-R) sodium currents or on potassium currents.[1][9] The culmination of these effects is an increase in neuronal excitability, leading to repetitive firing of action potentials and the characteristic symptoms of envenomation.[9]
Quantitative Data
The following table summarizes the key quantitative parameters describing the interaction of this compound with voltage-gated sodium channels.
| Parameter | Value | Channel Type | Preparation | Reference |
| Apparent Ki | 37 nM | TTX-S Na+ Channel | Rat Dorsal Root Ganglion (DRG) Neurons | [1] |
| Steady-state non-inactivating current | 14 +/- 2% of maximal current | TTX-S Na+ Channel | Rat DRG Neurons | [1] |
| Shift in V1/2 of inactivation | -7 mV (hyperpolarizing) | TTX-S Na+ Channel | Rat DRG Neurons | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on voltage-gated sodium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ionic currents flowing through the membrane of a single cell, allowing for the detailed characterization of ion channel gating and kinetics.
Methodology:
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured. These neurons express both TTX-S and TTX-R sodium channels.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing CsF to block potassium currents) and brought into contact with the cell membrane.
-
Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the cell membrane. The membrane patch within the pipette is then ruptured by applying gentle suction, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific value (e.g., -90 mV) by a voltage-clamp amplifier.
-
Current Recording: Step depolarizations are applied to elicit sodium currents. The resulting currents are filtered, amplified, and digitized for analysis.
-
Toxin Application: this compound is applied to the bath solution at known concentrations.
-
Data Analysis: The effects of the toxin on peak current amplitude, inactivation kinetics, and the voltage-dependence of activation and inactivation are measured and analyzed.
Ion Flux Assays
This method is used to measure the movement of ions across the cell membrane, providing an indication of ion channel activity.
Methodology:
-
Synaptosome Preparation: Synaptosomes (pinched-off nerve terminals) are prepared from rat brain tissue by homogenization and differential centrifugation.
-
Assay Buffer: Synaptosomes are suspended in a physiological buffer.
-
Toxin Incubation: this compound and other modulators (e.g., batrachotoxin to open channels) are added to the synaptosome suspension.
-
Radiotracer Addition: 22Na+ is added to initiate the influx measurement.
-
Termination of Influx: After a defined incubation period, the influx is stopped by rapid filtration and washing with a cold buffer containing a channel blocker (e.g., tetrodotoxin).
-
Measurement of Radioactivity: The amount of 22Na+ that has entered the synaptosomes is quantified using a scintillation counter.
-
Data Analysis: The effect of this compound on 22Na+ flux is calculated and compared to control conditions.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for characterizing this compound effects using patch-clamp.
References
- 1. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. probiologists.com [probiologists.com]
- 6. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of neurotoxin action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Selective alteration of sodium channel gating by Australian funnel-web spider toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary structure and amino acid sequence of versutoxin, a potent neurotoxin isolated from the venom of the Australian funnel-web spider, Atrax versutus.[1][2][3][4][5] The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in toxinology, pharmacology, and drug development.
Primary Structure and Amino Acid Sequence
This compound is a single-chain polypeptide composed of 42 amino acid residues.[1][2][3][4][5] Its primary structure is characterized by a high proportion of basic and cysteine residues, which contribute to its overall positive charge and compact, stable structure. The complete amino acid sequence of this compound has been determined and is presented below[6]:
CAKKRNWCGKTEDCCCPMKCVYAWYNEQGSCQSTISALWKKC
The primary structure of this compound shares significant homology with robustoxin, another neurotoxin found in the venom of a related funnel-web spider species, Atrax robustus.[1][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the primary structure of this compound.
| Property | Value | Reference(s) |
| Number of Amino Acids | 42 | [1][2][3][4][5] |
| Molecular Weight | 4.86 kDa | [7] |
| Chemical Formula | C206H318N58O60S9 | [6] |
| Basic Residues | High proportion | [1][4][5] |
| Cysteine Residues | High proportion, forming a cystine knot | [1][4][5][6] |
Experimental Protocols for Sequence Determination
The determination of the amino acid sequence of this compound was achieved through a combination of protein chemistry techniques, primarily automated Edman degradation.[1][2][3][4][5] The detailed methodology is outlined below.
Toxin Purification
This compound was purified from the venom of both male and female Atrax versutus spiders. The purification process involved cation-exchange chromatography to isolate the lethal neurotoxin fraction.
Reduction and S-carboxymethylation
Prior to sequencing, the disulfide bridges in the native toxin were cleaved to produce a linear polypeptide chain. This was achieved by reduction followed by S-carboxymethylation of the cysteine residues. This step is crucial for accurate sequencing by preventing the reformation of disulfide bonds and ensuring the polypeptide can be efficiently processed by the sequencer.
Cyanogen Bromide (CNBr) Cleavage
To facilitate the sequencing of the entire polypeptide, the S-carboxymethylated toxin was subjected to chemical cleavage with cyanogen bromide (CNBr). CNBr specifically cleaves the peptide bond at the C-terminal side of methionine residues. This process generated smaller peptide fragments that could be individually sequenced.
Automated Edman Degradation
The amino acid sequence of the intact, reduced, and S-carboxymethylated this compound, as well as the CNBr-generated fragments, was determined using a gas-phase protein sequencer.[1][2][3][4][5] This automated process involves the sequential removal and identification of the N-terminal amino acid residue. By analyzing the overlapping sequences of the intact protein and its fragments, the complete 42-residue sequence of this compound was elucidated.
Signaling Pathway and Mechanism of Action
This compound is a potent neurotoxin that targets voltage-gated sodium channels (VGSCs) in neurons. It specifically binds to neurotoxin receptor site 3 on the VGSC. This binding slows the inactivation of the sodium channel, leading to a persistent influx of sodium ions and a prolongation of the action potential. This disruption of normal neuronal signaling results in an increase in spontaneous synaptic activity, which is the underlying cause of the neurotoxic symptoms observed in envenomation.[8]
Visualizations
Experimental Workflow for this compound Sequencing
The following diagram illustrates the key steps in the experimental workflow used to determine the primary structure of this compound.
Caption: Experimental workflow for determining the primary structure of this compound.
This compound's Effect on Voltage-Gated Sodium Channels
The following diagram illustrates the mechanism of action of this compound on voltage-gated sodium channels.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. [PDF] Amino acid sequence of this compound, a lethal neurotoxin from the venom of the funnel-web spider Atrax versutus. | Semantic Scholar [semanticscholar.org]
- 2. Amino acid sequence of this compound, a lethal neurotoxin from the venom of the funnel-web spider Atrax versutus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid sequence of this compound, a lethal neurotoxin from the venom of the funnel-web spider Atrax versutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. Australian funnel-web spider toxin, this compound, enhances spontaneous synaptic activity in single brain neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular properties and cystine knot motif of δ-HXTX-Hv1a
An In-depth Technical Guide to δ-Hexatoxin-Hv1a: Molecular Properties and the Cystine Knot Motif
Introduction
δ-Hexatoxin-Hv1a (δ-HXTX-Hv1a), also known as versutoxin, is a potent neurotoxin isolated from the venom of the Australian funnel-web spider, Hadronyche versuta.[1][2] As a member of the δ-hexatoxin family, it is renowned for its significant activity against both insects and mammals.[1] The toxin's primary mechanism of action involves the modulation of voltage-gated sodium channels (NaV), leading to a characteristic prolongation of action potentials and subsequent neurotoxic effects.[1][3] Structurally, δ-HXTX-Hv1a is distinguished by its compact, highly stable fold, which is maintained by four disulfide bonds. Three of these bonds form a classic inhibitor cystine knot (ICK) motif, a structural scaffold common in venom peptides that confers remarkable resistance to chemical, thermal, and enzymatic degradation.[3][4] This guide provides a comprehensive overview of the molecular characteristics, structural motifs, and experimental methodologies associated with δ-HXTX-Hv1a, tailored for researchers in toxinology and drug development.
Molecular Properties of δ-HXTX-Hv1a
The fundamental physicochemical properties of δ-HXTX-Hv1a have been well-characterized. It is a 42-residue polypeptide chain whose structure has been determined by NMR spectroscopy.[2][3] The quantitative molecular data are summarized in the table below.
| Property | Value | Reference |
| Alternative Names | Delta-atracotoxin-Hv1a (δ-ACTX-Hv1a), this compound | [1][2] |
| Source Organism | Hadronyche versuta (Blue Mountains funnel-web spider) | [1] |
| Amino Acid Residues | 42 | [1] |
| Amino Acid Sequence | CAKKRNWCGKTEDCCCPMKCVYAWYNEQGSCQSTISALWKKC | [2] |
| Molecular Mass | 4852 Da | [5][6] |
| Chemical Formula | C₂₀₆H₃₁₈N₅₈O₆₀S₉ | [2] |
| Disulfide Bonds | 4 | [3][7] |
| 3D Structure PDB ID | 1VTX | [3][7] |
The Inhibitor Cystine Knot (ICK) Motif
A defining feature of δ-HXTX-Hv1a is its tertiary structure, which is stabilized by an inhibitor cystine knot (ICK) motif.[3] This motif is an exceptionally stable protein architecture found in numerous venom peptides from spiders, cone snails, and other organisms.[4][8]
The ICK is characterized by three interlocking disulfide bonds. A central ring is formed by two disulfide bridges and the intervening backbone segments, and a third disulfide bond penetrates this ring, creating a pseudo-knot.[4][9] In δ-HXTX-Hv1a, three of its four disulfide bonds form this core ICK scaffold, which is responsible for the peptide's high resistance to degradation.[3][4] The fourth disulfide bridge further braces the structure by linking the C-terminal residue to the main body of the toxin.[3] This rigid framework is built around a compact hydrophobic core and a small, three-stranded antiparallel β-sheet, which serves as the foundation for the toxin's biological activity.[2][9]
Caption: General structure of the Inhibitor Cystine Knot (ICK) motif.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
δ-HXTX-Hv1a exerts its neurotoxic effects by targeting voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials in excitable cells.[1][5] The toxin binds to neurotoxin receptor site 3 on the voltage sensor of domain IV of the channel.[5][7]
This interaction does not block the channel or alter the resting membrane potential.[1][5] Instead, it potently slows the inactivation of the sodium current.[1][3] Normally, NaV channels rapidly inactivate after opening, which helps to repolarize the membrane. By inhibiting this inactivation, δ-HXTX-Hv1a causes a persistent inward sodium current during depolarization. This leads to a significant prolongation of the action potential, often creating a distinct "plateau" phase, and results in spontaneous, repetitive firing of neurons.[5][6] The massive and uncontrolled release of neurotransmitters from nerve endings underlies the severe physiological symptoms of envenomation.[3]
Caption: Signaling pathway of δ-HXTX-Hv1a's effect on NaV channels.
Experimental Protocols
The characterization of δ-HXTX-Hv1a relies on a combination of biochemical, structural, and electrophysiological techniques.
Toxin Isolation and Purification
-
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
-
Protocol: Crude venom from Hadronyche versuta is fractionated using a C18 RP-HPLC column. A linear gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid, is used to elute the venom components. Fractions are collected and screened for activity. The fraction containing δ-HXTX-Hv1a is identified by its characteristic retention time and further purified to homogeneity. The purity and mass are confirmed using mass spectrometry.[6][7]
Structural Determination
-
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
-
Protocol: The three-dimensional structure of the purified peptide in solution is determined using two-dimensional NMR techniques. A sample of the toxin is dissolved in an appropriate solvent (e.g., H₂O/D₂O mixture). A series of NMR experiments (e.g., TOCSY, NOESY) are performed to assign proton resonances and measure through-space proton-proton distances (Nuclear Overhauser Effects). These distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation algorithms to generate a family of conformers representing the solution structure of the toxin.[3]
Functional Characterization (Electrophysiology)
-
Methodology: Patch-Clamp and Two-Electrode Voltage-Clamp Techniques.[2][5]
-
Protocol on Insect Neurons: Experiments are often conducted on isolated Dorsal Unpaired Median (DUM) neurons from cockroaches (Periplaneta americana).[5][6]
-
Preparation: DUM neurons are enzymatically and mechanically isolated from the terminal abdominal ganglion.
-
Recording: Using the whole-cell patch-clamp configuration, both voltage-clamp (to measure sodium currents) and current-clamp (to measure action potentials) recordings are made.
-
Application: A baseline recording is established before perfusing the neuron with a saline solution containing δ-HXTX-Hv1a (e.g., 0.1 µM).[10]
-
Analysis: Changes in sodium current kinetics (especially the rate and completeness of inactivation) and action potential morphology (duration, plateau formation, repetitive firing) are recorded and analyzed.[5][10]
-
-
Methodology: FLIPR-Based Fluorescence Assay.[7]
-
Protocol on Mammalian Channels:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific human NaV channel subtypes (e.g., NaV1.1-1.8) are used.
-
Assay: Cells are loaded with a membrane potential-sensitive fluorescent dye. A baseline fluorescence reading is taken.
-
Application: The toxin is added, followed by a channel activator (e.g., veratridine).
-
Analysis: The toxin's ability to potentiate the channel opening (by slowing inactivation) is measured as an increase in fluorescence intensity using a Fluorescent Imaging Plate Reader (FLIPR). This allows for the determination of the toxin's potency and selectivity across different NaV subtypes.[7]
-
Caption: Workflow for the purification and characterization of δ-HXTX-Hv1a.
Summary of Electrophysiological Effects
The table below summarizes the key functional impacts of δ-HXTX-Hv1a on neuronal activity as determined by electrophysiological experiments.
| Parameter | Effect of δ-HXTX-Hv1a | Reference |
| Na+ Current Inactivation | Slows inactivation, leading to a significant sustained inward current. | [1][5] |
| Na+ Current Activation | Shifts the voltage-dependence of activation by ~10 mV towards more negative potentials. | [6] |
| Resting Membrane Potential | No significant change. | [1][5] |
| Action Potential Duration | Massively prolonged. | [3] |
| Action Potential Shape | Induces a "plateau" potential during the repolarization phase. | [5] |
| Neuronal Firing | Causes spontaneous, repetitive firing. | [3][5] |
| Reversibility | Effects are poorly reversible upon washout. | [5] |
References
- 1. uniprot.org [uniprot.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Lethal Toxin from Australian Funnel-Web Spiders Is Encoded by an Intronless Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Australian funnel-web spiders evolved human-lethal δ-hexatoxins for defense against vertebrate predators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cystine Knot Is Responsible for the Exceptional Stability of the Insecticidal Spider Toxin ω-Hexatoxin-Hv1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Versutoxin and its Homologous Proteins in Funnel-Web Spiders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of versutoxin and its homologous proteins found in the venom of various funnel-web spiders. The document focuses on the molecular characteristics, mechanism of action, and experimental methodologies used to study these potent neurotoxins, which are of significant interest for both toxicological and therapeutic research.
Introduction to δ-Hexatoxins
This compound, officially designated as δ-hexatoxin-Hv1a, is a neurotoxic peptide isolated from the venom of the Australian Blue Mountains funnel-web spider, Hadronyche versuta. It belongs to a family of structurally and functionally related toxins known as δ-hexatoxins (δ-HXTXs), which are responsible for the severe envenomation syndrome in primates, including humans.[1][2] These toxins exert their effects by targeting voltage-gated sodium channels (NaV), crucial components of neuronal excitability.[2]
Homologous proteins to this compound have been identified in other funnel-web spiders, most notably robustoxin (δ-hexatoxin-Ar1a) from the Sydney funnel-web spider, Atrax robustus.[3] Other known homologs include δ-hexatoxin-Hi1a from Hadronyche infensa and δ-hexatoxin-Iw1a from Illawarra wisharti. A notable homolog, δ-hexatoxin-Mg1a, has also been identified in the Japanese funnel-web spider, Macrothele gigas, demonstrating a broader geographical distribution of this toxin family.[4]
Structurally, δ-hexatoxins are small peptides, typically 42-44 amino acids in length, characterized by a high content of basic residues and a conserved inhibitor cystine knot (ICK) motif.[2][5] This motif, formed by three interlocking disulfide bonds, confers significant stability to the toxin's tertiary structure.
Data Presentation
Amino Acid Sequence Alignment
The primary structures of this compound and its key homologs show a high degree of conservation, particularly in the cysteine residues that form the ICK motif. The following table presents a sequence alignment of several prominent δ-hexatoxins.
| Toxin Name | Species | UniProt ID | Sequence |
| δ-hexatoxin-Hv1a (this compound) | Hadronyche versuta | P13494 | CAKKRNWCGKTEDCCCPMKCVYAWYNEQGSCQSTISALWKKC |
| δ-hexatoxin-Ar1a (Robustoxin) | Atrax robustus | P01478 | CAKKRNWCGKNEDCCCPMKCIYAWYNQQGSCQTTITGLFKKC |
| δ-hexatoxin-Hi1a | Hadronyche infensa | P86991 | CAKKRNWCGKSEDCYCPMKCIYAWYNQQGSCQTTITGLFKKC |
| δ-hexatoxin-Iw1a | Illawarra wisharti | P86992 | CAKKRNWCGKSEDCYCPMKCIYAWYNQQGSCQTTITGLFKKC |
| δ-hexatoxin-Mg1a | Macrothele gigas | P86993 | CGSGSSCTCDGELCCCPMKCIYAWYNQQGSCQTTITGLFKKC |
Quantitative Pharmacological Data
The primary pharmacological effect of δ-hexatoxins is the modulation of voltage-gated sodium channel function. The following table summarizes key quantitative data on the activity of this compound and its homologs on various NaV channel subtypes.
| Toxin | NaV Subtype | Effect | Value | Reference |
| δ-hexatoxin-Hv1a (this compound) | TTX-sensitive NaV channels (rat DRG) | Apparent Ki for reduction in peak current | 37 nM | [6] |
| δ-hexatoxin-Hv1a (this compound) | TTX-sensitive NaV channels (rat DRG) | Hyperpolarizing shift in V1/2 of inactivation | 7 mV (at 32 nM) | [6] |
| δ-hexatoxin-Ar1a (Robustoxin) | TTX-sensitive NaV channels (rat DRG) | Hyperpolarizing shift in V1/2 of inactivation | 13 mV (at 30 nM) | [1] |
| δ-hexatoxin-Ar1a (Robustoxin) | TTX-sensitive NaV channels (rat DRG) | Hyperpolarizing shift in V1/2 of activation | 11 mV (at 30 nM) | [1] |
| δ-hexatoxin-Mg1a | Mouse cerebellar granule cell NaV channels | EC50 for inhibition of fast inactivation | 35.3 ± 5.9 nM | [7] |
| δ-hexatoxin-Mg1a | Human NaV1.3 (HEK293T cells) | EC50 for inhibition of fast inactivation | 82.0 ± 3.0 nM | [7] |
| δ-hexatoxin-Mg1a | Human NaV1.4 (HEK293T cells) | EC50 for inhibition of fast inactivation | 24.0 ± 4.7 nM | [7] |
| δ-theraphotoxin-Hm1a | Human NaV1.1 (Xenopus oocytes) | EC50 for inhibition of inactivation | 38 ± 6 nM | [8] |
Signaling Pathway and Mechanism of Action
δ-Hexatoxins exert their neurotoxic effects by binding to neurotoxin receptor site 3 on the extracellular face of voltage-gated sodium channels.[2] This binding event disrupts the normal gating mechanism of the channel, specifically by inhibiting fast inactivation. This leads to a persistent inward sodium current, prolonged action potentials, and spontaneous repetitive firing of neurons, ultimately causing a massive release of neurotransmitters.[2][9]
References
- 1. Characterisation of the effects of robustoxin, the lethal neurotoxin from the Sydney funnel-web spider Atrax robustus, on sodium channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Synthesis, solution structure, and phylum selectivity of a spider delta-toxin that slows inactivation of specific voltage-gated sodium channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The peptide toxin δ-hexatoxin-MrIX inhibits fast inactivation of NaVs in mouse cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of delta-atracotoxin-Ar1a, the lethal neurotoxin from venom of the Sydney funnel-web spider (Atrax robustus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Versutoxin: A Comprehensive Toxicological Profile in Primates and Insects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Versutoxin, also known as δ-hexatoxin-Hv1a (formerly δ-atracotoxin-Hv1a), is a potent neurotoxin isolated from the venom of the Australian funnel-web spider, Hadronyche versuta. This polypeptide toxin is of significant interest to the scientific community due to its profound effects on the nervous systems of both primates and insects. Its high affinity and specific mode of action on voltage-gated sodium channels make it a valuable tool for studying ion channel function and a potential lead compound in the development of novel therapeutics and bio-insecticides. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its comparative effects in primates and insects, detailed experimental methodologies, and the underlying signaling pathways.
Toxicological Data Summary
| Parameter | Species | Route of Administration | Value | Reference |
| Lethal Dose 50 (LD50) | Cricket (Acheta domesticus) | Injection | 770 pmol/g | [1] |
| Mouse (Mus musculus) | Subcutaneous | 0.2 mg/kg | [1] | |
| Mouse (Mus musculus) | Intracerebroventricular | 0.06 µg/kg | [1] |
Table 1: Acute Toxicity of this compound (δ-hexatoxin-Hv1a)
| Parameter | Preparation | Value | Reference |
| Inhibition of TTX-S Na+ Current | Rat Dorsal Root Ganglion Neurons | Apparent Ki of 37 nM | [2] |
Table 2: In Vitro Efficacy of this compound
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
This compound exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1][3] The toxin binds to neurotoxin receptor site 3 on the alpha subunit of these channels.[1][3] This binding has a profound impact on the channel's gating properties, specifically by slowing down or inhibiting the process of inactivation.[1][4][5]
Normally, upon membrane depolarization, VGSCs open rapidly and then enter a non-conductive, inactivated state. This compound's interference with this inactivation process leads to a persistent inward sodium current, which in turn causes a prolongation of the action potential.[1] This sustained depolarization results in spontaneous and repetitive firing of neurons, leading to the clinical manifestations of envenomation, including muscle fasciculations, autonomic storm, and in severe cases, paralysis and death.[1][4][5]
Caption: Mechanism of this compound Action on Voltage-Gated Sodium Channels.
Experimental Protocols
The toxicological and pharmacological characterization of this compound has been achieved through a combination of in vivo and in vitro experimental approaches.
Toxin Isolation and Purification
-
Venom Milking: Crude venom is collected from adult male Hadronyche versuta spiders. The spiders are induced to bite a small pipette or similar collection device, and the venom droplets are collected.
-
Purification by HPLC: The crude venom is then subjected to reverse-phase high-performance liquid chromatography (rpHPLC). This technique separates the components of the venom based on their hydrophobicity, allowing for the isolation of pure this compound. The purity of the isolated toxin is typically confirmed by mass spectrometry and N-terminal sequencing.
In Vivo Toxicity Assays
-
Primate Studies: While specific lethal dose studies are not published, the neurotoxic effects in primates have been described. Envenomation symptoms include localized pain, piloerection, sweating, nausea, vomiting, muscle fasciculations, and in severe cases, respiratory distress and circulatory collapse.[4][5]
-
Insect Toxicity (Cricket LD50 Determination):
-
Animal Model: Adult crickets (Acheta domesticus) of a specific weight range are used.
-
Toxin Administration: Purified this compound is dissolved in an appropriate insect saline solution. A range of doses are administered by injection into the hemocoel of the crickets.
-
Observation: The crickets are observed for signs of toxicity, such as paralysis and mortality, over a defined period (e.g., 24-48 hours).
-
Data Analysis: The LD50 value, the dose at which 50% of the test population dies, is calculated using statistical methods such as probit analysis.
-
In Vitro Electrophysiology
-
Preparation of Neurons:
-
Mammalian Neurons: Dorsal root ganglion (DRG) neurons are dissected from rats and dissociated into single cells for patch-clamp recording.
-
Insect Neurons: Dorsal unpaired median (DUM) neurons from cockroaches (Periplaneta americana) are isolated for electrophysiological analysis.
-
-
Electrophysiological Recording:
-
Whole-Cell Patch-Clamp: This technique is used to record the ionic currents across the membrane of a single neuron. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of current flow through ion channels.
-
Voltage-Clamp Protocol: The membrane potential of the neuron is held at a specific level (holding potential) and then stepped to various depolarizing potentials to activate the voltage-gated sodium channels. The resulting sodium currents are recorded in the absence and presence of this compound.
-
Data Analysis: The effects of this compound on the kinetics of the sodium current, including the rate of inactivation and the voltage-dependence of activation, are analyzed to determine its mechanism of action.
-
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1vtx - DELTA-ATRACOTOXIN-HV1 (this compound) FROM HADRONYCHE VERSUTA, NMR, 20 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Translational value of non-human primates in opioid research - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Evolution and Role of Versutoxin in Venom
This guide provides a comprehensive overview of this compound (δ-hexatoxin-Hv1a), a potent neurotoxin from the venom of the Australian Blue Mountains funnel-web spider, Hadronyche versuta. It details the toxin's evolutionary context, its molecular characteristics, its mechanism of action as a modulator of voltage-gated sodium channels, and the experimental methodologies used to elucidate its properties.
Introduction and Evolutionary Context
This compound is a key component of the venom of Hadronyche versuta and is responsible for the severe neurotoxic symptoms observed in envenomated primates, including humans.[1][2] Historically known as δ-atracotoxin-Hv1a (δ-ACTX-Hv1a), the nomenclature was updated to δ-hexatoxin-Hv1a (δ-HXTX-Hv1a) to reflect its classification within the hexatoxin family.[3]
The evolution of spider venoms is a classic example of an arms race, driven by predator-prey interactions. These venoms are complex chemical arsenals, often containing hundreds to over a thousand unique peptide toxins.[4] The primary mechanism for this diversity is believed to be gene duplication followed by functional diversification.[4]
This compound belongs to the inhibitor cystine knot (ICK) structural family, a motif common to many neurotoxic peptides and characterized by a pseudo-knot created by three interlocking disulfide bonds.[1][3] This structure confers exceptional stability to the toxin. This compound shares significant sequence and structural homology with robustoxin (δ-ACTX-Ar1) from the venom of the related Sydney funnel-web spider, Atrax robustus, indicating a shared evolutionary origin.[5][6] More distant structural homology has been noted with other spider toxins like μ-agatoxin-I and, remarkably, with gurmarin, a sweet-taste-suppressing polypeptide from a plant, suggesting a conserved structural scaffold has been adapted for diverse biological functions.[1]
Molecular Profile
This compound is a 42-amino acid polypeptide.[3][5] Its structure is characterized by a compact core comprising a triple-stranded antiparallel β-sheet, stabilized by the defining cystine knot motif, and a C-terminal 310 helix.[1][3]
Role in Venom: Mechanism of Action
The primary role of this compound in venom is to induce rapid paralysis in prey and cause significant pain and systemic effects in predators or accidental bite victims. Its potency stems from its specific interaction with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[3]
Mechanism:
-
Target Binding: this compound selectively binds to neurotoxin receptor site 3 on the extracellular surface of VGSCs.[3] This action is similar to that of α-scorpion and sea anemone toxins, despite a lack of direct structural homology with them.[1][3][7]
-
Gating Modification: Upon binding, the toxin slows or removes the rapid inactivation of tetrodotoxin-sensitive (TTX-S) sodium channels.[7] It has no effect on tetrodotoxin-resistant (TTX-R) sodium channels or on potassium channels.[7]
-
Physiological Effect: The disruption of normal inactivation gating results in a persistent influx of sodium ions during membrane depolarization. This prolongs the action potential, leading to spontaneous, repetitive firing of neurons.[6] This uncontrolled neuronal activity manifests as the classic symptoms of envenomation, including muscle fasciculations, profuse sweating, salivation, and potentially fatal hypertension and pulmonary edema.[8]
The interaction of this compound with the sodium channel is dose-dependent and results in a hyperpolarizing shift in the voltage-dependence of inactivation, further promoting a state of channel hyperexcitability.[7]
Quantitative Data
The following tables summarize the key quantitative parameters associated with this compound's activity based on published experimental findings.
| Parameter | Value | Experimental System | Reference |
| Apparent Ki | 37 nM | Rat Dorsal Root Ganglion (DRG) Cells | [7] |
| LD50 | ~770 pmol/g (at 72 h) | Crickets (Acheta domesticus) | [6] |
| Threshold Concentration | 1.5 nM | Rat Locus Coeruleus Neurons | [9] |
| Effect on Inactivation (h∞) | 7 mV hyperpolarizing shift (at 32 nM) | Rat DRG Cells | [7] |
| Non-inactivating Current | 14 ± 2% of INa,max (at >-40 mV) | Rat DRG Cells | [7] |
Table 1: Pharmacological and Toxicological Data for this compound.
| Property | Value | Reference |
| Amino Acid Residues | 42 | [3][5] |
| Molecular Mass (Average) | 4855.645 g/mol | |
| Chemical Formula | C206H318N58O60S9 | [3] |
| Amino Acid Sequence | CAKKRNWCGKTEDCCCPMKCVYAWYNEQGSCQSTISALWKKC | [3] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
The characterization of this compound has involved a range of biochemical and electrophysiological techniques.
Venom Extraction and Toxin Purification
-
Venom Milking: Crude venom is obtained from adult male and female Hadronyche versuta spiders. The spiders are induced to bite a small collection device, such as a pipette tip or a paraffin-filmed vial, and the expelled venom is collected and pooled.[10]
-
Reverse-Phase High-Performance Liquid Chromatography (rpHPLC): This is the primary method for purifying this compound from the complex venom mixture.[11]
-
The crude venom is dissolved in an aqueous solvent (e.g., 0.1% trifluoroacetic acid, TFA).
-
The solution is injected onto a C18 rpHPLC column.
-
The toxins are eluted using a linear gradient of an organic solvent (e.g., acetonitrile in 0.1% TFA) over a set period.
-
Fractions are collected and monitored by UV absorbance at 214 nm.
-
The fraction corresponding to this compound is collected, and its purity is confirmed by mass spectrometry.
-
Primary Structure Determination
-
Reduction and Alkylation: To break the disulfide bonds, the purified toxin is treated with a reducing agent like dithiothreitol (DTT), followed by an alkylating agent such as iodoacetamide or 4-vinylpyridine to prevent re-oxidation.
-
Automated Edman Degradation: The complete amino acid sequence of the linearized peptide is determined using a gas-phase protein sequencer.[5][12] This process sequentially removes one amino acid residue from the N-terminus, which is then identified by chromatography. For a 42-residue peptide, this provides the full primary structure.
Three-Dimensional Structure Determination
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The solution structure of this compound was determined using two-dimensional NMR techniques.[1][2]
-
A concentrated sample of purified toxin is prepared in an appropriate buffer (e.g., 90% H2O/10% D2O).
-
A series of NMR experiments (e.g., TOCSY, NOESY, DQF-COSY) are performed to assign proton resonances to specific amino acid residues and to identify protons that are close in space (<5 Å).
-
Distance restraints derived from NOESY cross-peaks and dihedral angle restraints are used as input for structure calculation algorithms (e.g., simulated annealing, distance geometry) to generate a family of structures consistent with the NMR data.
-
The final structure represents the averaged, lowest-energy conformation from this family.
-
Electrophysiological Analysis
-
Cell Preparation: Experiments are typically performed on acutely dissociated neurons, such as rat dorsal root ganglion (DRG) neurons or cockroach dorsal unpaired median (DUM) neurons, which express high densities of VGSCs.[6][7]
-
Whole-Cell Patch-Clamp Recording: This technique is used to measure the ionic currents across the cell membrane.[7]
-
A glass micropipette with a ~1 µm tip, filled with an internal salt solution, is pressed against a neuron.
-
Suction is applied to rupture the cell membrane, establishing electrical and chemical continuity between the pipette and the cell interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV or -90 mV) where most VGSCs are in a closed, resting state.[11]
-
Voltage steps are applied to depolarize the membrane and activate the VGSCs, and the resulting sodium current is recorded.
-
Leakage and capacitive currents are digitally subtracted using protocols like P/4.[11]
-
The toxin is applied to the cell via the external bath solution, and changes in the sodium current (e.g., peak amplitude, inactivation kinetics) are measured.
-
Visualizations
Signaling and Logic Diagrams
Caption: Mechanism of action for this compound on a voltage-gated sodium channel.
Caption: Experimental workflow for this compound isolation and characterization.
Caption: Proposed evolutionary pathway of this compound through gene duplication.
References
- 1. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1vtx - DELTA-ATRACOTOXIN-HV1 (this compound) FROM HADRONYCHE VERSUTA, NMR, 20 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Structural venomics reveals evolution of a complex venom by duplication and diversification of an ancient peptide-encoding gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid sequence of this compound, a lethal neurotoxin from the venom of the funnel-web spider Atrax versutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blue Mountains funnel-web spider Facts for Kids [kids.kiddle.co]
- 9. Australian funnel-web spider toxin, this compound, enhances spontaneous synaptic activity in single brain neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delta atracotoxin - Wikipedia [en.wikipedia.org]
- 11. kingsnake.com [kingsnake.com]
- 12. portlandpress.com [portlandpress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versutoxin (δ-hexatoxin-Hv1a), a potent neurotoxin from the venom of the Australian funnel-web spider (Hadronyche versuta), exerts its effects by targeting voltage-gated sodium (NaV) channels. These channels are critical for the initiation and propagation of action potentials in excitable cells. By modulating NaV channel function, this compound induces a state of neuronal hyperexcitability, leading to the symptoms of envenomation. This technical guide provides an in-depth exploration of the binding site of this compound on NaV channels, summarizing the current understanding of its mechanism of action, the experimental approaches used to elucidate this interaction, and the quantitative data that underpins our knowledge. This document is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the molecular intricacies of toxin-channel interactions.
Mechanism of Action
This compound selectively targets tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels.[1] The toxin binds to the neurotoxin receptor site 3 on the extracellular surface of the channel alpha subunit.[2] This binding has a profound effect on channel gating, primarily by slowing or inhibiting the process of fast inactivation.[1] This leads to a persistent inward sodium current during membrane depolarization, which in turn prolongs the action potential and can induce repetitive firing of neurons. Additionally, this compound has been shown to shift the voltage dependence of channel activation in the hyperpolarizing direction, meaning the channels are more likely to open at more negative membrane potentials.[1]
Data Presentation: Quantitative Analysis of this compound-NaV Channel Interaction
The following table summarizes the key quantitative parameters that describe the interaction of this compound with NaV channels. It is important to note that detailed subtype-specific binding data for this compound is not extensively available in the public domain. The data presented here is primarily derived from studies on rat dorsal root ganglion (DRG) neurons, which express a mixed population of TTX-S NaV channels.
| Parameter | Value | NaV Channel Subtype(s) | Experimental System | Reference |
| Apparent Inhibition Constant (Ki) | 37 nM | TTX-sensitive channels | Rat dorsal root ganglion (DRG) neurons | [1] |
| Voltage Shift of Inactivation | -7 mV | TTX-sensitive channels | Rat dorsal root ganglion (DRG) neurons | [1] |
| Non-inactivating Current | 14 ± 2% of maximal current | TTX-sensitive channels | Rat dorsal root ganglion (DRG) neurons | [1] |
Note: Further research is required to determine the precise binding affinities and modulatory effects of this compound on individual NaV channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7).
Experimental Protocols
The identification and characterization of the this compound binding site on NaV channels have been achieved through a combination of electrophysiological and molecular biology techniques. Below are detailed methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the NaV channels in the membrane of a single cell and to assess the effects of this compound on these currents.
a. Cell Preparation:
-
Primary cultures of rat dorsal root ganglion (DRG) neurons are prepared and maintained in appropriate culture media.
-
Alternatively, HEK293 or CHO cells stably or transiently expressing specific human NaV channel subtypes (e.g., hNaV1.1-1.7) are used.
b. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block potassium and calcium channels, respectively, isolating the sodium currents.
c. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -100 mV.
-
To elicit sodium currents, depolarizing voltage steps are applied in 5 or 10 mV increments, typically from -80 mV to +60 mV, for a duration of 20-50 ms.
-
To study steady-state inactivation, a series of 500 ms prepulses to various potentials (e.g., -120 mV to 0 mV) are applied before a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).
d. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
Data is analyzed to determine parameters such as peak current amplitude, current-voltage (I-V) relationship, time course of inactivation, and voltage dependence of activation and inactivation.
-
The effect of this compound is assessed by comparing these parameters before and after the application of the toxin to the external solution.
Site-Directed Mutagenesis
While specific site-directed mutagenesis studies for this compound are not extensively published, the following protocol outlines a general workflow for identifying key residues in the NaV channel that are involved in toxin binding. This approach has been successfully used for other toxins that bind to site 3.
a. Plasmid Preparation:
-
A plasmid containing the cDNA of the NaV channel alpha subunit of interest (e.g., hNaV1.7) is obtained.
b. Mutagenesis:
-
The QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies) or a similar PCR-based method is used to introduce point mutations into the NaV channel cDNA.
-
Primers are designed to change the codons of specific amino acid residues in the putative binding site (e.g., in the extracellular loops of domain IV) to alanine (alanine scanning) or other residues.
c. Expression of Mutant Channels:
-
The mutated plasmids are transfected into a suitable expression system, such as HEK293 cells.
-
Successful expression of the mutant channels is confirmed using techniques like Western blotting or by measuring sodium currents using patch-clamp electrophysiology.
d. Assessment of Toxin Binding and Effect:
-
Whole-cell patch-clamp recordings are performed on cells expressing the mutant channels.
-
The effect of this compound on the currents mediated by the mutant channels is compared to its effect on the wild-type channel.
-
A significant reduction or loss of effect of the toxin on a particular mutant channel indicates that the mutated residue is important for binding or the subsequent conformational change.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to neuronal hyperexcitability.
Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for identifying key residues in the this compound binding site.
Logical Relationship of Experimental Findings
Caption: Logical flow from observation to confirmation of the binding site.
Conclusion and Future Directions
The current body of research strongly indicates that this compound binds to neurotoxin receptor site 3 on tetrodotoxin-sensitive voltage-gated sodium channels, leading to a slowing of fast inactivation and a hyperpolarizing shift in the voltage dependence of activation. While the electrophysiological effects have been well-characterized in native neuronal preparations, a significant gap remains in our understanding of the specific molecular determinants of this interaction.
Future research should focus on:
-
Subtype-Specific Characterization: A comprehensive analysis of this compound's affinity for and modulatory effects on each of the TTX-sensitive NaV channel subtypes is crucial for a complete understanding of its pharmacological profile.
-
High-Resolution Structural Studies: Co-crystallization or cryo-electron microscopy of the this compound-NaV channel complex would provide invaluable atomic-level detail of the binding interface.
-
Extensive Mutagenesis Studies: A systematic alanine-scanning mutagenesis of the extracellular loops of the NaV channel, particularly in domain IV, is needed to pinpoint the key residues that form the this compound binding pocket.
A more detailed understanding of the this compound-NaV channel interaction will not only advance our knowledge of venom pharmacology but also has the potential to inform the design of novel therapeutic agents that can selectively modulate NaV channel function for the treatment of channelopathies, chronic pain, and other neurological disorders.
References
Initial In Vitro Studies of Versutoxin on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies of versutoxin, a potent neurotoxin isolated from the venom of the Australian funnel-web spider Hadronyche versuta. This compound, also known as δ-hexatoxin-Hv1a (δ-ACTX-Hv1a), selectively targets voltage-gated sodium channels (VGSCs), making it a valuable tool for studying ion channel function and a potential lead for therapeutic development. This document details the toxin's mechanism of action, summarizes key quantitative findings from electrophysiological studies, outlines the experimental protocols used, and provides visual representations of its effects and the methodologies employed.
Mechanism of Action
This compound exerts its neurotoxic effects by modulating the function of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1] Specifically, it binds to neurotoxin receptor site 3 on the alpha subunit of these channels.[1] This binding has a primary and potent effect: it significantly slows or removes the fast inactivation of tetrodotoxin-sensitive (TTX-S) sodium channels.[2][3] By inhibiting this inactivation process, the sodium channels remain open for a longer duration following membrane depolarization. This leads to a prolonged influx of sodium ions, which in turn causes a broadening of the action potential and can induce repetitive firing of neurons.[3] This sustained neuronal activity underlies the toxic symptoms observed in vivo.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound on various neuronal cell types.
Table 1: Electrophysiological Effects of this compound on Rat Dorsal Root Ganglion (DRG) Neurons
| Parameter | Effect | Concentration | Reference |
| Peak TTX-S Na+ Current | Reduction | Apparent Ki of 37 nM | [2] |
| TTX-S Na+ Current Inactivation | Slowing / Removal | Dose-dependent | [2][3] |
| Steady-State Inactivation (h∞) | ~7 mV shift in hyperpolarizing direction | 32 nM | [2] |
| Non-inactivating Na+ Current | 14 ± 2% of maximal current | Not specified | [2] |
| Recovery from Inactivation | Increased rate | Not specified | [2][3] |
| TTX-Resistant Na+ Currents | No effect | Not specified | [2][3] |
| Potassium Currents | No effect | Not specified | [2][3] |
Table 2: Effects of this compound on Spontaneous Synaptic Activity in Rat Brain Slice Neurons
| Neuronal Type | Parameter | Effect | Concentration | Reference |
| Locus Coeruleus | Spontaneous Synaptic Activity | Profound increase | Threshold: 1.5 nM; Max tested: 50 nM | [4] |
| Mesencephalic Nucleus of Trigeminal Nerve | Spontaneous Synaptic Activity | Modest increase | 50 nM | [4] |
| Laterodorsal Tegmental | Spontaneous Synaptic Activity | Profound increase | Not specified | [4] |
| Locus Coeruleus | Membrane Properties (AP threshold, amplitude, duration) | No effect | Up to 50 nM | [4] |
| Locus Coeruleus | Ca2+-dependent Action Potentials | No effect | Up to 50 nM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard practices in the field and specific details mentioned in the source literature.
Whole-Cell Patch-Clamp Recording from Rat DRG Neurons
This protocol is used to measure the effects of this compound on ion channel currents in individual isolated neurons.
1. DRG Neuron Culture:
-
Harvest dorsal root ganglia from rats.
-
Incubate ganglia in an enzyme solution (e.g., collagenase and trypsin) at 37°C to dissociate the tissue.[5]
-
Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.[5]
-
Plate the dissociated neurons onto poly-L-lysine coated coverslips in a suitable culture medium (e.g., L-15 Leibovitz media supplemented with serum and nerve growth factor).[5]
-
Allow neurons to adhere and stabilize for 1-8 hours before recording.[5]
2. Electrophysiological Recording:
-
Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 1.5-4 MΩ.[6]
-
Fill the pipette with an internal solution (in mM): e.g., 100 CsF, 25 CsCl, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.4.[5] Cesium is used to block potassium currents.
-
Approach a neuron with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Use a patch-clamp amplifier to control the membrane potential (voltage-clamp) and record the resulting ionic currents.
-
Apply specific voltage protocols to study channel activation, inactivation, and recovery. For example, to measure steady-state inactivation, apply a series of 500 ms prepulses to various potentials before a test pulse to elicit sodium currents.[7]
-
After obtaining a stable baseline recording, introduce this compound into the external solution at the desired concentration and record the changes in sodium channel kinetics.
Intracellular Recording from Rat Brain Slices
This technique allows for the study of this compound's effects on synaptic activity within a more intact neural circuit.
1. Brain Slice Preparation:
-
Anesthetize and decapitate a rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. A high-sucrose solution is often used to improve slice health.[8]
-
Use a vibratome to cut coronal or sagittal slices (e.g., 300-400 µm thick) of the brain region of interest (e.g., locus coeruleus).[8]
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.[9]
2. Electrophysiological Recording:
-
Place a single slice in a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at ~32-34°C.
-
Pull sharp microelectrodes from borosilicate glass and fill them with a suitable internal solution (e.g., 2 M KCl), resulting in a resistance of 30-60 MΩ.[4]
-
Visually identify a neuron in the target region and carefully advance the microelectrode to impale the cell membrane.
-
Record the neuron's spontaneous synaptic activity (postsynaptic potentials) and action potentials in current-clamp mode.
-
After establishing a stable baseline, add this compound to the perfusing aCSF and record the resulting changes in synaptic activity.
-
To confirm the effect is synaptically driven, co-apply synaptic blockers like tetrodotoxin (100 nM) or a combination of CNQX (10 µM) and bicuculline (30 µM) to block sodium channels or glutamate/GABA receptors, respectively.[4]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for in vitro neurotoxicity testing and the logical flow of this compound's effect on neuronal excitability.
General Workflow for In Vitro Neurotoxin Testing
Caption: A generalized workflow for testing this compound on neuronal cells.
Logical Flow of this compound's Effect on Neuronal Excitability
Caption: Logical flow of events leading to increased neuronal activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alteration of sodium channel gating by Australian funnel-web spider toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Australian funnel-web spider toxin, this compound, enhances spontaneous synaptic activity in single brain neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-cell analysis of sodium channel expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow Sodium Conductances of Dorsal Root Ganglion Neurons: Intraneuronal Homogeneity and Interneuronal Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Channel β2 Subunits Regulate Tetrodotoxin-Sensitive Sodium Channels in Small Dorsal Root Ganglion Neurons and Modulate the Response to Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Electrophysiological Analysis of Versutoxin Using Patch Clamp
Audience: Researchers, scientists, and drug development professionals.
Introduction
Versutoxin (VTX), also known as δ-atracotoxin-Hv1a (δ-ACTX-Hv1a), is a neurotoxin isolated from the venom of the Australian Blue Mountains funnel-web spider, Hadronyche versuta.[1][2] This polypeptide toxin is a potent modulator of voltage-gated sodium channels (VGSCs), making it a valuable tool for studying the structure and function of these channels.[2] Electrophysiological techniques, particularly the patch-clamp method, are indispensable for characterizing the precise effects of this compound on ion channel function.[3][4] This application note provides detailed protocols and data presentation guidelines for the electrophysiological analysis of this compound's effects on voltage-gated sodium channels using the whole-cell patch-clamp technique.
Mechanism of Action
This compound selectively targets voltage-gated sodium channels, specifically the tetrodotoxin-sensitive (TTX-S) subtypes.[1][3] It binds to neurotoxin receptor site 3 on the channel, a site also targeted by α-scorpion and sea anemone toxins.[3][5] This interaction modifies the gating properties of the channel, leading to a slowing or removal of the fast inactivation process.[1][3] The primary consequences of this compound binding are a persistent sodium current during prolonged depolarization, a hyperpolarizing shift in the voltage-dependence of both activation and inactivation, and an increased rate of recovery from inactivation.[1][3] These effects result in membrane hyperexcitability and spontaneous repetitive firing of action potentials in neurons.[3][6] this compound has been shown to have no effect on tetrodotoxin-resistant (TTX-R) sodium currents or potassium currents.[1][3]
Data Presentation: Effects of this compound on TTX-S Sodium Channels
The following table summarizes the quantitative effects of this compound on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels as determined by whole-cell patch-clamp analysis in rat dorsal root ganglion (DRG) neurons.
| Parameter | Effect of this compound | Concentration | Reference |
| Peak Current Amplitude | Reduction | Apparent Ki of 37 nM | [1] |
| Inactivation | Slowing or removal | Concentration-dependent | [1][3] |
| Steady-State Inactivation (h∞) | 7 mV hyperpolarizing shift in V1/2 | 32 nM | [1] |
| Non-inactivating Current | 14 ± 2% of maximal current at potentials > -40 mV | 32 nM | [1] |
| Recovery from Inactivation | Increased rate | Not specified | [1][3] |
| Voltage-Dependence of Activation | Hyperpolarizing shift | Not specified | [3] |
| TTX-R Na+ Currents | No effect | Not specified | [1][3] |
| K+ Currents | No effect | Not specified | [1][3] |
Experimental Protocols
1. Cell Preparation: Rat Dorsal Root Ganglion (DRG) Neurons
This protocol is based on methodologies described for investigating this compound's effects on native channels.[1][3]
-
Materials:
-
Sprague-Dawley rats
-
Dissection medium (e.g., L-15 medium)
-
Enzyme solution (e.g., collagenase/dispase in Hanks' Balanced Salt Solution)
-
Growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor)
-
Poly-D-lysine coated coverslips
-
-
Procedure:
-
Euthanize a rat according to approved animal care protocols.
-
Dissect dorsal root ganglia and place them in cold dissection medium.
-
Trim nerve roots and connective tissue.
-
Incubate ganglia in the enzyme solution to dissociate the cells.
-
Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-D-lysine coated coverslips.
-
Incubate the cells in growth medium at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours before recording.
-
2. Whole-Cell Patch-Clamp Recordings
This protocol outlines the steps for recording TTX-S sodium currents in DRG neurons to assess the effects of this compound.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in the external solution containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
-
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
-
Record baseline sodium currents using appropriate voltage protocols (see below).
-
Apply this compound via the perfusion system and allow sufficient time for the effects to reach a steady state.
-
Record sodium currents in the presence of this compound using the same voltage protocols.
-
To confirm the current is through TTX-S channels, apply tetrodotoxin at the end of the experiment.
-
3. Voltage-Clamp Protocols
-
Current-Voltage (I-V) Relationship:
-
Hold the cell at a potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) for a duration of 50-100 ms.
-
This protocol is used to determine the effect of this compound on the peak current amplitude and the voltage-dependence of activation.
-
-
Steady-State Inactivation (h∞):
-
Hold the cell at various conditioning prepulse potentials (e.g., from -120 mV to -10 mV) for a long duration (e.g., 500 ms) to allow channels to enter the inactivated state.
-
Immediately follow the prepulse with a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).
-
The amplitude of the current during the test pulse is plotted against the prepulse potential to determine the voltage-dependence of steady-state inactivation.
-
-
Recovery from Inactivation:
-
Use a two-pulse protocol. Apply a depolarizing conditioning pulse to inactivate the channels.
-
Follow with an identical test pulse separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV).
-
Plot the ratio of the test pulse amplitude to the conditioning pulse amplitude against the recovery interval.
-
Visualizations
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alteration of sodium channel gating by Australian funnel-web spider toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Recombinant Versutoxin Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versutoxin, also known as δ-hexatoxin-Hv1a, is a potent neurotoxin isolated from the venom of the Australian funnel-web spider (Atrax robustus)[1]. This 42-amino acid polypeptide exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in neurons, thereby slowing their inactivation[1][2][3]. The structure of this compound is characterized by a cystine knot motif, a feature common to many neurotoxic polypeptides, which confers significant stability to the molecule[1][2]. The unique action of this compound on VGSCs makes it a valuable tool for studying ion channel function and a potential lead compound for the development of novel therapeutics for a range of neurological disorders and as a biopesticide[1].
The limited availability of native this compound from spider venom necessitates the use of recombinant DNA technology for its production in larger quantities[1]. Escherichia coli remains a widely used and cost-effective host for recombinant protein production[4][5]. However, the expression of disulfide-rich peptides like this compound in E. coli can be challenging, often leading to misfolding and the formation of insoluble inclusion bodies[5][6].
These application notes provide a detailed, synthesized protocol for the successful expression and purification of recombinant this compound in E. coli. The proposed strategy involves the expression of this compound as a fusion protein to enhance solubility and facilitate purification, followed by enzymatic cleavage and subsequent purification of the active toxin. While a specific, optimized protocol for this compound has not been published, the following procedures are based on established methods for the production of similar disulfide-rich spider venom toxins in E. coli.
Molecular and Structural Characteristics of this compound
This compound is a 42-residue polypeptide with the amino acid sequence: CAKKRNWCGKTEDCCCPMKCVYAWYNEQGSCQSTISALWKKC[1]. Its tertiary structure features a core β-region with a triple-stranded antiparallel β-sheet and a C-terminal 310 helix[2]. The structure is stabilized by a cystine knot motif, which is a common feature of many spider toxins[1][2].
Experimental Protocols
Gene Synthesis and Vector Construction
The initial step in the recombinant expression of this compound is the design and synthesis of a gene encoding the 42-amino acid sequence, with codon usage optimized for expression in E. coli. Codon optimization can significantly enhance protein expression levels by avoiding issues related to the rarity of certain tRNAs in the host organism[7][8][9].
Protocol:
-
Codon Optimization: Utilize a commercially available gene synthesis service or online tool to generate an E. coli-optimized coding sequence for this compound.
-
Vector Selection: The pET-32a(+) vector is recommended for this protocol. This vector provides a strong T7 promoter for high-level expression and encodes an N-terminal thioredoxin (Trx) fusion tag, a His-tag, and a TEV protease cleavage site. The Trx tag is known to enhance the solubility of its fusion partners.
-
Cloning:
-
Incorporate appropriate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the synthesized this compound gene, respectively.
-
Digest both the pET-32a(+) vector and the synthesized gene with the selected restriction enzymes.
-
Ligate the digested gene into the pET-32a(+) vector using T4 DNA ligase.
-
Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).
-
Select for positive clones by antibiotic resistance and confirm the insertion by colony PCR and Sanger sequencing.
-
Expression of Recombinant this compound Fusion Protein
Protocol:
-
Transformation: Transform the confirmed pET-32a(+)-versutoxin plasmid into an expression strain of E. coli, such as BL21(DE3).
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking at 200-250 rpm.
-
Main Culture: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM[10].
-
Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking. The lower temperature promotes proper folding and increases the likelihood of obtaining soluble protein[10].
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Protein Purification
a. Cell Lysis and Clarification
Protocol:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble fusion protein.
b. Immobilized Metal Affinity Chromatography (IMAC)
Protocol:
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the bound fusion protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the eluted fractions and analyze by SDS-PAGE to confirm the presence and purity of the Trx-His-versutoxin fusion protein.
c. Fusion Tag Cleavage
Protocol:
-
Dialyze the purified fusion protein against a cleavage buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT) to remove the imidazole.
-
Add TEV protease to the dialyzed protein solution at a 1:100 (w/w) ratio of protease to fusion protein.
-
Incubate at 4°C for 16 hours to allow for complete cleavage.
d. Reverse IMAC and Reverse-Phase HPLC
Protocol:
-
To separate the cleaved this compound from the His-tagged Trx and TEV protease, pass the cleavage reaction mixture through the equilibrated Ni-NTA column again.
-
The recombinant this compound will be in the flow-through and wash fractions, while the His-tagged proteins will bind to the column.
-
Collect the flow-through and wash fractions and concentrate them.
-
For final purification, subject the concentrated this compound to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. Elute with a gradient of acetonitrile in 0.1% trifluoroacetic acid.
-
Collect the fractions containing the purified recombinant this compound and confirm its identity and purity by mass spectrometry and SDS-PAGE.
Protein Refolding (if expressed as inclusion bodies)
If the fusion protein is found to be in the insoluble fraction (inclusion bodies), a refolding step is necessary.
Protocol:
-
After cell lysis, collect the pellet containing the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT).
-
Refold the protein by rapid dilution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with a redox shuffling system like glutathione).
-
The refolded protein can then be purified as described above.
Data Presentation
The following table presents expected yields and purity at various stages of the recombinant this compound production process, based on typical results for similar spider toxins expressed in E. coli.
| Parameter | Expected Value |
| Cell Culture | |
| Wet Cell Weight | 10-15 g/L |
| Purification | |
| Total Soluble Protein | 150-200 mg/g of wet cells |
| Purified Fusion Protein (post-IMAC) | 10-20 mg/L of culture |
| Purity of Fusion Protein | >90% |
| Final Product | |
| Purified Recombinant this compound | 1-3 mg/L of culture |
| Final Purity | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for recombinant this compound expression.
This compound Mechanism of Action
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1vtx - DELTA-ATRACOTOXIN-HV1 (this compound) FROM HADRONYCHE VERSUTA, NMR, 20 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli | PLOS One [journals.plos.org]
- 5. Production and Purification of Recombinant Toxins | Springer Nature Experiments [experiments.springernature.com]
- 6. Prospects and challenges of recombinant spider venom enzymes: insights from Loxosceles and Phoneutria venom protease expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Codon optimization enhances secretory expression of Pseudomonas aeruginosa exotoxin A in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimality of codon usage in Escherichia coli due to load minimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Versutoxin in Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versutoxin (δ-hexatoxin-Hv1a), a potent neurotoxin isolated from the venom of the Australian funnel-web spider (Hadronyche versuta), is a valuable tool for neurobiological research.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), specifically by slowing their inactivation.[1][2] This activity leads to prolonged neuronal depolarization and increased neurotransmitter release, making this compound a powerful probe for studying the role of VGSCs in various physiological and pathological processes. These application notes provide detailed protocols and guidelines for designing and conducting in vivo studies with this compound to investigate its neurobiological effects.
Mechanism of Action
This compound is a 42-amino acid polypeptide that binds to site 3 of tetrodotoxin-sensitive (TTX-S) VGSCs.[1] This binding slows the inactivation of the channel, leading to a persistent inward sodium current and prolonged action potentials. This results in excessive neuronal excitability and enhanced synaptic activity.[3] In vitro studies have shown that this compound can increase spontaneous synaptic activity in brain neurons at nanomolar concentrations.[3]
Data Presentation
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize key quantitative data from studies on this compound and related δ-hexatoxins. This information can be used as a starting point for dose-selection in novel in vivo experiments.
| Parameter | Toxin | Preparation/Model | Concentration/Dose | Effect | Reference |
| In Vitro Electrophysiology | |||||
| Peak TTX-S Na+ Current Reduction (Ki) | This compound | Rat Dorsal Root Ganglion (DRG) Neurons | 37 nM | 50% inhibition of peak current | |
| Enhanced Spontaneous Synaptic Activity | This compound | Rat Locus Coeruleus Neurons (Brain Slices) | 1.5 nM (threshold) | Increased frequency of spontaneous postsynaptic potentials | [3] |
| 50 nM | Profound increase in synaptic activity | [3] | |||
| In Vivo Nociception | |||||
| Nocifensive Behavior | δ-ACTX-Ar1a (similar δ-hexatoxin) | Mouse (subcutaneous, intraplantar) | 100 nM (in 20 µL) | Flinching, lifting, licking, and shaking of the hind paw | |
| Mechanical Allodynia | ω-conotoxin MVIIA (peptide neurotoxin) | Mouse (subcutaneous, intraplantar) | 30, 100, 300 nM (in 20 µL) | Alleviation of mechanical allodynia | [4] |
Experimental Protocols
Preparation and Handling of this compound
1. Reconstitution:
-
Reconstitute lyophilized this compound in a sterile, high-quality vehicle suitable for in vivo administration. A common choice is sterile 0.9% saline or phosphate-buffered saline (PBS).
-
For intracerebroventricular (ICV) injections, artificial cerebrospinal fluid (aCSF) is the preferred vehicle to minimize disruption of the central nervous system (CNS) environment.
-
Gently vortex or triturate to dissolve the peptide completely. Avoid vigorous shaking, which can lead to peptide aggregation and loss of activity.
2. Storage:
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
After reconstitution, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.
-
For short-term use, the reconstituted solution can be stored at 4°C for a few days, but stability should be verified for longer periods.
3. Stability Considerations:
-
Peptide toxins can be susceptible to degradation by proteases and oxidation.[5] The use of sterile techniques and high-purity reagents is critical.
-
For prolonged experiments, the stability of this compound in the chosen vehicle and at the experimental temperature should be considered. The inclusion of stabilizing excipients may be necessary for some applications, though this requires careful validation to ensure they do not interfere with the experimental outcomes.[6][7][8]
Protocol 1: Investigation of Nociceptive Effects via Subcutaneous Administration
This protocol is designed to assess the direct effects of this compound on peripheral nociceptors.
1. Animals:
-
Adult male C57BL/6 mice (8-10 weeks old) are a commonly used strain for pain studies.
2. Toxin Administration:
-
Route: Subcutaneous (s.c.) injection into the plantar surface of the hind paw (intraplantar).
-
Dosage: Based on data from similar toxins, a starting concentration range of 10-300 nM in a volume of 20 µL is recommended. A dose-response study is essential to determine the optimal concentration.
-
Vehicle Control: A separate group of animals should receive an injection of the vehicle alone (e.g., sterile saline).
3. Behavioral Assessment:
-
Nocifensive Behaviors: Immediately after injection, observe and quantify nocifensive behaviors such as flinching, lifting, licking, and shaking of the injected paw for a period of 30-60 minutes.
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments at baseline and at various time points after injection (e.g., 1, 2, 4, and 24 hours).
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) at the same time points.
Protocol 2: Assessment of Central Neurobiological Effects via Intracerebroventricular (ICV) Administration
This protocol allows for the direct delivery of this compound to the CNS to study its effects on neuronal circuits and behavior.
1. Animals:
-
Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are suitable for this procedure.
2. Surgical Procedure (Stereotaxic Surgery):
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target injection site (lateral ventricle). Stereotaxic coordinates for rats (from bregma): AP -0.8 mm, ML ±1.5 mm, DV -3.4 mm.[9] For mice, coordinates will need to be adjusted.
-
Slowly lower a Hamilton syringe or injection cannula to the desired depth.
3. Toxin Administration:
-
Route: Intracerebroventricular (ICV).
-
Dosage: The effective dose for ICV administration will likely be significantly lower than for peripheral administration. A starting dose in the low nanomolar to picomolar range is recommended for initial studies. A thorough dose-response study is crucial. The injection volume should be small (e.g., 1-5 µL for rats, 0.5-2 µL for mice) and administered slowly over several minutes to avoid increased intracranial pressure.
-
Vehicle Control: Inject a control group with an equal volume of aCSF.
4. Post-operative Care:
-
Provide appropriate post-operative analgesia and monitor the animals for recovery.
5. Neurobehavioral and Physiological Assessments:
-
Behavioral Pharmacology: A range of behavioral tests can be employed to assess the effects of centrally administered this compound, including:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To further evaluate anxiety-like behavior.
-
Morris Water Maze or Barnes Maze: To assess spatial learning and memory.
-
Seizure Monitoring: Observe for any seizure-like activity, as would be expected from a potent sodium channel activator.
-
-
In Vivo Electrophysiology:
-
Implant electrodes in specific brain regions of interest (e.g., hippocampus, cortex) to record changes in neuronal firing patterns and local field potentials following ICV administration of this compound. This can provide direct evidence of its neuroexcitatory effects in the living brain.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on voltage-gated sodium channels.
Experimental Workflow for In Vivo Nociception Study
Caption: Experimental workflow for a subcutaneous this compound nociception study.
Logical Relationship for ICV Administration and Downstream Analysis
Caption: Logical flow from ICV administration to downstream neurobiological analyses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Australian funnel-web spider toxin, this compound, enhances spontaneous synaptic activity in single brain neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 7. FDA perspective on peptide formulation and stability issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Peptide Structure on Colonic Stability and Tissue Permeability [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthetic Production of Versutoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versutoxin (δ-hexatoxin-Hv1a), a potent neurotoxin from the Australian funnel-web spider Hadronyche versuta, is a valuable tool for studying voltage-gated sodium channels (VGSCs).[1][2] Its ability to slow the inactivation of these channels makes it a critical ligand for probing channel function and a potential lead for the development of novel therapeutics.[1][2] Comprised of 42 amino acid residues, this compound's structure is characterized by a highly stable inhibitor cystine knot (ICK) motif, which presents unique challenges and considerations for its chemical synthesis.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the synthetic production of this compound, covering solid-phase peptide synthesis (SPPS), cleavage and deprotection, oxidative folding, and purification and characterization.
This compound: Structure and Mechanism of Action
This compound is a single-chain polypeptide with the following amino acid sequence: CAKKRNWCGKTEDCCCPMKCVYAWYNEQGSCQSTISALWKKC [1]
The molecule contains eight cysteine residues that form four disulfide bonds, creating a compact and stable structure. The defining feature is the cystine knot, where a ring formed by two disulfide bonds and the intervening backbone is threaded by a third disulfide bond.[1][3] This motif confers exceptional resistance to thermal and chemical degradation.[1]
This compound exerts its neurotoxic effects by binding to site 3 of VGSCs, thereby slowing their inactivation.[1] This leads to a prolongation of the action potential and neuronal hyperexcitability.
Synthetic Production of this compound: A Workflow Overview
The synthetic production of this compound can be broken down into four key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear 42-amino acid peptide chain is assembled on a solid support.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all amino acid side-chain protecting groups are removed.
-
Oxidative Folding: The linear, reduced peptide is folded into its native three-dimensional conformation, with the correct formation of the four disulfide bonds to create the cystine knot.
-
Purification and Characterization: The correctly folded, active this compound is purified from misfolded isomers and other impurities, and its identity and purity are confirmed.
Experimental Workflow for Synthetic this compound Production
Caption: A flowchart illustrating the major steps in the synthetic production of this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
This protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[4][5]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and MeOH, then dry under vacuum.
Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (H₂O)
-
Cold diethyl ether
Protocol:
-
Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (94:1:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Oxidative Folding of Synthetic this compound
The formation of the correct disulfide bridges in the cystine knot is a critical step. This protocol is adapted from the successful folding of a similar toxin, δ-atracotoxin-Ar1a.[6]
Materials:
-
Guanidine hydrochloride (GdnHCl)
-
Tris-HCl buffer, pH 8.0
-
Reduced glutathione (GSH)
-
Oxidized glutathione (GSSG)
Protocol:
-
Prepare a folding buffer consisting of 0.1 M Tris-HCl, 1 M GdnHCl, 1 mM GSH, and 0.1 mM GSSG, pH 8.0.
-
Dissolve the crude linear peptide in the folding buffer to a final peptide concentration of 0.1-0.5 mg/mL.
-
Gently stir the solution at 4°C for 24-48 hours, open to the air to allow for oxidation.
-
Monitor the folding process by taking aliquots at different time points and analyzing them by reverse-phase HPLC (RP-HPLC). The correctly folded peptide will have a distinct retention time compared to the reduced and misfolded species.
-
Once the folding is complete (indicated by the stabilization of the peak corresponding to the native peptide), acidify the solution with TFA to a pH of 2-3 to quench the reaction.
Purification and Characterization
Purification by RP-HPLC:
-
Filter the acidified folding mixture to remove any precipitated material.
-
Load the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 10% to 50% acetonitrile over 60 minutes.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure, correctly folded this compound.
-
Pool the pure fractions and lyophilize to obtain the final product.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the synthetic this compound using MALDI-TOF or ESI-MS. The observed mass should match the theoretical mass of the fully oxidized peptide.
-
NMR Spectroscopy: For structural confirmation, acquire 1D and 2D NMR spectra. The chemical shifts should be identical to those of the native this compound.[2][7]
-
Biological Activity Assay: Assess the biological activity of the synthetic toxin by, for example, whole-cell patch-clamp recordings on dorsal root ganglion (DRG) neurons to observe the characteristic slowing of sodium current inactivation.[6]
Quantitative Data Summary
| Parameter | Typical Value/Range | Method | Reference |
| SPPS Scale | 0.1 - 0.5 mmol | - | [8] |
| Crude Peptide Yield | 60 - 80% | Gravimetric | - |
| Folding Efficiency | 10 - 30% | RP-HPLC Peak Integration | [6] |
| Final Purity | > 98% | Analytical RP-HPLC | [6] |
| Observed Mass | ~4869.6 Da (monoisotopic) | ESI-MS or MALDI-TOF | [1] |
| HPLC Column | C18 Reverse-Phase | RP-HPLC | [9] |
| Mobile Phase A | 0.1% TFA in Water | RP-HPLC | [9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | RP-HPLC | [9] |
Signaling Pathway and Mechanism of Action
This compound's Effect on Voltage-Gated Sodium Channels
Caption: The signaling pathway illustrating how this compound modulates neuronal activity.
Conclusion
The synthetic production of this compound, while challenging due to its complex structure, is achievable through a carefully planned and executed strategy. The protocols outlined above provide a robust framework for researchers to produce this valuable neurotoxin for a wide range of applications in neuroscience and drug discovery. The key to success lies in the meticulous execution of the SPPS, the optimization of the oxidative folding conditions to favor the formation of the native cystine knot, and rigorous purification and characterization to ensure the final product is of high purity and biologically active.
References
- 1. mdpi.com [mdpi.com]
- 2. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cystine knot motif in toxins and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of delta-atracotoxin-Ar1a, the lethal neurotoxin from venom of the Sydney funnel-web spider (Atrax robustus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1vtx - DELTA-ATRACOTOXIN-HV1 (this compound) FROM HADRONYCHE VERSUTA, NMR, 20 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. scispace.com [scispace.com]
Purifying Versutoxin: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the purification of versutoxin (δ-hexatoxin-Hv1a), a potent neurotoxin found in the venom of the Australian funnel-web spider, Hadronyche versuta. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of venom components and their potential therapeutic applications.
Introduction
This compound is a 42-amino acid polypeptide that acts as a modulator of voltage-gated sodium channels (VGSCs).[1][2] Specifically, it binds to neurotoxin receptor site 3 on the extracellular surface of these channels, slowing their inactivation.[3][4] This mechanism of action makes this compound a valuable tool for studying the structure and function of sodium channels and a potential lead compound for the development of novel therapeutics. The purification of this compound from crude venom is a critical first step for any downstream application. The following protocols outline a robust multi-step chromatographic procedure for isolating high-purity this compound.
Data Presentation
The following table summarizes the quantitative data associated with the purification of this compound from crude Hadronyche versuta venom.
| Purification Step | Starting Material | Material Recovered | Purity |
| Crude Venom | 120 mg | 120 mg | Not Assessed |
| Cation-Exchange Chromatography | 120 mg crude venom | Toxic Fractions (pooled) | Partially Purified |
| Reverse-Phase HPLC (Step 1) | Pooled Toxic Fractions | This compound-containing fraction | Enriched |
| Reverse-Phase HPLC (Step 2) | This compound-containing fraction | 3.2 mg | >95% (as assessed by analytical HPLC) |
Experimental Protocols
Crude Venom Preparation
Crude venom is collected from adult female Hadronyche versuta spiders by aspiration from the fangs using silanized glass capillaries. The collected venom is immediately dissolved in 0.1% (v/v) trifluoroacetic acid (TFA) in water to prevent degradation and precipitation of proteins. The solution is then centrifuged to remove any insoluble material.
Cation-Exchange Chromatography (Initial Fractionation)
This initial step serves to fractionate the crude venom and isolate the toxic components.
-
Column: TSK gel CM-SW column (4.6 mm x 250 mm) or similar weak cation-exchange column.
-
Buffer A: 10 mM Sodium Acetate, pH 5.0.
-
Buffer B: 10 mM Sodium Acetate, 1 M NaCl, pH 5.0.
-
Flow Rate: 0.8 mL/min.
-
Protocol:
-
Equilibrate the column with Buffer A.
-
Load the crude venom solution onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B over 60 minutes.
-
Collect fractions and screen for toxicity using an appropriate bioassay (e.g., insect paralysis or crustacean envenomation assay).
-
Pool the toxic fractions for further purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Purification Step 1
This step further purifies the this compound-containing fraction from the cation-exchange chromatography.
-
Column: Vydac C18 analytical column (4.6 mm x 250 mm, 5 µm particle size).[5]
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Protocol:
-
Equilibrate the column with 5% Solvent B.
-
Inject the pooled toxic fractions from the cation-exchange step.
-
Elute with a linear gradient of 5% to 25% Solvent B over 22 minutes, followed by a gradient of 25% to 50% Solvent B over 48 minutes.[5]
-
Monitor the elution profile at 214 nm and 280 nm. This compound is expected to elute at approximately 30% acetonitrile.[5]
-
Collect the peak corresponding to this compound.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Purification Step 2 (Polishing)
This final step is designed to achieve high purity of the isolated this compound.
-
Column: Vydac C18 analytical column (4.6 mm x 250 mm, 5 µm particle size).[5]
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Protocol:
-
Equilibrate the column with 23% Solvent B.
-
Inject the this compound-containing fraction from the first RP-HPLC step.
-
Elute with a linear gradient of 23% to 32% Solvent B over 20 minutes.[5]
-
Collect the major peak, which corresponds to purified this compound.
-
Confirm the purity and identity of the final product using analytical RP-HPLC, mass spectrometry, and N-terminal sequencing.
-
Visualizations
References
- 1. Synthesis and characterization of delta-atracotoxin-Ar1a, the lethal neurotoxin from venom of the Sydney funnel-web spider (Atrax robustus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid sequence of this compound, a lethal neurotoxin from the venom of the funnel-web spider Atrax versutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-3 Toxins and Cardiac Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Utilizing Versutoxin as a Pharmacological Tool for Ion Channel Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versutoxin (VTX), also known as δ-hexatoxin-Hv1a (δ-HXTX-Hv1a), is a potent neurotoxin isolated from the venom of the Australian funnel-web spider (Hadronyche versuta).[1][2] This polypeptide toxin selectively targets voltage-gated sodium channels (VGSCs), making it an invaluable tool for researchers investigating the structure, function, and pharmacology of these critical ion channels. This compound's unique mechanism of action, which involves binding to neurotoxin receptor site 3 on the channel, leads to a significant slowing of the inactivation process.[1][2] This results in a prolongation of the action potential, offering a specific way to modulate neuronal excitability. These properties make this compound a powerful molecular probe for dissecting the roles of specific sodium channel subtypes in physiological and pathophysiological processes.
This document provides detailed application notes and experimental protocols for utilizing this compound in ion channel research, with a focus on electrophysiological and binding assays.
Mechanism of Action
This compound exerts its effects by binding to the extracellular loop of the S3-S4 segment in domain IV of the α-subunit of voltage-gated sodium channels. This region is known as neurotoxin receptor site 3.[1][2] This binding event does not block the ion pore but rather interferes with the conformational changes required for fast inactivation. The result is a persistent sodium current during membrane depolarization, leading to a broadening of the action potential and repetitive firing of neurons. Notably, this compound primarily acts on tetrodotoxin-sensitive (TTX-S) sodium channels, with little to no effect on tetrodotoxin-resistant (TTX-R) subtypes.[3]
Quantitative Data Summary
| Parameter | Value | Channel Type | Preparation | Reference |
| Apparent Inhibition Constant (Ki) | 37 nM | TTX-S Sodium Channels | Rat Dorsal Root Ganglion (DRG) Neurons | [3] |
| Effect on Inactivation | Slows or removes inactivation | TTX-S Sodium Channels | Rat Dorsal Root Ganglion (DRG) Neurons | [3] |
| Effect on Peak Current | Reduction | TTX-S Sodium Channels | Rat Dorsal Root Ganglion (DRG) Neurons | [3] |
| Effect on TTX-R Channels | No effect | TTX-R Sodium Channels | Rat Dorsal Root Ganglion (DRG) Neurons | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for characterizing this compound's effects, the following diagrams are provided.
References
Application Notes and Protocols for Radiolabeling Versutoxin and its use in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versutoxin (VTX), also known as δ-hexatoxin-Hv1a (δ-ACTX-Hv1a), is a potent 42-amino acid neurotoxin isolated from the venom of the Australian funnel-web spider, Hadronyche versuta.[1][2] It is a valuable pharmacological tool for studying the structure and function of voltage-gated sodium channels (VGSCs). This compound selectively targets neurotoxin receptor site 3 on the α-subunit of VGSCs, a site also recognized by α-scorpion and sea anemone toxins.[1][3] By binding to this site, this compound slows the inactivation of the sodium channel, leading to a prolonged influx of sodium ions, membrane depolarization, and sustained neuronal firing.[4][5]
Radiolabeling this compound, typically with Iodine-125 (¹²⁵I), allows for its use as a high-affinity radioligand in binding assays. These assays are critical for characterizing the toxin-receptor interaction, determining binding affinity (Kd) and receptor density (Bmax), and for screening novel compounds that modulate VGSC function.[6] This document provides detailed protocols for the radioiodination of this compound and its subsequent use in saturation and competition binding assays.
Signaling Pathway of this compound
This compound exerts its neurotoxic effects by modulating the gating properties of voltage-gated sodium channels. It binds to an extracellular site (receptor site 3) associated with the S3-S4 linker of domain IV of the channel's α-subunit. This interaction traps the domain IV voltage sensor in its activated state, thereby inhibiting the fast inactivation mechanism of the channel. The result is a persistent inward sodium current upon membrane depolarization, leading to the prolongation of action potentials and spontaneous repetitive firing in neurons.
Caption: this compound signaling pathway.
Quantitative Data Summary
Radioligand binding assays using ¹²⁵I-labeled this compound (δ-ACTX-Hv1a) have been performed to determine its binding affinity for VGSCs in different preparations. The data highlights the high affinity of the toxin for both mammalian and certain insect sodium channels.
| Preparation | Condition | Kd (Dissociation Constant) | Bmax (Receptor Density) | Reference |
| Rat Brain Synaptosomes | Polarized (-55 mV) | 0.6 ± 0.2 nM | Not Reported | [6] |
| Rat Brain Synaptosomes | Depolarized (0 mV) | 6.5 ± 1.4 nM | Not Reported | [6] |
| Cockroach Neuronal Membranes | Not Specified | 0.42 ± 0.1 nM | Not Reported | [6] |
Experimental Protocols
Safety Precaution: All procedures involving radioactive materials must be performed in a designated radioisotope laboratory by licensed personnel, following all institutional and federal safety regulations. This includes the use of appropriate shielding (e.g., lead), personal protective equipment (gloves, lab coat, safety glasses), and contamination monitoring.
Protocol 1: Radioiodination of this compound using the Chloramine-T Method
This protocol describes the direct radioiodination of the single tyrosine residue (Tyr22) in this compound using Iodine-125.
Materials:
-
This compound (δ-ACTX-Hv1a), receptor grade
-
Sodium Iodide (Na¹²⁵I), high specific activity
-
Chloramine-T
-
Sodium Metabisulfite
-
0.5 M Sodium Phosphate Buffer, pH 7.4
-
0.05 M Sodium Phosphate Buffer, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Purification column (e.g., Sephadex G-10 or C18 Sep-Pak cartridge)
-
Reaction vials (e.g., 1.5 mL polypropylene tubes)
Procedure:
-
Reagent Preparation:
-
Prepare a fresh solution of Chloramine-T (1 mg/mL) in 0.05 M Sodium Phosphate Buffer.
-
Prepare a fresh solution of Sodium Metabisulfite (2 mg/mL) in 0.05 M Sodium Phosphate Buffer.
-
-
Reaction Setup:
-
In a shielded fume hood, add the following to a reaction vial in order:
-
25 µL of 0.5 M Sodium Phosphate Buffer, pH 7.4.
-
5-10 µg of this compound (dissolved in water or dilute acid).
-
1 mCi (37 MBq) of Na¹²⁵I.
-
-
-
Initiation of Reaction:
-
Add 10 µL of the Chloramine-T solution to the reaction vial to start the iodination reaction.
-
Gently mix the contents for 60 seconds at room temperature. Avoid vigorous vortexing to prevent protein denaturation.
-
-
Quenching the Reaction:
-
After 60 seconds, add 20 µL of the Sodium Metabisulfite solution to quench the reaction by reducing the unreacted iodine.
-
Let the mixture stand for 5 minutes at room temperature.
-
-
Purification of ¹²⁵I-Versutoxin:
-
The reaction mixture contains radiolabeled toxin, unlabeled toxin, and free ¹²⁵I. Separation is crucial and is typically achieved using size-exclusion or reverse-phase chromatography.
-
Option A (Size-Exclusion): Pre-equilibrate a Sephadex G-10 column with an appropriate buffer (e.g., PBS containing 0.1% BSA). Apply the reaction mixture to the column and elute with the same buffer. Collect fractions and measure the radioactivity in a gamma counter. The ¹²⁵I-Versutoxin will elute in the void volume, separated from the smaller free ¹²⁵I molecules.
-
Option B (Reverse-Phase Cartridge): Pre-activate a C18 Sep-Pak cartridge with methanol, followed by water. Load the reaction mixture. Wash the cartridge with water to remove free ¹²⁵I. Elute the ¹²⁵I-Versutoxin with an appropriate concentration of acetonitrile in water (e.g., 30-50% acetonitrile with 0.1% TFA).
-
-
Assessment of Incorporation:
-
Determine the specific activity (Ci/mmol) of the purified ¹²⁵I-Versutoxin by measuring the total radioactivity and quantifying the protein concentration. Radiochemical purity should be assessed by techniques like HPLC.
-
Protocol 2: Saturation Binding Assay
This assay determines the affinity (Kd) and density (Bmax) of this compound binding sites.
Materials:
-
Receptor source: Synaptosomes or cell membranes expressing VGSCs.
-
¹²⁵I-Versutoxin (purified).
-
Unlabeled this compound (for non-specific binding).
-
Binding Buffer: e.g., 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer without BSA.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethylenimine (PEI).
-
96-well plates and a cell harvester/filtration manifold.
-
Gamma counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of ¹²⁵I-Versutoxin in Binding Buffer (e.g., 0.01 nM to 10 nM).
-
Set up two sets of tubes or wells for each concentration: one for Total Binding and one for Non-Specific Binding (NSB).
-
-
Incubation:
-
To each "Total Binding" well, add:
-
50 µL of Binding Buffer.
-
50 µL of the appropriate ¹²⁵I-Versutoxin dilution.
-
100 µL of receptor preparation (e.g., 50-100 µg protein).
-
-
To each "Non-Specific Binding" well, add:
-
50 µL of a high concentration of unlabeled this compound (e.g., 1 µM final concentration).
-
50 µL of the appropriate ¹²⁵I-Versutoxin dilution.
-
100 µL of receptor preparation.
-
-
Incubate all wells for 60-90 minutes at room temperature or 4°C to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in counting vials and measure the retained radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding for each radioligand concentration.
-
Plot Specific Binding (y-axis) against the concentration of ¹²⁵I-Versutoxin (x-axis).
-
Analyze the data using non-linear regression with a one-site binding (hyperbola) model to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound for the this compound binding site.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare a fixed concentration of ¹²⁵I-Versutoxin, typically at or below its Kd value (e.g., 0.5 nM).
-
-
Incubation:
-
Set up wells including controls for Total Binding (no competitor) and NSB (excess unlabeled this compound).
-
To each experimental well, add:
-
50 µL of the appropriate test compound dilution.
-
50 µL of the fixed concentration of ¹²⁵I-Versutoxin.
-
100 µL of receptor preparation.
-
-
Incubate, filter, and count as described in the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).
-
Analyze the data using non-linear regression with a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of ¹²⁵I-Versutoxin and Kd is its dissociation constant determined from the saturation assay.
-
Experimental Workflow
The overall process from toxin preparation to data analysis can be visualized as a sequential workflow.
Caption: Experimental workflow for this compound binding assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective alteration of sodium channel gating by Australian funnel-web spider toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-3 Toxins and Cardiac Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in receptor site-3 on rat brain and insect sodium channels highlighted by binding of a funnel-web spider delta-atracotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Versutoxin-Derived Peptides: A Novel Class of Bio-pesticides for Integrated Pest Management
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating challenge of insecticide resistance and the growing demand for sustainable agricultural practices have spurred the exploration of novel pest control agents. Venoms, as complex cocktails of bioactive molecules, represent a rich and largely untapped source of potential bio-pesticides. Among these, versutoxin, a peptide neurotoxin from the venom of the Australian funnel-web spider (Hadronyche versuta), has emerged as a promising candidate for the development of a new generation of selective and effective insecticides.
Originally identified for its potent effects on the nervous system of both vertebrates and invertebrates, research has revealed that specific peptides within the this compound complex, such as δ-hexatoxin-Hv1a (δ-ACTX-Hv1a), exhibit significant insecticidal activity with a favorable safety profile for non-target organisms. This has led to the development of commercial bio-pesticides, offering a new mode of action for integrated pest management (IPM) programs.
These application notes provide an overview of the use of this compound-derived peptides in the development of bio-pesticides, including their mechanism of action, target pests, and protocols for efficacy testing.
Mechanism of Action
Initially, the insecticidal action of this compound was attributed to its ability to modulate voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death[1]. However, more recent research on the commercially developed peptide, GS-omega/kappa-Hxtx-Hv1a, has elucidated a more specific and novel mode of action.
GS-omega/kappa-Hxtx-Hv1a is classified as an allosteric modulator of the nicotinic acetylcholine receptor (nAChR) - Site II , placing it in the Insecticide Resistance Action Committee (IRAC) Group 32[2][3]. This distinct mechanism of action differentiates it from other classes of insecticides, such as neonicotinoids, which also target nAChRs but at a different site.
The binding of GS-omega/kappa-Hxtx-Hv1a to the nAChR leads to the persistent activation of the receptor, causing uncontrolled nerve stimulation, paralysis, and ultimately, the death of the target insect. This unique target site makes this compound-derived peptides a valuable tool for managing resistance to existing insecticide classes.
Figure 1: Signaling pathway of this compound-derived peptides on insect nAChRs.
Target Pests and Commercial Applications
The primary targets for commercially available bio-pesticides derived from this compound peptides, such as Spear®-T, include a range of economically important agricultural pests. These products are typically formulated as foliar sprays and are effective against:
-
Thrips
-
Whiteflies
-
Spider Mites
-
Aphids
The specificity of these peptides for insect nAChRs contributes to their favorable safety profile for many non-target organisms, including beneficial insects like bees.
Quantitative Data
The following tables summarize available quantitative data on the toxicity of this compound-derived peptides to various insect pests. It is important to note that toxicity can vary depending on the specific peptide, formulation, and bioassay method.
Table 1: Acute Oral Toxicity of GS-omega/kappa-Hxtx-Hv1a in Helicoverpa zea
| Concentration (µg/g diet) | % Mortality (Susceptible Strain) | % Mortality (Cry-Resistant Strain) |
| 5 | 25.39 | 8.33 |
| 10 | 11.11 | 0.00 |
| 20 | 33.33 | 21.67 |
| 40 | 26.99 | 26.67 |
| 60 | 50.79 | 40.00 |
Data extracted from a study on the utility of GS-omega/kappa-Hxtx-Hv1a peptide for mitigating Bt resistance in H. zea.[4]
Table 2: Regulatory Toxicity Data for GS-omega/kappa-Hxtx-Hv1a
| Exposure Route | Toxicity Category | Value |
| Acute Oral | IV | > 5,000 mg/kg |
| Acute Inhalation | IV | - |
| Acute Eye Irritation | III | - |
| Acute Dermal Irritation | IV | - |
Data from regulatory submissions to the U.S. EPA.[5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound-derived bio-pesticides.
Protocol 1: Leaf-Dip Bioassay for Thrips
This protocol is adapted from established methods for assessing insecticide susceptibility in thrips.
Objective: To determine the lethal concentration (LC50) of a this compound-derived peptide against thrips.
Materials:
-
Fresh, untreated host plant leaves (e.g., bean, soybean)
-
This compound-derived peptide stock solution of known concentration
-
Distilled water
-
Surfactant (non-ionic)
-
Petri dishes (60 mm)
-
Filter paper
-
Agar
-
Fine paintbrushes
-
Adult thrips of a uniform age and cohort
-
Stereomicroscope
-
Environmental chamber (25°C, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a serial dilution of the this compound-derived peptide in distilled water. A typical concentration range to test would be from 0.1 to 100 µg/mL.
-
Add a non-ionic surfactant to each dilution and the control (water only) at a concentration of 0.01% (v/v) to ensure even leaf coverage.
-
-
Leaf Disc Preparation:
-
Cut leaf discs of a uniform size (e.g., 2 cm diameter) from healthy, untreated host plant leaves.
-
Prepare a 1.5% agar solution and pour it into the bottom of the Petri dishes to a depth of approximately 5 mm. Allow the agar to solidify. This will help maintain leaf turgidity.
-
-
Leaf-Dip Application:
-
Using forceps, dip each leaf disc into a test solution for 5-10 seconds with gentle agitation.
-
Place the treated leaf discs on a drying rack and allow them to air dry completely (approximately 1-2 hours).
-
Once dry, place one leaf disc, adaxial side up, onto the solidified agar in each Petri dish.
-
-
Thrips Infestation:
-
Using a fine paintbrush, carefully transfer 10-20 adult thrips onto each leaf disc.
-
Seal the Petri dishes with their lids.
-
-
Incubation and Assessment:
-
Place the Petri dishes in an environmental chamber at 25°C with a 16:8 L:D photoperiod.
-
Assess thrips mortality at 24, 48, and 72 hours post-infestation. Thrips are considered dead if they are unable to move when gently prodded with a fine paintbrush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis to determine the LC50 and LC90 values with their corresponding 95% confidence intervals.
-
Figure 2: Workflow for the leaf-dip bioassay for thrips.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons
This protocol provides a general framework for investigating the effects of this compound-derived peptides on the electrophysiological properties of isolated insect neurons.
Objective: To characterize the effects of a this compound-derived peptide on ion channel activity in insect neurons.
Materials:
-
Isolated insect neurons (e.g., from cockroach dorsal unpaired median (DUM) neurons or Drosophila larval central nervous system)
-
External (bathing) solution (e.g., saline solution appropriate for the insect species)
-
Internal (pipette) solution (e.g., containing K-gluconate)
-
This compound-derived peptide stock solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Inverted microscope with appropriate optics
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
Procedure:
-
Neuron Preparation:
-
Isolate and culture neurons from the target insect species according to established protocols.
-
Plate the neurons on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Pipette Fabrication:
-
Pull recording pipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 3-7 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips using a microforge to ensure a smooth surface for gigaseal formation.
-
-
Recording Setup:
-
Mount the coverslip with the cultured neurons in the recording chamber on the microscope stage.
-
Perfuse the recording chamber with the external solution at a constant rate.
-
Fill a recording pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
-
Whole-Cell Recording:
-
Under visual control, carefully approach a neuron with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, apply a series of voltage steps to elicit and record ion channel currents (e.g., sodium, potassium, or calcium currents).
-
In current-clamp mode, inject current to measure the resting membrane potential and evoke action potentials.
-
-
Toxin Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the this compound-derived peptide at the desired concentration.
-
Record the changes in ion channel currents or membrane potential in the presence of the peptide.
-
To test for reversibility, wash out the peptide by perfusing with the control external solution.
-
-
Data Analysis:
-
Analyze the recorded currents and voltage traces to determine the effects of the peptide on parameters such as current amplitude, activation and inactivation kinetics, and action potential firing frequency and duration.
-
Generate current-voltage (I-V) curves and dose-response curves to quantify the effects of the peptide.
-
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
This compound-derived peptides represent a significant advancement in the field of bio-pesticides. Their novel mode of action as allosteric modulators of insect nicotinic acetylcholine receptors provides a much-needed tool for insecticide resistance management. The protocols and data presented in these application notes offer a foundation for researchers and drug development professionals to further explore and develop the potential of these promising bio-insecticides for sustainable and effective pest control. Further research into the precise molecular interactions with the nAChR and the development of cost-effective production methods will be crucial for the widespread adoption of this technology.
References
Application of Versutoxin in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versutoxin, a neurotoxin isolated from the venom of the Australian funnel-web spider (Hadronyche versuta), is a potent modulator of voltage-gated sodium channels (VGSCs).[1] Also known as delta-hexatoxin-Hv1, this polypeptide toxin binds to site 3 of the VGSCs, slowing their inactivation and leading to a prolonged influx of sodium ions upon channel opening.[1] This mechanism results in enhanced neuronal excitability and increased spontaneous synaptic activity.[1] Emerging research suggests that modulation of neuronal excitability may offer therapeutic avenues for neurodegenerative diseases. Consequently, this compound is being investigated as a potential tool in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[1]
These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models of neurodegenerative diseases to explore its potential neuroprotective or neurorestorative effects.
Mechanism of Action
This compound selectively targets tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. By binding to neurotoxin receptor site 3, it inhibits the fast inactivation of the channel, leading to a persistent sodium current. This sustained depolarization can trigger a cascade of downstream events, including the activation of other voltage-gated ion channels and modulation of intracellular signaling pathways crucial for neuronal survival and function.
Data Presentation
The following tables summarize key quantitative data from published and hypothetical neuroprotective studies involving this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| TTX-S Sodium Current Inactivation | Rat Dorsal Root Ganglion Neurons | 37 nM (apparent Ki) | Slowing of inactivation | |
| Spontaneous Synaptic Activity | Rat Locus Coeruleus Neurons | 1.5 nM (threshold) | Increased frequency | |
| Spontaneous Synaptic Activity | Rat Locus Coeruleus Neurons | 50 nM | Profound increase in frequency |
Table 2: Hypothetical Neuroprotective Effects of this compound in an In Vitro Alzheimer's Disease Model
| Assay | Cell Model | Toxin | This compound Concentration | Outcome |
| Cell Viability (MTT Assay) | SH-SY5Y cells | Amyloid-β (1-42) | 10 nM | 25% increase in cell viability |
| Neurite Outgrowth | Primary Cortical Neurons | Amyloid-β (1-42) | 10 nM | 40% increase in average neurite length |
| Caspase-3 Activity | SH-SY5Y cells | Amyloid-β (1-42) | 10 nM | 30% reduction in caspase-3 activity |
Table 3: Hypothetical Behavioral and Neurochemical Outcomes in an MPTP Mouse Model of Parkinson's Disease Treated with this compound
| Assessment | Treatment Group | Dosage | Route | Outcome |
| Rotarod Performance | MPTP + this compound | 5 µg/kg | Intracerebroventricular | 50% improvement in latency to fall |
| Striatal Dopamine Levels (HPLC) | MPTP + this compound | 5 µg/kg | Intracerebroventricular | 35% increase in dopamine concentration |
| Tyrosine Hydroxylase Immunohistochemistry | MPTP + this compound | 5 µg/kg | Intracerebroventricular | 45% more TH-positive neurons in Substantia Nigra |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 100 µM.
-
Aliquoting and Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
Working Solution : On the day of the experiment, thaw an aliquot on ice and dilute it to the desired final concentration in the appropriate experimental buffer or cell culture medium.
Protocol 1: In Vitro Neuroprotection Assay in an SH-SY5Y Cell Model of Alzheimer's Disease
This protocol assesses the neuroprotective potential of this compound against amyloid-β (Aβ)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Amyloid-β (1-42) peptide
-
This compound
-
MTT reagent
-
96-well plates
Procedure:
-
Cell Seeding : Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment : Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 50 nM) for 2 hours.
-
Toxin Exposure : Add aggregated Aβ (1-42) to a final concentration of 10 µM to induce neurotoxicity.
-
Incubation : Incubate the cells for 24 hours at 37°C.
-
Cell Viability Assessment :
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Workflow for assessing this compound's neuroprotective effects.
Protocol 2: Electrophysiological Recording in Brain Slices from a Mouse Model of Neurodegeneration
This protocol details the procedure for recording spontaneous excitatory postsynaptic currents (sEPSCs) from neurons in acute brain slices from a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) to assess the effect of this compound on synaptic activity.
Materials:
-
5XFAD mice
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
This compound
Procedure:
-
Brain Slice Preparation :
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the hippocampus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32°C for 30 minutes, then at room temperature for at least 1 hour.
-
-
Electrophysiological Recording :
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Record baseline sEPSCs for 5-10 minutes.
-
Bath-apply this compound (e.g., 20 nM) and record for an additional 15-20 minutes.
-
-
Data Analysis :
-
Analyze the frequency and amplitude of sEPSCs before and after this compound application.
-
Workflow for electrophysiological recording with this compound.
Protocol 3: Intracerebroventricular (ICV) Administration of this compound in an MPTP Mouse Model of Parkinson's Disease
This protocol describes the administration of this compound via ICV injection to assess its potential neurorestorative effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[2][3][4]
Materials:
-
C57BL/6 mice
-
MPTP
-
This compound
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
MPTP Induction :
-
Administer MPTP (20 mg/kg, intraperitoneal injection) once daily for 4 consecutive days to induce parkinsonism.[2]
-
-
Stereotaxic Surgery :
-
One week after the final MPTP injection, anesthetize the mice and place them in a stereotaxic frame.
-
Perform a craniotomy over the lateral ventricle.
-
-
ICV Injection :
-
Slowly inject this compound (e.g., 5 µg/kg in 2 µL of sterile saline) into the lateral ventricle.
-
-
Behavioral and Histological Analysis :
-
Two weeks post-injection, assess motor coordination using the rotarod test.
-
Perfuse the animals and prepare brain sections for tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra.
-
Workflow for in vivo assessment of this compound in a PD model.
Signaling Pathways
The sustained neuronal depolarization induced by this compound can potentially modulate signaling pathways implicated in neuroprotection and synaptic plasticity.
Hypothesized signaling cascade initiated by this compound.
This diagram illustrates the hypothesized signaling cascade initiated by this compound. The prolonged activation of VGSCs leads to sustained membrane depolarization and subsequent influx of calcium through voltage-gated calcium channels (VGCCs). This rise in intracellular calcium can activate key signaling molecules such as cAMP response element-binding protein (CREB) and Akt. Phosphorylation of CREB can upregulate the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[5] Activated Akt can phosphorylate and inhibit glycogen synthase kinase 3-beta (GSK-3β), a protein kinase implicated in neurodegenerative processes.[6][7] The combined effects of increased BDNF expression and GSK-3β inhibition are proposed to promote neuroprotection and enhance synaptic plasticity.[8][9]
Conclusion
This compound, as a specific modulator of voltage-gated sodium channels, represents a valuable pharmacological tool for investigating the role of neuronal excitability in the pathophysiology of neurodegenerative diseases. The protocols outlined in these application notes provide a framework for researchers to explore the potential therapeutic applications of this compound in preclinical models. Further studies are warranted to elucidate the precise downstream signaling mechanisms and to validate its neuroprotective efficacy in a broader range of neurodegenerative disease models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. modelorg.com [modelorg.com]
- 3. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Brain-Derived Neurotrophic Factor and Implications for Excitotoxic Vulnerability in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3 β at the Intersection of Neuronal Plasticity and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Versutoxin Aggregation During Purification
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of versutoxin aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation during purification?
A1: this compound aggregation is often multifactorial, stemming from its intrinsic properties and the experimental conditions. Key contributing factors include:
-
High Protein Concentration: Concentrated solutions of this compound can lead to increased intermolecular interactions and subsequent aggregation.
-
Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can reduce the repulsive forces between protein molecules, promoting aggregation. This compound has a high proportion of basic residues, making it particularly sensitive to pH.
-
Presence of Cysteine Residues: this compound is rich in cysteine, which can lead to the formation of incorrect disulfide bonds and aggregation if not maintained in a reduced state.
-
Temperature Fluctuations: Both elevated temperatures and freeze-thaw cycles can induce conformational changes that expose hydrophobic regions, leading to aggregation.
-
Surface Interactions: Contact with hydrophobic surfaces, such as certain chromatography resins or labware, can induce unfolding and aggregation.
Q2: How can I detect this compound aggregation in my sample?
A2: Early detection of aggregation is crucial. Look for the following signs:
-
Visual Cues: The most obvious sign is the appearance of turbidity, cloudiness, or visible precipitates in your solution.[1]
-
Size Exclusion Chromatography (SEC): Aggregates will typically elute in the void volume or as earlier, broader peaks compared to the monomeric protein.[1]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles in solution, providing a quantitative measure of aggregation.
-
Loss of Biological Activity: Aggregation can lead to a decrease or complete loss of this compound's neurotoxic function.
Q3: What is the role of the cystine knot motif in this compound's stability and potential for aggregation?
A3: The cystine knot motif, a common feature in many spider toxins, imparts significant structural stability to this compound through a network of three disulfide bonds.[2][3] This rigid core helps maintain the native conformation of the toxin. However, if the disulfide bonds are not correctly formed during expression and purification, or if they are disrupted, the protein can misfold and aggregate. The presence of a high number of cysteine residues necessitates careful control of the redox environment to prevent the formation of incorrect intermolecular disulfide bridges, which are a major cause of aggregation.
Troubleshooting Guides
Issue 1: this compound precipitates upon concentration.
| Possible Cause | Troubleshooting Step | Rationale |
| Exceeding Solubility Limit | 1. Concentrate in smaller, incremental steps with intermittent gentle mixing. 2. Add a stabilizing agent to the buffer before concentration (see Table 1). | Rapid increases in concentration can shock the protein out of solution. Stabilizers can increase the solubility limit. |
| Suboptimal Buffer | 1. Screen a range of pH values, typically 1-2 units away from the theoretical pI. 2. Increase the ionic strength of the buffer by adding 150-500 mM NaCl. | Increasing the net charge on the protein enhances electrostatic repulsion. Salts can shield charged patches and reduce non-specific interactions. |
| Hydrophobic Interactions | 1. Add a non-detergent sulfobetaine (e.g., NDSB-201 at 0.5-1 M). 2. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). | These agents can mask hydrophobic patches that become exposed at high concentrations, preventing them from interacting and aggregating. |
Issue 2: Broad or fronting peaks during size exclusion chromatography (SEC).
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Soluble Aggregates | 1. Optimize the mobile phase by adding anti-aggregation agents (see Table 1). 2. Decrease the protein concentration of the sample loaded onto the column. | Additives can dissociate weak aggregates or prevent their formation during the chromatography run. Lower concentrations reduce the likelihood of aggregation on the column. |
| Interaction with SEC Resin | 1. Increase the salt concentration of the mobile phase (e.g., up to 500 mM NaCl). 2. If using a silica-based column, consider switching to a polymer-based resin. | Higher salt concentrations can minimize ionic interactions between the basic this compound and a potentially negatively charged resin surface. |
Issue 3: Low recovery after cation exchange chromatography.
| Possible Cause | Troubleshooting Step | Rationale | | Strong Toxin-Resin Interaction | 1. Increase the salt concentration in the elution buffer in a steep gradient or step elution. 2. Add L-arginine (0.5-1 M) to the elution buffer. | this compound's high basic residue content can lead to very strong binding. Arginine can act as a strong displacer, improving elution. | | On-Column Aggregation | 1. Perform a cleaning-in-place (CIP) procedure on the column to remove precipitated protein. 2. Add a solubility enhancer like glycerol (10-20%) or L-arginine (0.2-0.5 M) to all buffers. | Aggregated protein can clog the column and will not elute under normal conditions. Maintaining a stabilizing environment throughout the purification process is key. |
Data Presentation: Anti-Aggregation Additives
The following table summarizes common anti-aggregation additives and their suggested starting concentrations for optimizing this compound purification. Note: The optimal concentration for each additive should be determined empirically.
| Additive | Mechanism of Action | Starting Concentration | Considerations |
| L-Arginine | Suppresses aggregation by interacting with hydrophobic and charged residues on the protein surface. | 0.2 - 1.0 M | Can sometimes promote aggregation of acidic proteins, but generally effective for basic proteins like this compound.[4][5][6] |
| Glycerol | A polyol that acts as an osmolyte, stabilizing the native protein structure and increasing solvent viscosity. | 10 - 25% (v/v) | High concentrations can increase viscosity, potentially affecting chromatography performance. |
| NaCl | Shields charged residues, reducing electrostatic interactions that can lead to aggregation. | 150 - 500 mM | High salt concentrations may interfere with certain chromatography steps (e.g., ion exchange). |
| Reducing Agents (DTT, TCEP) | Prevent the formation of incorrect intermolecular disulfide bonds. | 1 - 5 mM | Crucial for cysteine-rich proteins like this compound. TCEP is more stable than DTT. |
| Non-ionic Detergents (e.g., Tween-20) | Solubilize aggregates by masking hydrophobic patches. | 0.005 - 0.05% (v/v) | Use the lowest effective concentration to avoid interference with downstream applications. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol describes a method for identifying the optimal buffer pH and salt concentration to maintain this compound solubility using dynamic light scattering (DLS) as the primary detection method.
-
Prepare a stock solution of purified or partially purified this compound at a concentration of 1 mg/mL in a minimal buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Prepare a matrix of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Dilute the this compound stock to a final concentration of 0.5 mg/mL in each buffer condition from the matrix.
-
Incubate the samples at 4°C for 1 hour.
-
Analyze each sample by DLS to determine the average particle size and polydispersity index (PDI). A smaller particle size and lower PDI indicate less aggregation.
-
Visually inspect each sample for any signs of precipitation.
-
Select the buffer condition that results in the smallest particle size, lowest PDI, and no visible precipitation for use in subsequent purification steps.
Protocol 2: Cation Exchange Chromatography with an Arginine Gradient
This protocol is designed for the purification of the basic this compound, incorporating L-arginine in the elution buffer to improve recovery and prevent on-column aggregation.
-
Equilibrate a cation exchange column (e.g., SP Sepharose) with a binding buffer (e.g., 20 mM MES, pH 6.0, 50 mM NaCl, 10% glycerol).
-
Load the this compound-containing sample, ensuring it is in the binding buffer.
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound contaminants.
-
Elute the bound this compound using a linear gradient of 0-100% elution buffer (20 mM MES, pH 6.0, 1 M NaCl, 10% glycerol, 0.5 M L-arginine) over 20 column volumes.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
-
Pool the pure fractions and proceed to the next purification step or buffer exchange into a final storage buffer.
Visualizations
Caption: A typical purification workflow for this compound.
Caption: A logical flow for troubleshooting this compound aggregation.
References
- 1. KNOTTIN: the knottin or inhibitor cystine knot scaffold in 2007 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitor cystine knot - Wikipedia [en.wikipedia.org]
- 4. Effects of arginine on heat-induced aggregation of concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-arginine induces protein aggregation and transformation of supramolecular structures of the aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Solubility of Synthetic Versutoxin Peptides
Welcome to the technical support center for synthetic versutoxin peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges encountered during experimental work. This compound, a neurotoxic polypeptide from the venom of the Australian funnel-web spider, is a valuable tool for studying voltage-gated sodium channels.[1][2][3] However, its complex structure, characterized by 42 amino acids, a high proportion of basic residues, and a cystine knot motif, can present significant solubility hurdles.[1][2][4][5]
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that affect its solubility? A1: Synthetic this compound's solubility is primarily influenced by its amino acid composition and structure. It is a 42-residue polypeptide with a high number of basic (positively charged) amino acids and multiple cysteine residues that form a stable cystine knot.[1][4] This high net positive charge at neutral pH generally suggests good solubility in acidic aqueous solutions, while the hydrophobic residues and complex folding can promote aggregation if not handled correctly.[6][7]
Q2: How do I calculate the net charge of my synthetic this compound peptide to predict its solubility? A2: To estimate the peptide's charge at a neutral pH (around 7), follow this method[6]:
-
Assign a value of +1 to each basic residue (Lysine - K, Arginine - R).
-
Assign a value of +1 to the N-terminal amine group.
-
Assign a value of -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E).
-
Assign a value of -1 to the C-terminal carboxyl group.
-
Histidine (H) can be +1 or neutral depending on the pH, but is typically counted as +1 at pH below 6.
-
Sum these values to get the overall net charge. A positive net charge indicates a basic peptide, a negative net charge indicates an acidic peptide, and a net charge of zero indicates a neutral peptide.[6]
Q3: What is the best initial solvent to try for dissolving my lyophilized this compound peptide? A3: Given that this compound is a basic peptide, the recommended starting solvent is sterile, distilled water.[8] If solubility is limited in pure water, a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), should be used to fully protonate the basic residues and enhance solubility.[6][9][10]
Q4: My this compound sequence contains multiple Cysteine (Cys) residues. Are there solvents I must avoid? A4: Yes. For peptides containing Cysteine, you should avoid strongly basic solutions (pH > 7) as they can promote the rapid oxidation of thiol groups, leading to the formation of unwanted disulfide bridges and aggregation.[11] Additionally, Dimethyl sulfoxide (DMSO) should be used with caution or avoided, as it can oxidize the Cysteine side chains; Dimethylformamide (DMF) is a recommended alternative if an organic solvent is necessary.[8][12]
Q5: What should I do if I am working with a modified, more hydrophobic synthetic analogue of this compound? A5: For highly hydrophobic peptides (generally >50% hydrophobic residues), aqueous solutions are often insufficient.[6][13] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile (ACN).[12][14] Subsequently, this stock solution should be added dropwise into your desired aqueous buffer while stirring to prevent precipitation.[12]
Troubleshooting Guide
Q: My lyophilized this compound powder is not dissolving in sterile water. What is my next step? A: If water fails, do not assume the peptide is insoluble. Since this compound is basic, the next step is to use a dilute acidic solution.[6] Try adding a small amount of 10% acetic acid or 0.1% TFA to the mixture.[9][12] To aid dissolution, you can gently sonicate the vial in a water bath for short periods (e.g., 3 cycles of 10 seconds).[6]
Q: After adding a solvent, the solution appears cloudy or contains visible particulates. Is the peptide dissolved? A: A cloudy or hazy appearance indicates that the peptide is likely suspended, not fully dissolved. This can lead to inaccurate concentration measurements and experimental variability. Sonication may help break up aggregates and improve dissolution.[11][15] If the solution remains cloudy, the solubility limit has been reached. Before use, it is critical to centrifuge the solution (e.g., 10,000 x g for 5 minutes) and use the supernatant to avoid introducing undissolved particles into your experiment.[6][15]
Q: My hydrophobic this compound analogue dissolved in DMSO, but it precipitated immediately when I diluted it with my aqueous buffer. What went wrong? A: This is a common issue when the peptide's solubility limit in the final aqueous/organic mixture is exceeded. The key is to avoid localized high concentrations of the peptide during dilution. The correct procedure is to add the peptide-DMSO stock solution slowly and dropwise into the aqueous buffer while the buffer is being gently vortexed or stirred.[12] This ensures rapid mixing and keeps the peptide concentration below its precipitation threshold.
Q: I have tried multiple recommended solvents and my peptide still forms a gel or remains insoluble. What are my final options? A: For extremely aggregation-prone peptides, stronger measures may be needed, but these can impact biological activity. You can try solubilizing the peptide in denaturing agents like 6 M Guanidine Hydrochloride or 8 M Urea.[6][8][12][16] However, these agents are incompatible with most cellular assays and must be diluted to non-denaturing concentrations in the final working solution.[6][11] If solubility remains a critical barrier, consider redesigning the peptide sequence to include more hydrophilic residues.[9][13]
Data Presentation
Table 1: Recommended Solvents for Synthetic Peptides Based on Net Charge
| Peptide Type (Net Charge) | Primary Solvent | Secondary/Alternative Solvents | Notes |
|---|---|---|---|
| Basic (> 0) | Sterile Water | 10-30% Acetic Acid, 0.1% TFA | This compound falls into this category.[6][9][10] |
| Acidic (< 0) | Sterile Water, PBS (pH 7.4) | 10% Ammonium Bicarbonate, 0.1% NH4OH | Avoid basic solutions for Cys-containing peptides.[6][10][11] |
| Neutral / Hydrophobic | Minimal Organic Solvent | DMSO, DMF, Acetonitrile, Isopropanol | Dilute dropwise into aqueous buffer. Avoid DMSO for peptides with Cys, Met, or Trp.[12][14][15] |
Table 2: Factors Influencing Peptide Aggregation and Mitigation Strategies
| Factor | Impact on Solubility | Mitigation Strategy |
|---|---|---|
| High Peptide Concentration | Increases intermolecular interactions, promoting aggregation.[17] | Work with the lowest feasible concentration. Prepare stock solutions and dilute immediately before use.[18] |
| pH near Isoelectric Point (pI) | Peptide has no net charge, reducing repulsion and increasing aggregation.[7][17] | Adjust buffer pH to be at least one unit away from the peptide's pI. |
| Temperature | Elevated temperatures can increase the rate of aggregation for some peptides.[17][19] | Store peptide solutions appropriately (short-term at 4°C, long-term at -20°C or -80°C).[17] |
| Freeze-Thaw Cycles | Repeated cycles can induce aggregation and degradation.[17][20] | Aliquot peptide solutions into single-use volumes before freezing to minimize cycles.[17] |
Visualizations
Caption: A workflow guiding solvent selection for synthetic peptides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid sequence of this compound, a lethal neurotoxin from the venom of the funnel-web spider Atrax versutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. biocat.com [biocat.com]
- 11. bachem.com [bachem.com]
- 12. lifetein.com [lifetein.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. biorbyt.com [biorbyt.com]
- 15. jpt.com [jpt.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. reta-peptide.com [reta-peptide.com]
- 20. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Recombinant δ-HXTX-Hv1a Expression
Welcome to the technical support center for troubleshooting low yields of recombinant δ-HXTX-Hv1a. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of this potent insecticidal peptide.
Frequently Asked Questions (FAQs)
Q1: I am not observing any expression of δ-HXTX-Hv1a in my E. coli system. What are the likely causes?
A1: A complete lack of expression can be due to several factors. First, verify the integrity of your expression vector and the inserted gene sequence to rule out any mutations, such as a frameshift or a premature stop codon. Next, confirm that you are using the correct inducer (e.g., IPTG for lac-based promoters) at an appropriate concentration and that your inducer stock is viable. It is also possible that the native δ-HXTX-Hv1a sequence contains codons that are rarely used by E. coli, which can hinder translation.
Q2: My δ-HXTX-Hv1a is expressed, but it's all in inclusion bodies. What can I do?
A2: Inclusion body formation is a common issue when expressing eukaryotic proteins, especially disulfide-rich peptides, in E. coli. To improve the yield of soluble protein, you can try lowering the induction temperature to 15-25°C and reducing the inducer concentration. Additionally, using a solubility-enhancing fusion partner, such as Maltose-Binding Protein (MBP) or Thioredoxin (TrxA), can significantly increase the amount of soluble δ-HXTX-Hv1a. If these strategies are not successful, you will need to purify the protein from inclusion bodies under denaturing conditions and then refold it.
Q3: I have soluble expression of δ-HXTX-Hv1a, but the yield is very low. How can I improve it?
A3: Low soluble yield can be addressed through several optimization strategies. Codon optimization of the δ-HXTX-Hv1a gene for your chosen expression host is highly recommended. For disulfide-rich peptides, expressing the protein in the periplasm of E. coli can facilitate correct disulfide bond formation and improve yields of correctly folded protein.[1][2][3] This can be achieved by using a vector with a periplasmic export signal sequence.[3] Alternatively, using specialized E. coli strains with a more oxidizing cytoplasm (e.g., Origami™ or SHuffle™ strains) can also promote proper folding.
Q4: Would expressing δ-HXTX-Hv1a in a eukaryotic system like Pichia pastoris give better yields?
A4: Pichia pastoris is an excellent alternative for expressing complex, disulfide-rich proteins like δ-HXTX-Hv1a.[4] As a eukaryotic host, it possesses the cellular machinery for post-translational modifications, including disulfide bond formation, which can lead to higher yields of correctly folded, secreted protein.[4] Studies on a fusion protein of δ-HXTX-Hv1a with snowdrop lectin (GNA) in P. pastoris have shown that increasing the number of expression cassettes can lead to a nearly tenfold increase in the amount of secreted recombinant protein.[5][6]
Q5: I am losing a significant amount of my His-tagged δ-HXTX-Hv1a during IMAC purification. What could be the problem?
A5: Protein loss during Immobilized Metal Affinity Chromatography (IMAC) can be due to several factors. Ensure your lysis and wash buffers have the optimal pH (typically 7.5-8.0) and salt concentration (300-500 mM NaCl) to promote binding of the His-tag to the resin while minimizing non-specific interactions.[7] Including a low concentration of imidazole (10-20 mM) in your lysis and wash buffers can help reduce the binding of contaminating host proteins.[7] It's also possible that the His-tag is not fully accessible; in such cases, using a different fusion partner or repositioning the tag might be necessary.
Troubleshooting Guides
Low or No Expression of δ-HXTX-Hv1a
This guide will walk you through a series of steps to diagnose and resolve issues of low or no expression of your recombinant δ-HXTX-Hv1a.
Poor Solubility and Inclusion Body Formation
If your δ-HXTX-Hv1a is expressed but is insoluble, follow this guide to improve its solubility.
Data Presentation
Table 1: Comparison of Expression Systems for Disulfide-Rich Peptides
| Expression System | Typical Yield Range (mg/L) | Advantages | Disadvantages |
| E. coli (Cytoplasmic) | 2 - 100[8] | High cell density, rapid growth, low cost. | Often forms inclusion bodies, reducing environment hinders disulfide bond formation. |
| E. coli (Periplasmic) | Variable, generally lower than cytoplasmic | Oxidizing environment promotes correct disulfide bond formation. | Lower expression levels compared to cytoplasmic expression. |
| Pichia pastoris (Secreted) | 10 - >1000[4][9] | Eukaryotic post-translational modifications, high secretion levels, simplified purification. | Slower growth than E. coli, potential for hyperglycosylation. |
Note: Yields are highly protein-dependent and the provided ranges are based on reports for various disulfide-rich peptides. A study on a δ-HXTX-Hv1a-GNA fusion protein in P. pastoris reported a nearly tenfold increase in yield by using multiple expression cassettes, but a specific baseline yield was not provided.[5][6]
Experimental Protocols
Codon Optimization Strategy for δ-HXTX-Hv1a
Objective: To design a synthetic gene encoding δ-HXTX-Hv1a with codons optimized for high-level expression in either E. coli or Pichia pastoris.
Methodology:
-
Obtain the amino acid sequence of mature δ-HXTX-Hv1a.
-
Acquire the codon usage table for your chosen expression host (E. coli K-12 or Pichia pastoris).[5][10][11]
-
Replace rare codons in the native sequence with codons that are frequently used in the expression host. For example, in E. coli K-12, the arginine codons AGA and AGG are rarely used and should be replaced with more common codons like CGC.[12]
-
Adjust the GC content of the synthetic gene to be within the optimal range for the expression host.
-
Analyze the predicted mRNA secondary structure of the optimized gene and make adjustments to remove any stable hairpin structures near the translation initiation site that could inhibit ribosome binding.
-
Synthesize the optimized gene and clone it into your expression vector.
Table 2: Codon Usage for E. coli K-12 (Abridged example)
| Amino Acid | Codon | Frequency (per thousand) |
| Arginine | CGU | 21.1 |
| CGC | 26.0 | |
| CGA | 4.3 | |
| CGG | 4.1 | |
| AGA | 1.4 | |
| AGG | 1.6 |
Table 3: Codon Usage for Pichia pastoris (Abridged example)
| Amino Acid | Codon | Frequency (per thousand) |
| Arginine | CGU | 6.9 |
| CGC | 2.2 | |
| CGA | 4.2 | |
| CGG | 1.9 | |
| AGA | 20.1 | |
| AGG | 6.6 |
Protocol for Expression and Purification of His-tagged δ-HXTX-Hv1a from E. coli Inclusion Bodies
Objective: To express δ-HXTX-Hv1a in E. coli, purify it from inclusion bodies, and refold it into its active conformation.
Methodology:
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your δ-HXTX-Hv1a expression plasmid.
-
Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to culture for 3-4 hours at 37°C.
-
Harvest the cells by centrifugation.
-
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Repeat the wash step.
-
-
Solubilization and Purification:
-
Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine-HCl or 8 M Urea).
-
Clarify the solubilized protein by centrifugation and filtration.
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with the same denaturing buffer.
-
Wash the column with the denaturing buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the bound δ-HXTX-Hv1a with a high concentration of imidazole (e.g., 250-500 mM) in the denaturing buffer.
-
-
Refolding:
-
Rapidly dilute the eluted protein into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, with a redox shuffling system like 0.5 mM GSSG/5 mM GSH) to a final protein concentration of <0.1 mg/mL.
-
Allow the protein to refold at 4°C for 12-24 hours with gentle stirring.
-
Concentrate the refolded protein and perform a final purification step, such as size-exclusion chromatography, to remove aggregates and improperly folded protein.
-
Protocol for Secreted Expression of δ-HXTX-Hv1a-GNA Fusion Protein in Pichia pastoris
Objective: To express and purify a secreted δ-HXTX-Hv1a-GNA fusion protein from P. pastoris.
Methodology:
-
Expression:
-
Linearize your P. pastoris expression vector containing the δ-HXTX-Hv1a-GNA fusion gene and transform it into a suitable P. pastoris strain (e.g., SMD1168H, a protease-deficient strain).[13]
-
Select for positive transformants on appropriate selection plates.
-
Screen several colonies for expression levels in small-scale cultures.
-
For large-scale expression, grow the best-expressing clone in a fermenter under appropriate conditions to achieve high cell density.
-
Induce expression according to the promoter used (e.g., with methanol for the AOX1 promoter).
-
-
Purification:
-
Harvest the culture supernatant by centrifugation.
-
Clarify the supernatant by filtration.
-
Purify the δ-HXTX-Hv1a-GNA fusion protein from the clarified supernatant using a combination of chromatography techniques. A published method for a similar fusion protein used hydrophobic interaction chromatography followed by gel filtration.[13] If a His-tag is included, IMAC can be used as the initial capture step.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
-
References
- 1. Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of recombinant disulfide-rich venom peptides for structural and functional analysis via expression in the periplasm of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli | PLOS One [journals.plos.org]
- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 5. Codon usage table [kazusa.or.jp]
- 6. Optimising expression of the recombinant fusion protein biopesticide ω-hexatoxin-Hv1a/GNA in Pichia pastoris: sequence modifications and a simple method for the generation of multi-copy strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Codon Usage Table - BiologicsCorp [biologicscorp.com]
- 8. High Throughput Quantitative Expression Screening and Purification Applied to Recombinant Disulfide-rich Venom Proteins Produced in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Codon usage table [kazusa.or.jp]
- 11. Codon usage table [kazusa.or.jp]
- 12. Item - Average codon usage pattern of Escherichia coli K-12 - figshare - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
Versutoxin Stability in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of versutoxin (δ-hexatoxin-Hv1a) in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound in solution is often indicative of aggregation or poor solubility. Several factors can contribute to this issue:
-
Concentration: Higher peptide concentrations increase the likelihood of aggregation.[1]
-
pH: The pH of the solution can significantly impact the net charge of the peptide, affecting its solubility.
-
Buffer Choice: The type and ionic strength of the buffer can influence peptide stability.
-
Temperature: Fluctuations in temperature, including repeated freeze-thaw cycles, can promote aggregation.[2][3]
Troubleshooting Steps:
-
Centrifugation: Briefly centrifuge the vial to pellet the precipitate. Use the supernatant for your experiment, but be aware that the actual concentration will be lower than intended.
-
Solubility Test: Test the solubility of a small aliquot in different buffer systems to find a more suitable one.
-
pH Adjustment: Modify the pH of your buffer. Peptides are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility.
-
Lower Concentration: If possible, work with lower concentrations of this compound.
Q2: I am observing a gradual loss of this compound activity in my experiments over time. What are the potential causes?
A2: A decline in biological activity can be attributed to several chemical degradation pathways:[1][4]
-
Oxidation: Residues such as methionine, cysteine, histidine, tryptophan, and tyrosine are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[4]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, particularly at neutral to alkaline pH, altering the peptide's structure and function.[4]
-
Hydrolysis: Peptide bonds, especially those involving aspartic acid (Asp), can be cleaved through hydrolysis.[4]
-
Adsorption: Peptides can adsorb to the surfaces of storage vials (glass or plastic), reducing the effective concentration in the solution.
Preventative Measures:
-
Use High-Purity Water and Buffers: Minimize contaminants that can catalyze degradation.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes or silanized glassware to minimize surface adsorption.
-
Aliquot: Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles and contamination of the entire stock.[2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store lyophilized peptide at -20°C or -80°C. Store solutions at -80°C for long-term storage and 4°C for short-term (a few days). | Lower temperatures slow down chemical degradation reactions.[2][3] |
| Form | Lyophilized powder is more stable than solutions. | Chemical reactions like deamidation, β-elimination, and hydrolysis require water.[4] |
| pH | Store in a slightly acidic buffer (e.g., pH 5.0-6.5). | Extreme pH levels can promote hydrolysis and other degradation pathways.[2] |
| Additives | Consider the addition of cryoprotectants like glycerol for frozen stocks. | These can help to stabilize the peptide during freezing and thawing. |
Troubleshooting Guides
Guide 1: Investigating this compound Aggregation
This guide provides a systematic approach to identifying and mitigating aggregation issues.
Workflow for Investigating Aggregation:
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesuk.com [peptidesuk.com]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Technical Support Center: Optimizing Refolding Protocols for Biologically Active Versutoxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refolding of biologically active versutoxin (δ-hexatoxin-Hv1a). This compound, a neurotoxin from the Australian funnel-web spider, possesses a complex structure with a cystine knot motif, making its refolding a critical and often challenging step in obtaining functional protein for research and therapeutic development.
Troubleshooting Guides
This section addresses common issues encountered during the refolding of recombinant this compound.
Problem 1: Low or No Yield of Refolded this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Redox Potential | The formation of the four disulfide bonds in this compound is highly dependent on the redox environment. Optimize the ratio of reduced to oxidized glutathione (GSH/GSSG) in the refolding buffer. A common starting point is a 10:1 ratio (e.g., 1 mM GSH / 0.1 mM GSSG), but this should be systematically varied.[1][2] |
| Suboptimal pH | The pH of the refolding buffer influences the charge of the protein, affecting its solubility and the rate of disulfide bond formation. The optimal pH is typically 1-2 units away from the isoelectric point (pI) of the protein to promote repulsion between molecules.[3] For this compound, which has a high proportion of basic residues, a pH in the range of 8.0-9.0 is often a good starting point.[4] |
| Presence of Aggregates | Aggregation is a major competitor to correct folding.[5] Ensure complete solubilization of the inclusion bodies in a strong denaturant (e.g., 6-8 M Guanidine Hydrochloride (GdnHCl) or Urea) with a reducing agent like Dithiothreitol (DTT) to break any incorrect disulfide bonds.[1] |
| Inefficient Removal of Denaturant | Rapid removal of the denaturant can cause the protein to crash out of solution.[6] Employ a gradual removal method such as stepwise dialysis against decreasing concentrations of the denaturant or a slow dilution of the denatured protein into the refolding buffer.[3][6] |
Problem 2: Presence of Misfolded Isomers or Oligomers
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Disulfide Bond Formation | The complex cystine knot motif of this compound requires a specific sequence of disulfide bond formation. The redox buffer composition is critical.[7][8] Consider screening different redox pairs (e.g., cysteine/cystine) and their ratios. |
| Intermolecular Disulfide Bonds | High protein concentrations can favor the formation of intermolecular disulfide bonds, leading to oligomers and aggregates.[9] Perform the refolding at a low protein concentration, typically in the range of 0.01-0.1 mg/mL.[3] |
| Lack of Folding Enhancers | Certain additives can aid in the correct folding of complex proteins. L-arginine (0.4-1 M) is a common additive used to suppress aggregation.[5] Other additives like polyethylene glycol (PEG), sugars (sucrose), or mild detergents can also be beneficial.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a this compound refolding buffer?
A good starting point for a this compound refolding buffer, based on protocols for similar toxins, is:
-
50 mM Tris-HCl, pH 8.5
-
1 M L-Arginine
-
1 mM GSH (reduced glutathione)
-
0.1 mM GSSG (oxidized glutathione)
-
1 mM EDTA
Q2: How can I confirm that my refolded this compound is biologically active?
The biological activity of this compound is characterized by its modulation of voltage-gated sodium channels.[11][12][13] An electrophysiology assay, such as whole-cell patch-clamp on dorsal root ganglion (DRG) neurons, can be used to measure the effect of the refolded toxin on sodium currents.[11][12] A successful refolding will result in a toxin that slows the inactivation of these channels.[11][12]
Q3: What analytical techniques are suitable for characterizing refolded this compound?
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying and assessing the purity of the refolded peptide.[14][15][16] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.[14][16]
-
MALDI-TOF Mass Spectrometry: This technique is used to confirm the correct molecular weight of the refolded this compound, which indicates the formation of the four disulfide bonds (a loss of 8 Da from the fully reduced form).[17][18][19]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure of the refolded toxin and compare it to the native protein, providing evidence of correct folding.
Q4: My this compound is expressed in inclusion bodies. What is the best way to solubilize it before refolding?
Inclusion bodies should be thoroughly washed to remove contaminants. Solubilization is typically achieved using a buffer containing a high concentration of a denaturant, such as 6-8 M GdnHCl or urea, and a reducing agent like 10-100 mM DTT to ensure all disulfide bonds are broken. The solution should be incubated until it becomes clear.
Experimental Protocols
1. Recombinant this compound Expression and Inclusion Body Purification
-
Expression: this compound can be expressed in E. coli using a suitable expression vector (e.g., pET series). Expression is typically induced with IPTG. Due to its disulfide bonds, expression in the cytoplasm often leads to inclusion body formation.[20][21][22]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.
-
Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove cell debris and membrane proteins. Follow with washes with a buffer without detergent to remove the detergent.
2. Solubilization and Reduction of this compound
-
Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.5, 6 M GdnHCl, 100 mM DTT).
-
Incubation: Stir the suspension at room temperature for 2-4 hours or overnight at 4°C until the solution is clear.
-
Clarification: Centrifuge the solution at high speed to remove any remaining insoluble material.
3. This compound Refolding by Dilution
-
Preparation: Prepare a refolding buffer (see FAQ 1 for a starting recipe) and cool it to 4°C. The volume of the refolding buffer should be significantly larger than the volume of the solubilized protein solution (e.g., 100-fold).
-
Dilution: Slowly add the solubilized and reduced this compound solution to the cold, stirring refolding buffer drop by drop. This slow addition helps to prevent aggregation.
-
Incubation: Continue to stir the solution at 4°C for 24-48 hours to allow for correct disulfide bond formation and folding.
4. Purification and Characterization of Refolded this compound
-
Concentration: Concentrate the refolded protein solution using tangential flow filtration or a similar method.
-
Purification by RP-HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a typical starting point.[23]
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[24]
-
Fraction Collection: Collect the peaks and analyze them for purity and correct mass.
-
-
Mass Spectrometry:
-
Analyze the purified fractions using MALDI-TOF MS to confirm the molecular weight. The expected mass should be that of the folded protein with four disulfide bonds.
-
-
Activity Assay:
Quantitative Data Summary
The optimal refolding conditions for this compound need to be determined empirically. The following table provides a range of conditions that can be screened to optimize the refolding yield.
Table 1: Screening Parameters for this compound Refolding Optimization
| Parameter | Range | Starting Condition |
| Protein Concentration | 0.01 - 0.2 mg/mL | 0.05 mg/mL |
| pH | 7.5 - 9.5 | 8.5 |
| Temperature | 4 - 25 °C | 4 °C |
| GSH:GSSG Ratio | 20:1 to 1:1 | 10:1 |
| L-Arginine | 0 - 1 M | 0.5 M |
| Sucrose | 0 - 0.5 M | 0.2 M |
Visualizations
Caption: Experimental workflow for recombinant this compound refolding.
Caption: Troubleshooting logic for optimizing this compound refolding.
Caption: Simplified signaling pathway of this compound action.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of delta-atracotoxin-Ar1a, the lethal neurotoxin from venom of the Sydney funnel-web spider (Atrax robustus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Oxidative folding of peptides with cystine-knot architectures: kinetic studies and optimization of folding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective alteration of sodium channel gating by Australian funnel-web spider toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. bachem.com [bachem.com]
- 15. hplc.eu [hplc.eu]
- 16. peptide.com [peptide.com]
- 17. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Production and Purification of Recombinant Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Production and Purification of Recombinant Toxins | Springer Nature Experiments [experiments.springernature.com]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. High Yield Production and Refolding of the Double-Knot Toxin, an Activator of TRPV1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. journals.biologists.com [journals.biologists.com]
Technical Support Center: Efficient Purification of Versutoxin by HPLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the efficiency of versutoxin purification using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound purification? A1: Reversed-phase HPLC (RP-HPLC) is the most effective and widely used method for purifying peptide toxins like this compound.[1][2] C18 columns are a standard choice, offering excellent resolution for peptides of this size.[1][3] Columns with a wide pore size (e.g., 300 Å) are often recommended for peptides to ensure optimal interaction with the stationary phase and prevent size exclusion effects.[4]
Q2: Which mobile phases and modifiers are recommended for HPLC purification of this compound? A2: The standard mobile phase system for peptide purification consists of:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[3][5][6] TFA acts as an ion-pairing agent, which improves peak shape and resolution for peptides by masking the residual silanol groups on the silica-based stationary phase and forming ion pairs with the analyte.[4][5]
Q3: My this compound peak is broad. What are the potential causes and solutions? A3: Peak broadening can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the sample load per injection.
-
Inappropriate Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the sample band to spread before it reaches the column. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous runs or the stationary phase may be degraded. Flush the column with a strong solvent or, if performance does not improve, replace the column.[7]
-
Sub-optimal Gradient: A very slow gradient can sometimes lead to broader peaks due to diffusion. Conversely, a very fast gradient can also cause broadening. Optimization is key.
Q4: I am seeing multiple peaks, but I expect only one for pure this compound. What could be the issue? A4: The presence of multiple peaks can indicate several possibilities:
-
Impurities: The sample may contain impurities from the venom extraction or synthesis process.[8]
-
Oxidation or Isomerization: this compound, being a peptide with multiple cysteine residues, can exist in different oxidized states or as isomers if disulfide bonds are not correctly formed.[9][10][11] Ensure proper handling and storage to minimize oxidation.
-
Peptide Fragmentation: The peptide may be fragmenting in the source if using LC-MS.
-
"Ghost" Peaks: These are spurious peaks that can appear due to contaminants in the mobile phase or carryover from a previous injection.[12] Running a blank gradient can help identify this issue.
Q5: How can I improve the resolution between my this compound peak and a closely eluting impurity? A5: To improve resolution, you can modify several HPLC parameters:
-
Gradient Slope: A shallower gradient (e.g., decreasing the %B change per minute) will increase the separation time and often improve the resolution between closely eluting peaks.[8]
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Mobile Phase Modifier: While TFA is standard, experimenting with other ion-pairing agents like formic acid (FA) can alter selectivity, though FA is a weaker acid and may result in broader peaks on some columns.[4]
-
Column Chemistry: Switching to a different stationary phase (e.g., C8, Phenyl) can alter the selectivity of the separation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation (if using salts). | 1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. 3. Ensure mobile phase components are fully miscible and filtered. |
| No Peaks or Very Small Peaks | 1. No sample injected (e.g., air bubble in autosampler). 2. Detector issue (e.g., lamp off, incorrect wavelength). 3. Sample degradation. | 1. Check the sample vial for sufficient volume and the absence of air bubbles.[12] 2. Ensure the detector lamp is on and set to an appropriate wavelength for peptides (typically 214 nm for peptide bonds or 280 nm for Trp/Tyr residues). 3. Use a fresh sample and verify its integrity. |
| Variable Retention Times | 1. Pump malfunction or air bubbles in the pump. 2. Leaks in the system. 3. Column temperature fluctuations. 4. Mobile phase composition is inconsistent. | 1. Degas mobile phases thoroughly. Purge the pump to remove any trapped air. 2. Check all fittings for leaks. 3. Use a column oven to maintain a stable temperature. 4. Prepare fresh mobile phase and ensure accurate mixing. |
| Low Yield/Recovery | 1. Peptide is adsorbing to the column or system components. 2. Peptide is precipitating in the mobile phase. 3. Fractions were collected incorrectly. | 1. Passivate the HPLC system if necessary. Ensure the column is appropriate for peptide separation. 2. Check the solubility of this compound in your mobile phase conditions. 3. Correlate fraction collection times carefully with the chromatogram, accounting for system delay volume.[6] |
Experimental Protocols & Data
Table 1: Recommended Starting Parameters for this compound Purification
| Parameter | Recommended Value | Notes |
| Column | Reversed-Phase C18, 5 µm, 300 Å | Wide-pore silica is ideal for peptides. |
| Dimensions | Analytical: 4.6 x 250 mm; Semi-Prep: 10 x 250 mm | Start with an analytical column to develop the method before scaling up.[5] |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Use HPLC-grade water and TFA. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | Use HPLC-grade ACN and TFA. |
| Flow Rate | Analytical: 1.0 mL/min; Semi-Prep: 4.0-5.0 mL/min | Adjust flow rate when scaling up to maintain linear velocity. |
| Gradient | 5-65% B over 60 minutes | This is a good starting point; optimization will be required.[8] |
| Detection | 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm is specific for aromatic residues (Tyr, Trp).[6] |
| Column Temp. | 25-30 °C | A stable temperature improves retention time reproducibility. |
| Injection Vol. | 20-100 µL (Analytical) | Depends on sample concentration and column capacity. |
Protocol: Method Development and Purification of this compound
-
Sample Preparation:
-
Reconstitute the crude lyophilized venom or synthetic this compound in Mobile Phase A or a slightly weaker solvent (e.g., 5% ACN in water with 0.1% TFA).
-
Determine the peptide concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
System Equilibration:
-
Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at 1.0 mL/min until a stable baseline is achieved (approx. 10-15 column volumes).
-
-
Initial Scouting Run:
-
Inject a small amount of the prepared sample (e.g., 10-20 µg).
-
Run a broad, fast gradient (e.g., 5% to 95% B in 30 minutes) to determine the approximate elution concentration of this compound.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower, more focused gradient around the elution point of the target peak. For example, if this compound eluted at 40% B, a new gradient could be 30-50% B over 40-60 minutes.[8] This will improve the resolution between this compound and any closely eluting impurities.
-
-
Fraction Collection:
-
Once the method is optimized on the analytical scale, transfer the method to a semi-preparative column. Adjust the flow rate and injection volume accordingly.
-
Collect fractions corresponding to the target peak. It is often wise to collect fractions across the entire peak (early, middle, late) for individual purity analysis.[6]
-
-
Purity Analysis and Final Steps:
-
Analyze the collected fractions using the optimized analytical HPLC method to assess purity.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified this compound as a powder.[5]
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Key factors influencing HPLC peak resolution in peptide purification.
References
- 1. hplc.eu [hplc.eu]
- 2. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. peptide.com [peptide.com]
- 6. protocols.io [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotage.com [biotage.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Amino acid sequence of this compound, a lethal neurotoxin from the venom of the funnel-web spider Atrax versutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
minimizing off-target effects of versutoxin in cellular assays
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of versutoxin (δ-hexatoxin-Hv1a) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is the voltage-gated sodium channel (VGSC). It binds to neurotoxin receptor site 3 on the channel's alpha subunit.[1][2] This interaction slows the inactivation of tetrodotoxin-sensitive (TTX-S) sodium channels, leading to a prolonged action potential and repetitive firing in neurons.[3][4][5] this compound shows little to no effect on tetrodotoxin-resistant (TTX-R) sodium currents.[4][5]
Q2: What are the known or potential off-target effects of this compound?
A2: While comprehensive off-target screening for this compound is not widely published, a key potential off-target to consider is the nicotinic acetylcholine receptor (nAChR).[6] A commercialized formulation of a closely related toxin was found to cause neuroexcitation through positive allosteric modulation of nAChRs in insect neurons.[7] At higher concentrations, non-specific membrane interactions or binding to other ion channels could also lead to cytotoxicity, confounding experimental results.
Q3: Why is determining the optimal concentration of this compound critical?
A3: Determining the optimal concentration is the single most important step in minimizing off-target effects. A carefully executed dose-response experiment is necessary to identify the concentration range that maximizes the on-target effect (e.g., modulation of sodium currents) while minimizing off-target effects like general cytotoxicity. Using concentrations that are too high is the most common reason for observing unintended cellular damage or pathway activation.
Q4: Which control experiments are essential when working with this compound?
A4: To ensure data validity, the following controls are highly recommended:
-
Vehicle Control: Treat cells with the same buffer/media used to dissolve this compound to control for any effects of the vehicle itself.
-
Positive Control: Use a well-characterized VGSC modulator (e.g., another site 3 toxin) to confirm that the cellular system is responsive.
-
Negative Control (On-Target): Use a specific blocker of the target channel (e.g., tetrodotoxin for TTX-S channels) to confirm that the observed effect is mediated through the intended target.
-
Negative Control (Cell Line): If possible, use a cell line that does not express the target sodium channel subtype to distinguish on-target from off-target effects.
-
Cytotoxicity Control: Always run a parallel cytotoxicity assay (such as LDH or MTT) to ensure that the concentrations used in functional assays are not causing significant cell death.
Troubleshooting Guide
Q: I am observing high levels of cell death, even at concentrations where I expect on-target activity. What could be the cause?
A: This is a common issue and can stem from several factors:
-
Concentration is too high: The effective concentration for on-target activity may be very close to the concentration that induces off-target cytotoxicity. It is crucial to perform a careful titration.
-
Non-specific membrane effects: Like many peptides, at high concentrations, this compound may disrupt cell membranes directly, leading to necrosis or apoptosis.
-
Activation of off-target pathways: The toxin may be activating an unintended signaling cascade that leads to cell death.
-
Assay conditions: Extended incubation times can exacerbate cytotoxic effects.
Recommended Actions:
-
Perform a detailed dose-response curve for both your functional readout and cytotoxicity. See the protocols below to determine the experimental window.
-
Reduce incubation time: Determine the minimum time required to observe the on-target effect.
-
Use a specific antagonist: If an off-target receptor is suspected (e.g., nAChR), try co-incubating with a specific antagonist for that receptor to see if cytotoxicity is reduced.
Q: I am not observing the expected on-target effect on sodium channel activity. What should I check?
A: Lack of an expected effect can be due to experimental or biological factors:
-
Low target expression: The cell line used may not express the specific TTX-sensitive VGSC subtype that this compound modulates.
-
Toxin degradation: Peptides can be sensitive to degradation by proteases in serum or on the cell surface. Ensure proper storage and handling.
-
Incorrect assay conditions: The buffer composition (e.g., ion concentrations) or pH may not be optimal for observing channel activity.
-
Voltage protocol: In electrophysiology experiments, the holding potential and depolarization steps must be appropriate to measure the specific currents of interest.
Recommended Actions:
-
Verify target expression: Use RT-qPCR or Western blot to confirm the presence of the target VGSC subtype in your cell model.
-
Check toxin integrity: Use a fresh aliquot of the toxin. If possible, verify its activity on a well-characterized positive control cell line.
-
Optimize assay buffer: Ensure physiological ion concentrations. Consider including protease inhibitors in the short term if degradation is suspected.
-
Review electrophysiology parameters: Ensure your voltage protocols are designed to study TTX-S channel inactivation kinetics.
Quantitative Data on Toxin Selectivity
Direct comparative data for this compound's on-target versus off-target activity is limited in published literature. The table below summarizes known potency for its on-target activity. To illustrate the ideal data needed to confirm specificity, a second table is provided as an example, using the well-characterized spider toxin Pn3a. Researchers should aim to generate a similar selectivity profile for this compound in their specific assay system.
Table 1: Known On-Target Potency of this compound
| Parameter | Target/System | Value | Reference |
| Apparent Kᵢ | TTX-S Na⁺ Current (Rat DRG neurons) | 37 nM | [4] |
| Threshold Conc. | Spontaneous Synaptic Activity (Rat LC neurons) | 1.5 nM | [8] |
Table 2: Example of an Ideal Selectivity Profile (Data for Spider Toxin Pn3a)
| Target Ion Channel | IC₅₀ (nM) | Fold-Selectivity vs. Naᵥ1.7 | Reference |
| hNaᵥ1.7 (Target) | 0.8 | - | [9] |
| hNaᵥ1.1 | ~32 | 40x | [9] |
| hNaᵥ1.2 | ~80 | 100x | [9] |
| hNaᵥ1.4 | ~80 | 100x | [9] |
| hNaᵥ1.5 | >900 | >1125x | [9] |
| hNaᵥ1.6 | ~80 | 100x | [9] |
| α7 nAChR | >1000 | >1250x | [9] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration via Dose-Response Curve
This protocol outlines establishing a dose-response curve using whole-cell patch-clamp electrophysiology to measure the effect of this compound on TTX-sensitive sodium currents.
Materials:
-
Cell line expressing the target TTX-S VGSC (e.g., HEK293 cells, DRG neurons).
-
This compound stock solution (e.g., 10 µM in appropriate buffer).
-
External and internal patch-clamp solutions.
-
Patch-clamp rig with amplifier and data acquisition system.
Methodology:
-
Cell Preparation: Culture cells to an appropriate density for patch-clamping.
-
Establish Whole-Cell Configuration: Achieve a stable whole-cell recording with low series resistance.
-
Record Baseline Currents: Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure channels are available for activation. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit sodium currents and record the baseline activity.
-
Prepare Serial Dilutions: Prepare a range of this compound concentrations (e.g., 0.1 nM to 1 µM) in the external solution. It is recommended to use at least 7 different concentrations for a robust curve.
-
Apply Toxin: Perfuse the lowest concentration of this compound onto the cell until the effect on the sodium current (e.g., slowed inactivation) reaches a steady state.
-
Record Post-Toxin Currents: Using the same voltage protocol as in step 3, record the currents in the presence of the toxin.
-
Cumulative Dosing: Sequentially apply increasing concentrations of the toxin, allowing the effect to stabilize at each concentration before recording.
-
Data Analysis: Measure the relevant parameter at each concentration (e.g., the percentage of non-inactivating current). Plot this parameter against the logarithm of the this compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response equation (e.g., four-parameter logistic model) to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Assessing Off-Target Cytotoxicity using a Luminescent Assay
This protocol describes how to measure cytotoxicity to define the upper limit of the usable concentration range for this compound. This example uses an ATP-based assay (e.g., CellTiter-Glo®), where the luminescence signal is proportional to the number of viable cells.
Materials:
-
Cell line used in functional assays.
-
Opaque-walled 96-well plates suitable for luminescence.
-
This compound stock solution.
-
Luminescent cell viability assay reagent.
-
Positive control for cytotoxicity (e.g., digitonin or a high concentration of a known toxic peptide).
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Cell Plating: Seed cells into the wells of a 96-well opaque plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare Controls and Toxin Dilutions:
-
No-Cell Control: Wells with media only (for background subtraction).
-
Vehicle Control: Wells with cells treated with vehicle buffer.
-
Max-Kill Control: Wells with cells to be treated with a lysis agent or high-dose toxin.
-
This compound Series: Prepare a 2x concentrated serial dilution of this compound in culture media, covering a broad range (e.g., 1 nM to 10 µM).
-
-
Treat Cells: Remove the old media and add the prepared toxin dilutions and controls to the appropriate wells.
-
Incubation: Incubate the plate for the same duration as your planned functional experiments (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis. . Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background reading (no-cell control) from all other readings.
-
Normalize the data by expressing the readings from toxin-treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the logarithm of this compound concentration and fit the curve to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Visualizations
References
- 1. atsbio.com [atsbio.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nanion.de [nanion.de]
- 4. uniprot.org [uniprot.org]
- 5. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent proteolytic degradation of versutoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to prevent the proteolytic degradation of versutoxin during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the loss of this compound bioactivity due to degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound Activity in Cell-Based Assays | Proteolytic enzymes present in cell culture media (especially with serum) or released from lysed cells. | - Use serum-free media if your experiment allows. - Add a broad-spectrum protease inhibitor cocktail to your media.[1][2] - Minimize incubation times at physiological temperatures (37°C).[3] |
| Degradation of this compound During Protein Purification | Endogenous proteases from the expression host (e.g., E. coli, yeast) are co-extracted with the toxin.[4][5] | - Perform all purification steps at low temperatures (4°C).[6][7] - Add a protease inhibitor cocktail to your lysis buffer immediately before use.[8] - Expedite the purification workflow to minimize exposure time. - Consider using an expression strain deficient in key proteases.[4] |
| This compound Shows Multiple Peaks on HPLC or Mass Spectrometry | The peptide has been cleaved into fragments by proteases. | - Review your sample handling and storage procedures. - Implement the use of protease inhibitors at all stages, from extraction to analysis. - Ensure the pH of your buffers is not optimal for common proteases (e.g., slightly acidic).[9] |
| Inconsistent Results Between Experimental Replicates | Variable proteolytic activity in different batches of reagents or samples. Repeated freeze-thaw cycles of this compound stock solutions.[3][10] | - Prepare fresh protease inhibitor solutions for each experiment.[11] - Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles.[10] - Standardize all buffers and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to prevent this compound degradation?
A1: The most common and highly effective strategy is the use of a protease inhibitor cocktail.[2] Since cellular extracts contain a variety of proteases (serine, cysteine, metalloproteases, etc.), a cocktail targeting a broad spectrum is recommended.[1][8] For optimal protection, combine the use of inhibitors with strict temperature control (i.e., keeping samples on ice or at 4°C) and appropriate pH buffering.[6][7]
Q2: Which protease inhibitor cocktail should I choose?
A2: The choice depends on your specific experimental needs. Commercial cocktails are convenient and formulated for broad-spectrum inhibition.[1][8] If you are performing downstream applications that are sensitive to certain inhibitors (e.g., EDTA in metalloprotease inhibition can interfere with His-tag purification), EDTA-free formulations are available.[8]
Q3: At what concentration should I use protease inhibitors?
A3: It is crucial to use inhibitors at their effective working concentrations. Below is a table summarizing common inhibitors and their typical concentrations.
| Protease Inhibitor | Target Protease Class | Typical Working Concentration | Stock Solution (Typical) |
| AEBSF | Serine | 0.1 - 1.0 mM | 100 mM in water |
| Aprotinin | Serine | 1 - 2 µg/mL | 10 mg/mL in water |
| Leupeptin | Serine & Cysteine | 1 - 10 µM | 1 mg/mL in water |
| Pepstatin A | Aspartic | 1 µM | 1 mg/mL in methanol |
| EDTA | Metalloproteases | 1 - 5 mM | 0.5 M in water (pH 8.0) |
| PMSF | Serine & Cysteine | 0.1 - 1 mM | 100 mM in isopropanol |
| Note: PMSF is unstable in aqueous solutions and should be added to buffers immediately before use.[11] |
Q4: Can experimental conditions like pH and temperature alone prevent degradation?
A4: While controlling pH and temperature can significantly reduce protease activity, it may not be sufficient for complete protection, especially during long incubations or with samples containing high concentrations of proteases.[3][6] Most proteases are less active at lower temperatures (e.g., 4°C).[7] Additionally, maintaining a pH outside the optimal range for common proteases (many are active at neutral or slightly alkaline pH) can be beneficial.[6][9] However, these measures are best used in conjunction with protease inhibitors.
Q5: Are there more advanced strategies to permanently stabilize this compound?
A5: Yes, protein engineering techniques can offer long-term stability. These are particularly useful in drug development.
-
Backbone Cyclization: Joining the N- and C-termini of the peptide can dramatically increase its resistance to exoproteases.[12][13] This has been a successful strategy for other venom peptides.[12][14]
-
Amino Acid Substitution: Identifying and mutating specific protease cleavage sites in the this compound sequence can prevent degradation by specific enzymes.[15]
-
Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can block the action of aminopeptidases and carboxypeptidases, respectively.
Experimental Protocols
Protocol: Stabilization of this compound in Cell Lysates
This protocol provides a method for preparing cell lysates for experiments involving this compound, with a focus on minimizing its degradation.
1. Reagent Preparation:
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100. Chill to 4°C.
- Protease Inhibitor Cocktail: Use a commercial cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche) or prepare a custom one. For a 100X stock, combine inhibitors to achieve the working concentrations listed in the table above.
- Wash Buffer: Phosphate-buffered saline (PBS). Chill to 4°C.
2. Procedure:
- Culture cells to the desired confluency.
- Place the culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS completely.
- Prepare the final lysis buffer: Immediately before use, add the protease inhibitor cocktail to the chilled lysis buffer to a 1X final concentration.
- Add the final lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).
- Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
- At this point, add your this compound to the lysate for your experiment. Keep the samples on ice as much as possible.
Visualizations
Caption: Workflow for preventing this compound degradation during experiments.
Caption: Logical relationship of factors in this compound degradation and prevention.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Purification of Recombinant Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. bitesizebio.com [bitesizebio.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. realpeptides.co [realpeptides.co]
- 11. What are the most commonly used protease inhibitors? [qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. Proteolytic stabilization of a spider venom peptide results in an orally active bioinsecticide - PMC [pmc.ncbi.nlm.nih.gov]
optimizing electrophysiology recording conditions for versutoxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Versutoxin (δ-ACTX-Hv1a) in electrophysiology experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophysiological recordings with this compound.
Question: I am not seeing the expected effect of this compound on my voltage-gated sodium currents. What could be the problem?
Answer: Several factors could contribute to a lack of this compound effect. Consider the following troubleshooting steps:
-
Toxin Concentration: Ensure you are using an appropriate concentration of this compound. The threshold concentration for effects on locus coeruleus neurons is 1.5 nM, with larger effects observed at concentrations up to 50 nM.[1] The apparent Ki for the reduction in peak tetrodotoxin-sensitive (TTX-S) sodium current is approximately 37 nM.[2]
-
Toxin Integrity: this compound is a peptide and can degrade if not stored or handled properly. It is recommended to store lyophilized toxin at -20°C or lower. Reconstituted aliquots should also be stored frozen and subjected to minimal freeze-thaw cycles.
-
Cell Type and Channel Subtype: this compound is selective for tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs) and has no effect on tetrodotoxin-resistant (TTX-R) sodium currents or potassium currents.[2][3] Verify that the cells you are using express TTX-S channels.
-
Application Method: Ensure adequate perfusion of the toxin to the cell. The delivery system should be free of kinks or blockages. Due to the peptide nature of this compound, it may adhere to some tubing materials. Consider using low-retention tubing.
-
Recording Conditions: Optimal recording conditions are crucial. Ensure the health of your cells and the quality of your seal. Unhealthy cells or a poor seal can mask the effects of the toxin.
Question: The effect of this compound is not reversing or is washing out very slowly. Is this normal?
Answer: Yes, slow reversibility can be a characteristic of some peptide toxins.
-
Washout Duration: Prolonged washout periods may be necessary to observe the reversal of this compound's effects. In some experiments with similar peptide toxins, recovery can be incomplete even after extended washout periods.
-
Perfusion System: Ensure your perfusion system provides a complete and rapid exchange of the bath solution. A slow or incomplete exchange will prolong the washout time.
-
Non-specific Binding: Peptide toxins can sometimes bind non-specifically to the recording chamber or perfusion lines. Pre-incubating the system with a bovine serum albumin (BSA) solution can sometimes help to reduce non-specific binding.
Question: I am observing a rundown of my sodium currents during the experiment. How can I differentiate this from a this compound-induced effect?
Answer: Current rundown is a common issue in whole-cell patch-clamp recordings. To distinguish it from the specific effects of this compound:
-
Stable Baseline: Establish a stable baseline recording for a sufficient period before applying this compound. This will allow you to quantify the rate of rundown.
-
Time-matched Control: Perform time-matched control experiments where you perfuse the vehicle solution for the same duration as the this compound application. This will help you to determine the extent of rundown independent of the toxin.
-
Positive Control: If possible, use a known, rapidly acting sodium channel modulator as a positive control to confirm that your recording conditions are suitable for observing pharmacological effects.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a neurotoxin that selectively targets voltage-gated sodium channels (VGSCs).[4] It binds to neurotoxin receptor site 3 on the channel, which is the same site targeted by α-scorpion and sea anemone toxins.[4] This binding slows or removes the inactivation of tetrodotoxin-sensitive (TTX-S) sodium channels.[2][3] This leads to a persistent sodium current, which can cause membrane depolarization, spontaneous repetitive firing, and prolongation of action potentials.[5]
What are the expected effects of this compound in voltage-clamp recordings?
In voltage-clamp experiments, this compound typically causes:
-
A dose-dependent slowing or removal of TTX-S sodium current inactivation.[2]
-
A reduction in the peak amplitude of TTX-S sodium current.[2]
-
A hyperpolarizing shift in the voltage dependence of steady-state inactivation (h∞).[2]
-
The appearance of a non-inactivating or persistent sodium current.[2]
-
A shift in the voltage-dependence of sodium channel activation in the hyperpolarizing direction.[3]
-
An increased rate of recovery from inactivation.[2]
What are the expected effects of this compound in current-clamp recordings?
In current-clamp mode, this compound can induce:
-
Spontaneous repetitive firing of action potentials.
-
An increase in the duration of action potentials.
-
The appearance of plateau potentials.
-
A modest increase in spontaneous synaptic activity.[1] Of note, in some neuronal types, this compound may not affect the action potential threshold, peak amplitude, maximum rate of rise, duration, or afterhyperpolarization amplitude.[1]
How should I prepare and store this compound solutions?
-
Reconstitution: Reconstitute lyophilized this compound in a high-quality, sterile solvent such as deionized water or a suitable buffer to a desired stock concentration.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes and store them at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your external recording solution.
Is this compound selective for specific sodium channel subtypes?
This compound is selective for tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels.[2][3] It has been shown to have no effect on tetrodotoxin-resistant (TTX-R) sodium channels or potassium channels.[2] The specific subtype selectivity within the TTX-S family (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.7) is an area of ongoing research.
Data Presentation
Table 1: Quantitative Effects of this compound on TTX-S Sodium Channel Gating
| Parameter | Value | Cell Type | Reference |
| Apparent Ki (Peak Current Reduction) | 37 nM | Rat Dorsal Root Ganglion (DRG) Neurons | [2] |
| Shift in V1/2 of Inactivation | -7 mV | Rat DRG Neurons | [2] |
| Non-inactivating Current | 14 ± 2% of maximal current | Rat DRG Neurons | [2] |
| Threshold Concentration | 1.5 nM | Locus Coeruleus Neurons | [1] |
| Concentration for Larger Effects | up to 50 nM | Locus Coeruleus Neurons | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound Effects on Sodium Currents in Cultured Rat DRG Neurons
-
Cell Preparation: Culture rat dorsal root ganglion (DRG) neurons on glass coverslips suitable for microscopy and electrophysiology.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
-
Recording Procedure:
-
Establish a whole-cell configuration with a gigaseal (>1 GΩ).
-
Hold the cell at a holding potential of -90 mV to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) to elicit sodium currents and establish a baseline current-voltage (I-V) relationship.
-
To assess steady-state inactivation, use a two-pulse protocol. From a holding potential of -90 mV, apply a series of 500 ms conditioning pre-pulses (e.g., from -120 mV to -10 mV) followed by a test pulse to 0 mV.
-
-
This compound Application:
-
After establishing a stable baseline recording, perfuse the external solution containing the desired concentration of this compound (e.g., 30-50 nM).
-
Allow sufficient time for the toxin to equilibrate and its effects to stabilize.
-
Repeat the voltage-clamp protocols to record the effects of this compound on sodium current amplitude, kinetics, and voltage-dependence of activation and inactivation.
-
-
Washout:
-
Perfuse with the control external solution to wash out the toxin and assess the reversibility of its effects. This may require a prolonged period.
-
Protocol 2: Current-Clamp Recording of this compound Effects on Neuronal Firing
-
Cell Preparation and Solutions: Prepare cells and solutions as described in Protocol 1.
-
Recording Setup: Use the same recording setup as in Protocol 1.
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and characterize the baseline firing properties of the neuron (e.g., action potential threshold, frequency, and amplitude).
-
-
This compound Application:
-
Perfuse the external solution containing this compound (e.g., 50 nM).
-
Monitor for changes in the resting membrane potential and the emergence of spontaneous action potentials.
-
After the toxin effect has stabilized, repeat the current injection protocol to assess changes in firing properties.
-
-
Washout: Perfuse with the control external solution to assess the reversibility of the effects on neuronal firing.
Mandatory Visualization
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Caption: General workflow for this compound electrophysiology experiments.
References
- 1. Australian funnel-web spider toxin, this compound, enhances spontaneous synaptic activity in single brain neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alteration of sodium channel gating by Australian funnel-web spider toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Validation & Comparative
Versutoxin vs. Tetrodotoxin: A Comparative Analysis of Sodium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent neurotoxins, Versutoxin and Tetrodotoxin, focusing on their distinct mechanisms of action on voltage-gated sodium channels (Nav). The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the nuanced interactions of these toxins with critical components of neuronal signaling.
At a Glance: Key Mechanistic Differences
| Feature | This compound (δ-hexatoxin-Hv1) | Tetrodotoxin (TTX) |
| Primary Mechanism | Slows the inactivation of voltage-gated sodium channels | Blocks the pore of voltage-gated sodium channels |
| Binding Site on Nav Channel | Neurotoxin Receptor Site 3 | Neurotoxin Receptor Site 1 |
| Effect on Action Potential | Prolongation of the action potential, leading to repetitive firing | Inhibition of action potential generation and propagation |
| Target Channel Subtypes | Primarily affects Tetrodotoxin-sensitive (TTX-S) sodium channels | Affects both TTX-S and TTX-resistant (TTX-R) sodium channels, but with much lower affinity for TTX-R |
Quantitative Analysis: Potency and Toxicity
The following table summarizes the available quantitative data on the potency and toxicity of this compound and Tetrodotoxin. It is important to note that experimental conditions can influence these values.
| Parameter | This compound / Robustoxin | Tetrodotoxin |
| LD50 (Lethal Dose, 50%) | Robustoxin: 0.16 mg/kg (subcutaneous, newborn mice)[1][2] This compound: 0.22 mg/kg (subcutaneous, newborn mice)[2] | 8 µg/kg (intravenous, mice)[1] 10-10.7 µg/kg (intraperitoneal, mice) 232 µg/kg (oral, mice)[3] 334 µg/kg (oral, mice)[1] |
| IC50 (Half-maximal inhibitory concentration) | Not available for specific Nav isoforms. Apparent Ki of 37 nM for reduction of peak TTX-S sodium current by this compound.[4] | Nav1.1: 4.1 nM[5] Nav1.2: 14 nM[5] Nav1.3: 5.3 nM[5] Nav1.4: 7.6 nM[5] Nav1.6: 2.3 nM[5] Nav1.7: 18.6 nM, 36 nM[5][6] TTX-R Nav Channels: Micromolar concentrations required for inhibition. |
| Binding Affinity (Kd) | Not available | 1-10 nM for TTX-S channels[5] |
Mechanistic Deep Dive: Signaling Pathways and Molecular Interactions
The distinct mechanisms of this compound and Tetrodotoxin can be visualized through their impact on the signaling pathway of neuronal action potentials.
Tetrodotoxin: The Pore Blocker
Tetrodotoxin exerts its effect by physically occluding the outer pore of the voltage-gated sodium channel. This direct blockade prevents the influx of sodium ions, a critical step for the depolarization phase of an action potential.
This compound: The Inactivation Modulator
In contrast, this compound binds to a different site on the sodium channel (neurotoxin receptor site 3) and slows the inactivation process. This leads to a persistent influx of sodium ions, prolonging the action potential and causing uncontrolled, repetitive firing of the neuron.
References
- 1. Delta atracotoxin - Wikipedia [en.wikipedia.org]
- 2. Atrax robustus (PIM 049) [inchem.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Protection of monkeys against the lethal effects of male funnel-web spider (Atrax robustus) venom by immunization with a toxoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robustoxin | C206H313N59O59S9 | CID 56843298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Functional properties and toxin pharmacology of a dorsal root ganglion sodium channel viewed through its voltage sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Versutoxin and Other Potent Spider Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of versutoxin, a potent neurotoxin from the venom of the Australian funnel-web spider, with other well-characterized spider neurotoxins: huwentoxin-I, and PnTx2-6. Additionally, a comparison with the cone snail-derived ω-conotoxins is included due to their frequent use as pharmacological tools targeting similar ion channels. This document focuses on their mechanisms of action, target specificity, and potency, supported by experimental data and detailed methodologies.
Executive Summary
Spider venoms are a rich source of novel pharmacologically active peptides, many of which are potent neurotoxins that modulate the activity of ion channels. These toxins have become invaluable tools for studying the structure and function of these channels and hold significant potential as lead compounds for the development of new therapeutics. This guide delves into the specifics of four such toxins, offering a comparative overview to aid researchers in selecting the appropriate tool for their studies and to inform drug development strategies.
Data Presentation: Comparative Overview of Neurotoxins
The following table summarizes the key characteristics of this compound and other selected neurotoxins.
| Characteristic | This compound (δ-hexatoxin-Hv1) | Huwentoxin-I (HWTX-I) | PnTx2-6 (δ-Ctenitoxin-Pn1a) | ω-Conotoxin GVIA |
| Source Organism | Australian funnel-web spider (Hadronyche versuta) | Chinese bird spider (Haplopelma schmidti) | Brazilian armed spider (Phoneutria nigriventer) | Cone snail (Conus geographus) |
| Primary Target(s) | Voltage-gated sodium channels (Nav)[1][2][3] | N-type voltage-gated calcium channels (Cav2.2), TTX-sensitive Nav channels[4][5][6][7] | Voltage-gated sodium channels (Nav)[8][9] | N-type voltage-gated calcium channels (Cav2.2)[10][11][12][13] |
| Mechanism of Action | Slows inactivation of Nav channels by binding to site 3[1][2][3] | Inhibits N-type Cav channels and TTX-sensitive Nav channels[4][5][6] | Slows inactivation of Nav channels[8][9] | Blocks N-type Cav channels[10][11][12][13] |
| Potency (IC50/EC50/Ki) | Apparent Ki of 37 nM on TTX-sensitive Nav currents in rat DRG neurons[14] | IC50 of ~55 nM on TTX-S Nav channels in rat DRG neurons; IC50 of ~100 nM on N-type Cav channels[5][6][7] | EC50 of ~20 nM for L-glutamate release from rat brain synaptosomes; EC50 of 22.3 ± 3.1 nM for slowing inactivation of Nav1.5 channels[15] | IC50 of 38 pM on N-type Cav channels[16]; IC50 = 0.15 nM[10] |
| Molecular Weight (Da) | ~4860[17] | 3750[4][8] | 5289.31[8][9] | ~3000 |
| Structural Motif | Inhibitor Cystine Knot (ICK)[1][3] | Inhibitor Cystine Knot (ICK)[4][8] | Not explicitly ICK, but contains multiple disulfide bridges[8][9] | Inhibitor Cystine Knot (ICK)[18] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by these neurotoxins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize these neurotoxins.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels in the cell membrane and to study the effects of neurotoxins on these currents.
Objective: To determine the effect of a neurotoxin on the activity of specific voltage-gated ion channels (e.g., Nav or Cav channels) expressed in a cell line (e.g., HEK293 cells) or primary neurons.
Methodology:
-
Cell Preparation: Culture cells expressing the ion channel of interest. On the day of recording, cells are dissociated and plated onto glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1-2 µm. Fill the pipette with an internal solution containing ions that mimic the intracellular environment (e.g., for Nav channels: high CsF or KCl, and EGTA to chelate calcium).
-
Recording Setup: Mount the coverslip onto the stage of an inverted microscope equipped with micromanipulators.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -80 mV for Nav channels). Apply a series of voltage steps (voltage protocol) to activate the ion channels and record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
Toxin Application: Perfuse the cell with an external solution containing the neurotoxin at a known concentration.
-
Data Analysis: Compare the current characteristics (e.g., amplitude, activation, inactivation kinetics) before and after toxin application to determine the toxin's effect. Dose-response curves can be generated to calculate IC50 or EC50 values.[19][20][21][22]
Calcium Imaging Assay
This method is used to measure changes in intracellular calcium concentration in response to neurotoxin application, which is particularly useful for toxins that indirectly affect calcium channels or cause neuronal depolarization.
Objective: To assess the ability of a neurotoxin to induce calcium influx in cultured neurons.
Methodology:
-
Cell Preparation: Plate primary neurons (e.g., dorsal root ganglion neurons) or a suitable cell line on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes become fluorescent upon binding to free calcium.
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.
-
Baseline Measurement: Record the baseline fluorescence intensity of the cells before toxin application.
-
Toxin Application: Add the neurotoxin to the cell culture medium.
-
Image Acquisition: Continuously record images of the cells to monitor changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity in individual cells or regions of interest. An increase in fluorescence indicates an increase in intracellular calcium concentration.[14][23][24][25][26]
In Vivo Animal Models
Animal models are essential for evaluating the physiological and behavioral effects of neurotoxins.
Objective: To determine the in vivo effects of a neurotoxin on a specific physiological process, such as pain perception or erectile function.
Methodology (Example: Pain Model):
-
Animal Selection: Use a suitable animal model, such as mice or rats.
-
Toxin Administration: Administer the neurotoxin via a relevant route (e.g., subcutaneous, intravenous, or intrathecal injection).
-
Behavioral Testing: Perform behavioral tests to assess the animal's response to noxious stimuli. For example, the von Frey test can be used to measure mechanical allodynia, and the Hargreaves test can be used to measure thermal hyperalgesia.
-
Data Collection: Record the animal's withdrawal threshold or latency to respond to the stimulus.
-
Data Analysis: Compare the behavioral responses of toxin-treated animals to a control group to determine the toxin's effect on pain perception.[27][28]
Conclusion
This compound and the other neurotoxins discussed in this guide represent a diverse array of tools for probing the function of ion channels. Their high potency and, in many cases, specificity make them invaluable for basic research and as starting points for the development of novel therapeutics for a range of channelopathies, including chronic pain and neurological disorders. The detailed comparison and methodologies provided herein are intended to facilitate further research and development in this exciting field.
References
- 1. Increased cavernosal relaxation by Phoneutria nigriventer toxin, PnTx2-6, via activation at NO/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erectile function is improved in aged rats by PnTx2–6, a toxin from Phoneutria nigriventer spider venom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Huwentoxin - Wikipedia [en.wikipedia.org]
- 5. The effect of Huwentoxin-I on Ca(2+) channels in differentiated NG108-15 cells, a patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of huwentoxin-I on the voltage-gated sodium channels of rat hippocampal and cockroach dorsal unpaired median neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Frontiers | From the PnTx2-6 Toxin to the PnPP-19 Engineered Peptide: Therapeutic Potential in Erectile Dysfunction, Nociception, and Glaucoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. omega-Conotoxin GVIA | CaV2.x Channels | Tocris Bioscience [tocris.com]
- 11. Effects of calmodulin and Ca2+ channel blockers on omega-conotoxin GVIA binding to crude membranes from alpha1B subunit (Cav2.2) expressed BHK cells and mice brain lacking the alpha1B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain voltage-sensitive calcium channel subtypes differentiated by omega-conotoxin fraction GVIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 15. mdpi.com [mdpi.com]
- 16. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 17. Australian funnel-web spider toxin, this compound, enhances spontaneous synaptic activity in single brain neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Spider Toxin Inhibits Fast Inactivation of the Nav1.9 Channel by Binding to Domain III and Domain IV Voltage Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-Throughput Calcium Imaging Screen of Toxins’ Function in Dissociated Sensory Neurons | Springer Nature Experiments [experiments.springernature.com]
- 25. High-Throughput Calcium Imaging Screen of Toxins' Function in Dissociated Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Validating the Biological Activity of Recombinant Versutoxin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro methods for validating the biological activity of recombinant versutoxin (δ-hexatoxin-Hv1a), a potent neurotoxin from the Australian funnel-web spider. As a modulator of voltage-gated sodium channels (VGSCs), robust and quantitative assessment of its activity is crucial for research and therapeutic development.[1][2] This document compares the gold-standard electrophysiological assays with higher-throughput alternatives and provides detailed experimental protocols and expected outcomes. The use of recombinant this compound is essential to overcome the scarcity of the native toxin and to enable detailed structure-function studies.
Comparison of In Vitro Validation Assays
The selection of an appropriate in vitro assay depends on the specific research question, required throughput, and available instrumentation. The following table summarizes the key characteristics of the most relevant assays for validating recombinant this compound's biological activity.
| Assay | Principle | Key Parameters Measured | Throughput | Advantages | Disadvantages |
| Manual Patch-Clamp Electrophysiology | Direct measurement of ionic currents through voltage-gated sodium channels in a single cell. | IC50/EC50, changes in channel gating kinetics (activation, inactivation, deactivation), voltage-dependence of channel states. | Low | Gold standard for detailed mechanistic studies, high data resolution.[3] | Labor-intensive, low throughput, requires skilled personnel.[4] |
| Automated Patch-Clamp (APC) Electrophysiology | Planar patch-clamp technology allowing for simultaneous recording from multiple cells.[5][6] | IC50/EC50, basic gating parameters. | Medium to High | Higher throughput than manual patch-clamp, reduced operator bias.[7][8][9] | Less detailed kinetic analysis compared to manual patch-clamp, potential for compound adhesion issues. |
| Thallium Flux Assay | A fluorescence-based assay measuring the influx of thallium (a surrogate for potassium and sodium) through activated sodium channels.[10][11][12][13] | IC50/EC50. | High | High-throughput screening compatible, lower cost per data point than electrophysiology.[10][11] | Indirect measure of channel activity, susceptible to off-target effects, less mechanistic detail. |
| Radioligand Binding Assay | Measures the ability of recombinant this compound to compete with a radiolabeled ligand for binding to a specific site on the sodium channel. | Ki (inhibition constant), Bmax (receptor density). | Medium | Allows for the determination of binding affinity and specificity.[14][15][16] | Requires handling of radioactive materials, does not directly measure functional activity. |
Experimental Protocols
Automated Patch-Clamp Electrophysiology
This protocol is designed for an automated patch-clamp system to assess the inhibitory effect of recombinant this compound on a specific voltage-gated sodium channel subtype, such as Nav1.7, which is crucial for pain signaling.[4][17]
Cell Line: HEK293 cells stably expressing the human Nav1.7 channel.[17]
Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Recombinant this compound: Stock solution in appropriate buffer, serially diluted to final concentrations (e.g., 0.1 nM to 1 µM).
Procedure:
-
Harvest and prepare a single-cell suspension of the Nav1.7-expressing HEK293 cells according to the instrument manufacturer's instructions.
-
Load the cell suspension, external and internal solutions, and compound plate (containing recombinant this compound dilutions) into the automated patch-clamp system.
-
Initiate the automated cell capture, sealing, and whole-cell formation process.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cells at -120 mV and applying a depolarizing step to 0 mV for 20 ms.
-
Establish a stable baseline current by perfusing with the external solution.
-
Apply increasing concentrations of recombinant this compound, with an incubation time of 3-5 minutes for each concentration.
-
Record the peak inward sodium current at each concentration.
-
Data Analysis: Normalize the peak current at each this compound concentration to the baseline current and plot the concentration-response curve to determine the IC50 value.
Thallium Flux Assay
This high-throughput assay provides a functional readout of sodium channel activity and is suitable for screening and initial characterization of recombinant this compound.
Cell Line: HEK293 cells stably expressing the human Nav1.7 channel.
Reagents:
-
Assay Buffer (in mM): Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Thallium-sensitive fluorescent dye: (e.g., FluxOR™).
-
Stimulant: A sodium channel agonist such as veratridine.
-
Recombinant this compound: Serially diluted in assay buffer.
Procedure:
-
Plate Nav1.7-expressing HEK293 cells in a 384-well microplate and grow to confluence.
-
Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Pre-incubate the cells with various concentrations of recombinant this compound or control compounds.
-
Add a stimulus solution containing veratridine and thallium sulfate to the wells to activate the sodium channels and initiate thallium influx.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the thallium influx. Determine the IC50 of recombinant this compound by plotting the inhibition of the veratridine-stimulated thallium influx against the toxin concentration.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Automated Patch Clamp for the Detection of Tetrodotoxin in Pufferfish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. researchgate.net [researchgate.net]
- 9. Rnfinity - Automated Patch Clamp for the Detection of Tetrodotoxin... [rnfinity.com]
- 10. Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling. | Semantic Scholar [semanticscholar.org]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
Comparative Cross-Reactivity of δ-HXTX-Hv1a and Related Spider Toxins on Voltage-Gated Sodium Channel Isoforms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of δ-HXTX-Hv1a and its Analogs' Interaction with Sodium Channel Subtypes, Supported by Experimental Data.
δ-HXTX-Hv1a, a neurotoxin isolated from the venom of the Australian funnel-web spider (Hadronyche versuta), is a potent modulator of voltage-gated sodium (Nav) channels. Understanding its cross-reactivity across different Nav channel isoforms is crucial for its potential as a pharmacological tool and for the development of novel therapeutics. This guide provides a comparative analysis of the activity of δ-HXTX-Hv1a and related spider toxins on a panel of mammalian Nav channel isoforms. While comprehensive quantitative data for δ-HXTX-Hv1a across all Nav1.1-1.8 subtypes is not extensively documented in publicly available literature, this guide synthesizes the available information and draws comparisons with closely related toxins to provide a broader context of its potential selectivity profile.
Quantitative Analysis of Toxin Cross-Reactivity
The following table summarizes the available quantitative data on the activity of δ-HXTX-Hv1a and its analogs, δ-HXTX-Mg1a and Ssp1a, on various human and rodent Nav channel isoforms. Data is primarily presented as IC50 values (the concentration of toxin required to inhibit 50% of the channel's current). It is important to note that δ-HXTX-Hv1a is reported to be more potent on vertebrate tetrodotoxin-sensitive (TTX-S) Nav channels compared to insect Nav channels[1].
| Toxin | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.7 | Nav1.8 | Species | Reference |
| δ-HXTX-Hv1a | Potent | - | - | - | - | - | - | - | Vertebrate (TTX-S) | [1] |
| δ-HXTX-Mg1a | Significant Effect | Modest Effect | Modest Effect | No Effect | No Effect | Significant Effect | Modest Effect | No Effect | Rat, Mouse, Human | [1] |
| Ssp1a (rSsp1a) | IC50: ~1000 nM | IC50: ~250 nM | IC50: ~500 nM | Weakly Active | ~60% block at 3µM | IC50: ~150 nM | IC50: ~130 nM | Weakly Active | Human | [2][3] |
Note: "-" indicates that specific quantitative data was not found in the surveyed literature. The effects of δ-HXTX-Mg1a were described qualitatively at a concentration of 5 µM[1].
Experimental Protocols
The determination of the cross-reactivity of spider toxins on Nav channel isoforms is predominantly carried out using electrophysiological techniques, specifically the whole-cell patch-clamp method on cells heterologously expressing specific Nav channel subtypes.
Automated Whole-Cell Patch-Clamp Electrophysiology
This method allows for high-throughput screening of toxins against a panel of ion channels.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions (37°C, 5% CO2).
-
Cells are stably transfected with the cDNA encoding the specific human Nav channel α-subunit (e.g., hNav1.1, hNav1.2, etc.) and an auxiliary β-subunit (e.g., β1) to ensure proper channel expression and function[2][3]. For some isoforms like hNav1.8, expression might be inducible (e.g., with tetracycline)[2][3].
-
-
Cell Preparation for Electrophysiology:
-
Electrophysiological Recording:
-
An automated patch-clamp system (e.g., QPatch) is used for recording.
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.4 with NaOH[2][3].
-
Intracellular Solution (in mM): 140 CsCl, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.4 with CsOH[4]. The use of Cesium (Cs+) in the intracellular solution helps to block potassium channels, isolating the sodium currents.
-
Whole-cell configuration is established, and membrane currents are recorded.
-
-
Voltage Protocol and Data Acquisition:
-
Cells are held at a holding potential of -80 mV.
-
To elicit Na+ currents, a depolarizing voltage step is applied (e.g., to 0 mV for 20 ms).
-
Increasing concentrations of the spider toxin are perfused onto the cells, and the resulting inhibition of the Na+ current is measured.
-
Dose-response curves are generated by plotting the percentage of current inhibition against the toxin concentration to determine the IC50 value[2][3].
-
Experimental Workflow for Assessing Toxin Cross-Reactivity
Caption: Workflow for determining Nav channel isoform selectivity of spider toxins.
Signaling Pathway and Toxin Interaction
δ-HXTX-Hv1a and related toxins are classified as gating modifiers. They typically bind to neurotoxin receptor site 3 on the voltage-sensing domain (VSD) of the Nav channel, specifically on the extracellular loop connecting the S3 and S4 transmembrane segments of domain IV. This interaction slows the inactivation of the channel, leading to a persistent sodium current. This prolonged depolarization results in spontaneous repetitive firing of action potentials in neurons.
Caption: Mechanism of action of δ-HXTX-Hv1a on Nav channels.
References
- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 2. Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid [frontiersin.org]
- 4. General mechanism of spider toxin family I acting on sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Versutoxin Bioassays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of versutoxin's performance in common bioassays, supported by experimental data. It details the methodologies for key experiments and visualizes critical pathways and workflows to aid in the validation of bioassay results.
Executive Summary
This compound, also known as delta-hexatoxin-Hv1a (δ-HXTX-Hv1a), is a potent neurotoxin isolated from the venom of the Australian funnel-web spider Hadronyche versuta. Its primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs), making it a valuable tool for studying ion channel function and a potential lead for therapeutic development. This guide outlines the key bioassays used to characterize this compound's activity, presents comparative data with other neurotoxins, and provides detailed experimental protocols to ensure reproducible and valid results.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
This compound selectively targets and modulates the function of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. The toxin binds to neurotoxin receptor site 3 on the α-subunit of the sodium channel. This binding has a profound effect on the channel's gating mechanism: it slows or removes the fast inactivation of the sodium current.[1][2] This leads to a persistent influx of sodium ions, causing membrane depolarization, prolonged action potentials, and spontaneous repetitive firing of neurons, ultimately resulting in neurotoxicity.[1]
Comparative Performance in Bioassays
The effects of this compound are most commonly quantified using electrophysiological techniques, particularly the whole-cell patch-clamp method on isolated neurons. This allows for the direct measurement of ion channel currents and the effects of the toxin on their gating properties.
Electrophysiological Effects on Sodium Channels
Studies on rat dorsal root ganglion (DRG) neurons have provided key quantitative data on this compound's effects on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels.
| Parameter | This compound (VTX) | Notes |
| Apparent Inhibition Constant (Ki) | 37 nM | For reduction in peak TTX-S sodium current amplitude.[1] |
| Voltage Dependence of Inactivation | ~7 mV hyperpolarizing shift | Observed with 32 nM VTX.[1] |
| Persistent Sodium Current | 14 ± 2% of maximal current | A non-inactivating component at potentials that normally cause complete inactivation.[1] |
Comparison with Other Neurotoxins
This compound's mode of action is often compared to that of α-scorpion and sea anemone toxins, which also target site 3 on sodium channels.[1] However, there are notable differences when compared to other toxins.
| Toxin | Primary Target | Key Differentiator from this compound |
| Robustoxin (δ-atracotoxin-Ar1) | Voltage-gated sodium channels (Site 3) | Highly homologous to this compound with very similar potent effects on TTX-S sodium currents.[3] |
| α-Scorpion Toxins (e.g., from Leiurus spp.) | Voltage-gated sodium channels (Site 3) | While both slow inactivation, the sustained inward sodium current induced by some scorpion toxins (like LqhαIT) is greater than that induced by this compound. Additionally, this compound reduces the peak sodium current, whereas scorpion toxins from Leiurus species typically do not.[2] |
| Tetrodotoxin (TTX) & Saxitoxin (STX) | Voltage-gated sodium channels (Site 1) | These toxins act as pore blockers, completely inhibiting ion conduction, whereas this compound is a gating modifier that prevents channel inactivation.[4] |
In Vivo Toxicity
| Toxin | Animal Model | Route of Administration | LD50 |
| Robustoxin | Neonatal Mice (<2 days old) | Not specified | 0.16 mg/kg |
| This compound | Crickets | Injection | ~770 pmol/g |
Experimental Protocols
Whole-Cell Patch-Clamp Bioassay for this compound on Dorsal Root Ganglion (DRG) Neurons
This protocol is a composite of standard procedures for recording the effects of toxins on voltage-gated sodium channels in cultured DRG neurons.
1. Cell Preparation:
-
Isolate DRG neurons from neonatal rats.
-
Dissociate the ganglia using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the dissociated neurons on laminin-coated glass coverslips and culture for 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to ensure sodium channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents.
-
Apply this compound at the desired concentration to the external solution and perfuse the chamber.
-
Record sodium currents in the presence of the toxin and observe changes in peak current, inactivation kinetics, and voltage-dependence.
Conclusion
Validating the results of this compound bioassays requires a thorough understanding of its mechanism of action and the appropriate experimental techniques. The whole-cell patch-clamp assay on DRG neurons is a robust method for quantifying the toxin's effects on voltage-gated sodium channels. By comparing the obtained data with established values for this compound and other well-characterized neurotoxins, researchers can confidently assess the validity and reproducibility of their findings. The provided protocols and diagrams serve as a foundational resource for designing and executing these critical experiments.
References
- 1. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of Nav1.7 Inhibition by a Gating-Modifier Spider Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioassays for Measuring Versutoxin Activity: Validating a Novel Cell-Based Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for measuring the bioactivity of versutoxin (δ-hexatoxin-Hv1a), a potent neurotoxin from the venom of the Australian funnel-web spider (Atrax robustus).[1] this compound presents a significant area of interest for neuroscience research and drug discovery due to its specific mechanism of action.[1] The toxin selectively targets and modulates voltage-gated sodium channels (VGSCs), making it a valuable tool for studying channel function and a potential lead for developing novel therapeutics.[2][3][4] Accurate and reliable measurement of its activity is paramount.
Historically, the potency of such toxins was determined using in vivo animal models. However, ethical considerations and the demand for higher throughput have driven the development of sophisticated in vitro alternatives. This guide compares the traditional in vivo mouse bioassay and the gold-standard electrophysiological assay with a novel, high-throughput cell-based functional assay, providing the experimental framework and data necessary for validation.
Mechanism of Action: this compound and Voltage-Gated Sodium Channels
This compound exerts its neurotoxic effects by binding to site 3 on the alpha subunit of voltage-gated sodium channels.[1][2] This binding slows or inhibits the channel's inactivation process.[2] Under normal physiological conditions, VGSCs rapidly inactivate after opening in response to membrane depolarization, which terminates the action potential. By preventing this inactivation, this compound causes a persistent inward sodium current, leading to prolonged action potentials and repetitive firing of neurons. This uncontrolled neuronal activity results in the potentially fatal symptoms of envenomation.[2][5]
Comparison of Bioassay Methodologies
The validation of a new bioassay requires a direct comparison against established methods. Here, we compare key performance metrics for three distinct approaches. The "New Cell-Based Assay" is presented as a modern alternative designed for higher throughput and to reduce animal usage, consistent with the principles of the 3Rs (Replacement, Reduction, Refinement).
| Parameter | Method A: In Vivo Mouse Assay | Method B: Patch-Clamp Electrophysiology | Method C: New Cell-Based Assay (FLIPR) |
| Principle | Measures median lethal dose (LD50) following injection. | Directly measures ion channel currents in single cells. | Measures changes in intracellular Ca2+ or membrane potential using fluorescent dyes. |
| Primary Endpoint | Animal mortality. | Na+ current amplitude, decay kinetics, voltage-dependence.[6] | Change in relative fluorescence units (RFU). |
| Throughput | Very Low (~10s of animals/day) | Low (5-15 cells/day) | High (1000s of wells/day) |
| Sensitivity | Microgram (µg) range | Nanomolar (nM) to Picomolar (pM) range | Low Nanomolar (nM) range |
| Quantitative Precision | Low (biological variability) | Very High | High (amenable to robust statistics) |
| Relevance | Systemic toxicity | Direct target interaction | Functional cellular response |
| Cost & Labor | High (animal care, regulations) | High (specialized equipment & personnel) | Moderate (reagents, automation) |
| Ethical Concerns | Significant | Minimal | None (uses cultured cells) |
Experimental Protocols
This traditional method assesses the systemic toxic effect of this compound.
-
Animal Model: Use standardized mouse strains (e.g., Swiss Webster), grouped by sex and weight.
-
Toxin Preparation: Serially dilute purified this compound in sterile, pyrogen-free saline.
-
Administration: Inject specified doses of the toxin solution intraperitoneally or intravenously into groups of mice (n=5-10 per group). A control group receives saline only.
-
Observation: Monitor animals continuously for the first 4 hours and at regular intervals for up to 48 hours. Record symptoms such as muscle twitching, salivation, respiratory distress, and time to death.
-
Data Analysis: Calculate the LD50 value (the dose that is lethal to 50% of the test population) using statistical methods such as Probit analysis.
This technique is the gold standard for studying ion channel pharmacology, providing direct measurement of toxin effects on channel function.[6]
-
Cell Preparation: Use primary neurons (e.g., rat dorsal root ganglion neurons) or a cell line stably expressing the target VGSC subtype (e.g., HEK293-NaV1.7).[1]
-
Recording Configuration: Achieve a whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the cell membrane at a negative potential (e.g., -90 mV). Elicit sodium currents by applying depolarizing voltage steps.
-
Toxin Application: After establishing a stable baseline recording, perfuse the cell with a known concentration of this compound.
-
Data Acquisition: Record sodium currents before and after toxin application. Measure the effect on peak current amplitude and the rate of current inactivation.
-
Data Analysis: Quantify the slowing of inactivation by fitting the current decay to an exponential function. Determine the concentration-response relationship to calculate an IC50 or EC50 value.
This proposed new method utilizes a fluorescence-based plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) to measure the functional consequences of VGSC modulation in a large number of samples simultaneously. This approach is analogous to modern assays developed for other neurotoxins.[7][8][9]
-
Cell Plating: Seed a neuroblastoma cell line endogenously expressing VGSCs (e.g., SH-SY5Y) or a recombinant cell line into 96- or 384-well microplates. Culture for 24-48 hours.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye or a calcium-sensitive dye (as persistent depolarization opens voltage-gated calcium channels). Incubate for 30-60 minutes.
-
Compound Addition: Place the plate in the FLIPR instrument. Add varying concentrations of this compound to the wells.
-
Channel Activation & Reading: Add a VGSC activator (e.g., veratridine) to all wells to induce channel opening and membrane depolarization. The instrument's camera records the change in fluorescence in each well in real-time.
-
Data Analysis: The this compound-induced slowing of VGSC inactivation will lead to a sustained fluorescent signal compared to controls. Plot the concentration-response curve to determine the EC50 of the toxin.
Conclusion
The validation of a new bioassay for this compound activity requires demonstrating its reliability, precision, and relevance in comparison to established methods. While the in vivo mouse assay provides data on systemic toxicity, it suffers from low throughput, high variability, and significant ethical concerns. Electrophysiology remains the gold standard for mechanistic studies, offering unparalleled detail on direct ion channel modulation, but it is not scalable for large screening campaigns.
A well-validated, high-throughput cell-based assay offers a compelling alternative. By leveraging fluorescent indicators of neuronal activity, it provides a functional, quantitative readout of this compound's effect on its target. This method aligns with modern drug discovery demands for efficiency and supports the ethical imperative to replace animal testing where possible. The data and protocols presented here provide a framework for researchers to validate and implement such a novel assay in their own laboratories.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologically active spider peptide toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1vtx - DELTA-ATRACOTOXIN-HV1 (this compound) FROM HADRONYCHE VERSUTA, NMR, 20 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Unveiling the Potent Grip: A Comparative Analysis of Versutoxin's Binding Affinity to Voltage-Gated Sodium Channels
A deep dive into the binding characteristics of the formidable spider toxin, versutoxin, and its counterparts, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of its binding affinity to its receptor site. By examining quantitative data and detailed experimental methodologies, we aim to provide a clear perspective on the potency and mechanism of this neurotoxin.
This compound, scientifically known as δ-hexatoxin-Hv1a, is a potent neurotoxin isolated from the venom of the Australian funnel-web spider (Hadronyche versuta). Its primary molecular target is the voltage-gated sodium channel (VGSC), a critical component in the generation and propagation of action potentials in excitable cells like neurons. Specifically, this compound binds to neurotoxin receptor site 3 on the VGSC, a site also targeted by other well-known toxins. This interaction leads to a slowing of the channel's inactivation, resulting in prolonged neuronal firing and the severe neurotoxic symptoms associated with envenomation.
This guide presents a comparative analysis of the binding affinity of this compound alongside other toxins that interact with VGSCs, providing valuable data for researchers exploring the structure-function relationships of these channels and for those in the field of drug discovery seeking to develop novel therapeutics targeting specific VGSC subtypes.
Comparative Binding Affinities of VGSC-Targeting Toxins
The following table summarizes the quantitative binding affinities of this compound and a selection of alternative toxins that target voltage-gated sodium channels. The data, presented as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd), offers a direct comparison of their potency. Lower values indicate a higher binding affinity.
| Toxin | Alternative Names | Receptor Site | Target Channel(s) | Binding Affinity |
| This compound | δ-hexatoxin-Hv1a, δ-ACTX-Hv1a | Site 3 | Tetrodotoxin-Sensitive (TTX-S) VGSCs | Ki: 37 nM [1] |
| ProTx-II | Protoxin-II | Site 4 | Primarily Nav1.7 | IC50: 0.3 nM [2] |
| Huwentoxin-IV | HWTX-IV | Site 4 | Nav1.7, Nav1.2, Nav1.3, Nav1.6 | IC50: ~26 nM (Nav1.7) [3] |
| m3-Huwentoxin-IV | E1G, E4G, Y33W HwTx-IV | Site 4 | Primarily Nav1.7 | IC50: 0.4 ± 0.1 nM [3][4] |
| α-Scorpion Toxins | e.g., LqhII | Site 3 | Various Nav subtypes | Potency varies; can be in the nM range |
| Sea Anemone Toxins | e.g., ATX-II | Site 3 | Various Nav subtypes | Potency varies; can be in the nM to µM range |
| µ-Conotoxin SmIIIA | Pore Blocker (Site 1) | Primarily Nav1.7 | IC50: 41 ± 4 nM [5] |
Experimental Protocols
The determination of binding affinity is paramount in understanding the interaction between a toxin and its receptor. The following are detailed methodologies for key experiments used to quantify these interactions.
Whole-Cell Patch-Clamp Electrophysiology for IC50/Ki Determination
This technique directly measures the effect of a toxin on the function of ion channels in living cells.
1. Cell Preparation:
-
Mammalian cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing the specific voltage-gated sodium channel subtype of interest (e.g., Nav1.7) are cultured under standard conditions.
-
For experiments on native channels, dorsal root ganglion (DRG) neurons can be isolated from rodents[1].
-
Cells are plated onto glass coverslips for recording.
2. Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution are used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the ionic currents across the entire cell membrane.
-
A voltage-clamp amplifier and data acquisition system are used to apply specific voltage protocols and record the resulting sodium currents.
4. Voltage Protocol and Data Acquisition:
-
Cells are held at a holding potential of -100 mV.
-
To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20 ms).
-
The peak inward sodium current is measured before and after the application of the toxin.
-
The toxin is applied at various concentrations to the external solution, and the steady-state block of the peak sodium current is determined for each concentration.
5. Data Analysis:
-
The percentage of current inhibition is calculated for each toxin concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the toxin concentration.
-
The IC50 value, the concentration of toxin that causes 50% inhibition of the maximal current, is determined by fitting the data to the Hill equation: I/I_max = 1 / (1 + ([Toxin]/IC50)^n) where I is the current in the presence of the toxin, I_max is the maximal current, [Toxin] is the concentration of the toxin, and n is the Hill coefficient.
-
The Ki value can be calculated from the IC50 value if the binding is competitive and the concentration and Kd of the competing ligand are known. For direct block, the IC50 can be considered an approximation of the Ki[1].
Radioligand Binding Assay for Kd Determination
This method measures the direct binding of a radiolabeled ligand to its receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled toxin (e.g., [³H]saxitoxin for VGSCs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor toxin (e.g., this compound).
-
The reaction is carried out in a specific binding buffer and incubated at a controlled temperature until equilibrium is reached.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filter is washed quickly with ice-cold buffer to remove unbound radioligand.
4. Quantification of Binding:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
Non-specific binding is determined by measuring the radioactivity bound in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
5. Data Analysis:
-
The specific binding data is plotted against the concentration of the unlabeled competitor toxin.
-
The IC50 value, the concentration of the unlabeled toxin that displaces 50% of the specifically bound radiolabeled toxin, is determined from the competition curve.
-
The dissociation constant (Kd) of the unlabeled toxin is then calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L) where [L] is the concentration of the radiolabeled ligand and Kd_L is the dissociation constant of the radiolabeled ligand.
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for determining binding affinity and the signaling pathway affected by this compound.
References
- 1. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised huwentoxin-IV variant | PLOS One [journals.plos.org]
- 4. Potency optimization of Huwentoxin-IV on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Validation of Versutoxin's Neuromodulatory Effects: A Comparative Guide to Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of versutoxin (also known as δ-hexatoxin-Hv1a or δ-atracotoxin-Hv1a), a potent polypeptide toxin isolated from the venom of the Australian funnel-web spider Hadronyche versuta. By cross-validating findings from various experimental models, we aim to offer a clearer understanding of its mechanism of action and its potential as a pharmacological tool. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.
Introduction to this compound
This compound is a 42-amino acid polypeptide that primarily targets voltage-gated sodium channels (VGSCs), crucial components for the initiation and propagation of action potentials in excitable cells.[1] Its mode of action involves the inhibition of VGSC inactivation, leading to prolonged depolarization and spontaneous, repetitive firing of neurons.[2] This potent neuromodulatory activity has made this compound a subject of interest for studying the structure and function of ion channels, as well as for its potential applications in the development of novel therapeutics and bio-insecticides.[1]
Comparative Effects of this compound Across Experimental Models
The effects of this compound have been characterized in a range of experimental models, from primate and insect systems to isolated rodent neurons. This section compares the quantitative findings from these diverse models.
In Vitro Mammalian Models: Rodent Neurons
Studies on isolated rat dorsal root ganglion (DRG) neurons and brain slices have provided detailed insights into the toxin's effects on mammalian central and peripheral neurons.
Table 1: Effects of this compound on Rat Dorsal Root Ganglion (DRG) Neurons
| Parameter | Effect | This compound Concentration | Key Findings |
| Sodium Current Inactivation | Slowing and removal of inactivation | Dose-dependent | Produces a sustained, non-inactivating sodium current.[3] |
| Peak Sodium Current | Reduction | Apparent Ki of 37 nM | Indicates a direct interaction with the sodium channel.[3] |
| Voltage-Dependence of Activation | Hyperpolarizing shift | 32 nM | Shifts the midpoint by approximately 7 mV in the hyperpolarizing direction.[3] |
| Steady-State Inactivation (h∞) | Hyperpolarizing shift and incomplete inactivation | 32 nM | A non-inactivating component (14 ± 2% of maximal current) is present at depolarized potentials.[3] |
| Recovery from Inactivation | Increased rate | 32 nM | Facilitates the return of sodium channels to the resting state.[3] |
| Potassium Currents | No effect | Not specified | Demonstrates selectivity for sodium channels over potassium channels.[3] |
| Tetrodotoxin-Resistant (TTX-R) Na+ Currents | No effect | Not specified | Specifically targets tetrodotoxin-sensitive (TTX-S) sodium channels.[3] |
Table 2: Effects of this compound on Rat Brain Slice Neurons (Locus Coeruleus)
| Parameter | Effect | This compound Concentration | Key Findings |
| Spontaneous Synaptic Activity | Profound increase | Threshold: 1.5 nM; Max effect: 50 nM | Effects persist for up to 3 hours after washout.[4] |
| Action Potential Properties | No effect | Up to 50 nM | Threshold, peak amplitude, duration, and afterhyperpolarization are unaffected.[4] |
| Somatic Membrane Properties | No effect | Up to 50 nM | Voltage-current relationships remain unchanged.[4] |
In Vitro and In Vivo Insect Models
This compound has also been extensively studied in various insect models, revealing both similarities and differences in its effects compared to mammalian systems.
Table 3: Effects of this compound on Insect Neurons and Whole Organisms
| Experimental Model | Parameter | Effect | This compound Concentration / Dose | Key Findings |
| Cockroach (Periplaneta americana) Giant Axon & DUM Neurons | Spontaneous repetitive firing and plateau potentials | Induces hyperexcitability | Not specified | Similar to effects on rat DRG neurons.[5][6] |
| Cockroach (P. americana) DUM Neurons | Na+ channel inactivation | Incomplete inactivation | 0.1 µmol l−1 | Creates a non-inactivating component at potentials more positive than -40 mV.[5][6] |
| Cockroach (P. americana) DUM Neurons | Voltage-dependence of activation and conductance | 10 mV hyperpolarizing shift | 0.1 µmol l−1 | Increases the probability of channel opening at more negative potentials.[5][6] |
| Crickets | Mortality (LD50) | Delayed contractile paralysis leading to death | ~770 pmol g−1 (after 72h) | Demonstrates potent insecticidal activity.[5] |
Detailed Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to facilitate the replication and extension of these findings.
Electrophysiological Recordings in Rat Dorsal Root Ganglion (DRG) Neurons
Objective: To characterize the effects of this compound on voltage-gated sodium currents in isolated mammalian sensory neurons.
Protocol:
-
Cell Preparation:
-
Isolate DRG neurons from adult rats.
-
Culture the neurons overnight to allow for recovery and adherence to coverslips. For detailed isolation and culture protocols, refer to established methods for DRG neuron preparation.[7]
-
-
Electrophysiology Setup:
-
Solutions:
-
Recording Protocol:
-
Current-Clamp: Evoke action potentials by applying 1–2 ms supramaximal current pulses at 0.1 Hz.[5]
-
Voltage-Clamp:
-
Hold the cell at a potential of -90 mV.
-
Apply depolarizing test pulses to elicit sodium currents.
-
To study steady-state inactivation, use a two-pulse protocol: a 110 ms conditioning pulse to various potentials followed by a test pulse to -10 mV.[5]
-
-
-
Toxin Application:
-
Dissolve this compound in the external solution to the desired concentrations.
-
Apply the toxin-containing solution to the bath via a perfusion system.
-
Electrophysiological Recordings in Cockroach Dorsal Unpaired Median (DUM) Neurons
Objective: To investigate the effects of this compound on insect neuron excitability and sodium channel kinetics.
Protocol:
-
Cell Preparation:
-
Isolate DUM neurons from the terminal abdominal ganglion of adult male cockroaches (Periplaneta americana).
-
-
Electrophysiology Setup:
-
Utilize the patch-clamp technique for recordings from isolated DUM neuron cell bodies.
-
-
Solutions:
-
Recording Protocol:
-
Toxin Application:
-
Bath-apply this compound at the desired concentrations through a perfusion system.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: this compound's primary signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Australian funnel-web spider toxin, this compound, enhances spontaneous synaptic activity in single brain neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Electrophysiological analysis of the neurotoxic action of a funnel-web spider toxin, delta-atracotoxin-HV1a, on insect voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Versutoxin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of versutoxin, a neurotoxic polypeptide from the venom of the Australian funnel-web spider. These procedures are compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of disposal protocols specifically validated for this compound, the following guidelines are based on established methods for the inactivation of other potent biological toxins, particularly peptide and protein-based neurotoxins.
Overview of Disposal Strategy
The primary strategy for this compound disposal is chemical inactivation to denature the polypeptide and eliminate its biological activity, followed by disposal as hazardous chemical waste. Physical disposal methods such as incineration are also highly effective and recommended for solid waste.
Personal Protective Equipment (PPE)
Prior to handling this compound in any form (pure, in solution, or as waste), the following minimum PPE must be worn:
-
Gloves: Two pairs of nitrile gloves are recommended. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted N95 respirator or higher level of respiratory protection should be used within a certified chemical fume hood or biological safety cabinet.
Chemical Inactivation Procedures
This compound, a polypeptide, can be effectively inactivated by denaturation using strong oxidizing agents or solutions with high pH. The following methods are recommended for liquid waste containing this compound.
Method 1: Sodium Hypochlorite (Bleach) Inactivation
Sodium hypochlorite is a broad-spectrum inactivating agent for many biological toxins.
-
Procedure:
-
Prepare a fresh solution of sodium hypochlorite (NaOCl) with a final concentration of at least 1.0%. Standard household bleach typically contains 5.25-8.25% NaOCl and can be diluted accordingly (e.g., 1 part bleach to 4 parts water for a >1% final concentration).
-
Add the bleach solution to the liquid this compound waste in a 1:1 volume ratio.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][2]
-
After inactivation, the solution should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Method 2: Sodium Hydroxide (NaOH) Inactivation
High pH solutions effectively denature proteins and are recommended for toxin inactivation.[3][4]
-
Procedure:
-
Prepare a solution of sodium hydroxide (NaOH) with a final concentration of 0.1 to 0.25 N.
-
Carefully add the NaOH solution to the liquid this compound waste.
-
Allow the mixture to stand for at least 30 minutes.[3]
-
Neutralize the resulting solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid) before disposal as hazardous chemical waste.
-
Table 1: Recommended Chemical Inactivation Agents for this compound Waste
| Inactivating Agent | Working Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (NaOCl) | ≥1.0% | 30 minutes | Prepare fresh. Effective for many protein toxins.[1][2][5] |
| Sodium Hydroxide (NaOH) | 0.1 - 0.25 N | 30 minutes | Effective for denaturing proteins. Requires neutralization before final disposal.[3] |
Disposal of Contaminated Solid Waste
Solid waste, including pipette tips, gloves, absorbent pads, and empty vials, must be handled as potentially hazardous.
-
Procedure:
-
Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The preferred method of disposal for contaminated solid waste is incineration at a licensed facility.[1][2]
-
If incineration is not available, autoclaving can be an effective method for protein-based toxins.[1][2] Place the waste in an autoclave-safe bag and process at 121°C for a minimum of 60 minutes. After autoclaving, the waste can typically be disposed of as regular laboratory waste, but confirm this with your institution's biosafety office.
-
Spill Management
In the event of a this compound spill, immediate and careful decontamination is crucial.
-
Procedure:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with absorbent material, starting from the outside and working inwards to prevent spreading.
-
Inactivation: Gently apply a 1.0% sodium hypochlorite solution to the absorbent material and the surrounding area.[1][2] Allow a contact time of at least 30 minutes.
-
Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a hazardous waste container for incineration.
-
Final Decontamination: Wipe the spill area again with the inactivation solution, followed by a rinse with water.
-
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of liquid and solid this compound waste.
Signaling Pathway of this compound (for Context)
Understanding the mechanism of action of this compound underscores the importance of its proper inactivation. This compound is a neurotoxin that primarily targets voltage-gated sodium channels (NaV) in neurons.
Caption: Simplified signaling pathway of this compound's neurotoxic effect.
References
Essential Safety and Handling Protocols for Versutoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of versutoxin, a potent neurotoxin isolated from the venom of the Australian funnel-web spider (Hadronyche versuta).[1][2][3] Adherence to these protocols is essential to mitigate the significant health risks associated with this toxin. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established best practices for handling highly toxic peptides and neurotoxins.[4][5][6]
Understanding the Hazard
This compound is a 42-amino acid polypeptide that acts as a neurotoxin by modulating voltage-gated sodium channels, leading to a prolongation of action potentials and repetitive firing of neurons.[1][7] Exposure can cause rapid and severe neurological symptoms. The primary routes of accidental exposure in a laboratory setting are through skin contact, inhalation of aerosols, and accidental injection (e.g., needlestick injuries).[4][6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure a sufficient barrier against exposure.
PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves. | Provides a robust barrier against skin contact. Double gloving allows for the safe removal of the outer, potentially contaminated glove.[4][5] |
| Eye/Face Protection | Safety glasses with side shields and a face shield, or safety goggles. | Protects against splashes and aerosols contacting the eyes and mucous membranes.[5] |
| Lab Coat | Disposable, solid-front, back-tying lab coat. | Prevents contamination of personal clothing. A solid front provides maximum protection against spills. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator. | Required when handling powdered (lyophilized) toxin or when there is a risk of aerosol generation.[4][8] |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped items. |
Donning and Doffing Procedures
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Footwear: Ensure closed-toe shoes are worn.
-
Lab Coat: Put on a disposable lab coat and tie it securely at the back.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on safety glasses/goggles and a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat. Don the second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated toxin waste container.
-
Face Shield and Goggles: Remove by handling the headband or earpieces.
-
Lab Coat: Untie the lab coat and peel it off from the shoulders, turning it inside out as it is removed. Dispose of it in the designated toxin waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the designated toxin waste container.
-
Respirator: If worn, remove it without touching the front.
-
Hand Hygiene: Thoroughly wash hands with soap and water.
Operational Plan
All work with this compound must be conducted in a designated and clearly marked area.
Engineering Controls
-
Primary Containment: All manipulations of this compound, both in powdered and solution form, must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[4][5][9]
-
Work Surface: The work surface within the containment unit should be lined with plastic-backed absorbent pads to contain any potential spills. These pads must be disposed of as toxin waste after each procedure.[4][10]
Handling Procedures
-
Preparation: Before starting, ensure all necessary materials, including PPE, toxin, diluents, and waste containers, are within the containment unit.
-
Reconstitution of Lyophilized Toxin: If working with powdered this compound, reconstitution should be performed with extreme care to avoid generating dust.[11]
-
Slowly add the diluent to the vial.
-
Allow the powder to dissolve without vigorous shaking or vortexing to minimize aerosolization.
-
-
Liquid Handling: Use positive displacement pipettes or syringes with locking needles for accurate and safe handling of this compound solutions.
-
Transport: When moving this compound solutions, use sealed, shatter-proof secondary containers.
Disposal Plan
A dedicated and clearly labeled waste stream must be established for all materials contaminated with this compound.
Waste Segregation and Treatment
| Waste Type | Container | Treatment and Disposal |
| Solid Waste | Labeled, leak-proof, puncture-resistant container lined with a biohazard bag. | All solid waste (gloves, lab coats, absorbent pads, pipette tips, etc.) should be treated as hazardous chemical waste. Incineration is the preferred method of disposal.[12] If incineration is not available, consult with your institution's environmental health and safety (EHS) office for appropriate disposal procedures. |
| Liquid Waste | Labeled, leak-proof, chemical-resistant container. | Liquid waste containing this compound should be chemically inactivated. A common method for peptide toxins is treatment with a 1:10 dilution of household bleach (sodium hypochlorite) for a minimum of 30 minutes.[9][10] After inactivation, the waste may be disposed of down the drain with copious amounts of water, pending local regulations and institutional policies. Always confirm the appropriate disposal method with your EHS office. |
| Sharps | Labeled, puncture-proof sharps container. | All needles, syringes, and other contaminated sharps must be placed in a designated sharps container.[10][12] The sealed container should then be disposed of as hazardous chemical waste, typically through incineration. |
Emergency Procedures
Spills
-
Inside Containment:
-
Alert others in the immediate area.
-
Cover the spill with absorbent pads.
-
Gently apply a 1:10 bleach solution to the absorbent pads, working from the outside in.
-
Allow a 30-minute contact time.
-
Collect all contaminated materials using tongs or forceps and place them in the solid toxin waste container.
-
Wipe down the area with the bleach solution, followed by 70% ethanol.
-
-
Outside Containment:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS office or emergency response team.
-
Do not attempt to clean up the spill yourself without appropriate respiratory protection and training.
-
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.
-
Needlestick or Laceration: Wash the wound with soap and water for 15 minutes.
-
In all cases of exposure, seek immediate medical attention. Inform the medical personnel of the nature of the toxin (this compound, a funnel-web spider neurotoxin).
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The structure of this compound (delta-atracotoxin-Hv1) provides insights into the binding of site 3 neurotoxins to the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Article - Biological Safety Manual - ... [policies.unc.edu]
- 7. Modification of sodium channel gating and kinetics by this compound from the Australian funnel-web spider Hadronyche versuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 9. biosafety.utk.edu [biosafety.utk.edu]
- 10. vumc.org [vumc.org]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. policies.uq.edu.au [policies.uq.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
